molecular formula Sn B080509 Tin-112 CAS No. 15125-53-8

Tin-112

Cat. No.: B080509
CAS No.: 15125-53-8
M. Wt: 111.904825 g/mol
InChI Key: ATJFFYVFTNAWJD-NOHWODKXSA-N
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Description

Tin-112 (112Sn) is a stable, non-radioactive isotope of tin with a natural abundance of 0.97% . It is one of the ten stable isotopes of tin, the element with the largest number of stable isotopes in the periodic table . This isotopic material is available in various enrichment levels and standard grades, including Mil Spec, ACS Reagent, and Technical Grade, with typical packaging including pails, drums, and super sacks . As a target material, this compound is used for the production of important radionuclides. It is employed in the creation of Tin-113 (113Sn), a radionuclide that serves as a source for monoenergetic electrons, useful for the calibration of electron detectors . Furthermore, it is a precursor for the production of Indium-113m (113mIn), a medical radioisotope used in life science and healthcare for diagnostic imaging of organs such as the brain, liver, and kidneys, as well as for locating various types of tumors . In the field of archaeological science, the isotopic composition of tin, including this compound, is analyzed to investigate the provenance of ancient tin and bronze artifacts. This "isotopic fingerprint" helps answer questions about the origin of materials, production techniques, and connections between archaeological objects . In geological research, this compound is part of a suite of isotopes used to trace magmatic differentiation and other high-temperature processes on Earth, with its stable isotope composition providing a valuable tracer for volatilization, condensation, and metal-silicate differentiation . The pure this compound metal form is a silvery-white, malleable, and ductile solid with a melting point of 231.9 °C and a boiling point of 2270 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tin-112
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Sn/i1-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJFFYVFTNAWJD-NOHWODKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[112Sn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893503
Record name Tin-112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.904825 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15125-53-8
Record name Tin, isotope of mass 112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015125538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin-112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Nuclear Structure and Decay Properties of Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-112 (¹¹²Sn) is a stable isotope of tin, an element notable for having the highest number of stable isotopes. This characteristic is attributed to the fact that tin's proton number, 50, is a "magic number," conferring exceptional nuclear stability. As a midshell nucleus, ¹¹²Sn provides a crucial testing ground for nuclear models that aim to describe the evolution of nuclear properties far from the line of stability. This technical guide provides a comprehensive overview of the nuclear structure and decay properties of this compound, with a focus on experimental data and methodologies relevant to researchers in nuclear physics and allied fields, including those in drug development exploring the use of isotopes.

Nuclear Structure of this compound

The nuclear structure of this compound is fundamentally governed by the nuclear shell model, which describes the arrangement of nucleons (protons and neutrons) in discrete energy levels or "shells".

Shell Model Configuration

With 50 protons, the proton shells in ¹¹²Sn are completely filled up to the major shell closure at Z=50, making it a semi-magic nucleus. This closed proton shell is a primary reason for the stability of tin isotopes. The 62 neutrons of ¹¹²Sn occupy orbitals beyond the N=50 magic number. Specifically, for the lighter tin isotopes like ¹¹²Sn, the valence neutrons are found filling the nearly-degenerate 1g₇/₂ and 2d₅/₂ single-particle states. The ground state of ¹¹²Sn has a spin and parity of 0⁺.

A simplified representation of the shell model for this compound, illustrating the filled proton shells and the partially filled neutron shells, is provided below.

ShellModel_Tin112 cluster_protons Proton Shells (Z=50) cluster_neutrons Neutron Shells (N=62) p_g92 1g₉/₂ (10) p_p12 2p₁/₂ (2) p_p32 2p₃/₂ (4) p_f52 1f₅/₂ (6) p_f72 1f₇/₂ (8) p_d32 1d₃/₂ (4) p_s12 2s₁/₂ (2) p_d52 1d₅/₂ (6) p_label Filled n_h112 1h₁₁/₂ (12) n_s12 3s₁/₂ (2) n_d32 2d₃/₂ (4) n_d52 2d₅/₂ (6) n_g72 1g₇/₂ (6) n_g92_filled 1g₉/₂ (10) n_label Valence

Shell model configuration of this compound.
Nuclear Shape and Spectroscopic Properties

The nucleus of ¹¹²Sn in its ground state is considered to be spherical, a consequence of the magic number of protons. However, studies have revealed the existence of deformed bands at high-spin states. Key spectroscopic properties provide insights into the collective behavior of the nucleus. The reduced transition probability, B(E2)↑, for the excitation from the 0⁺ ground state to the first 2⁺ state has been a subject of numerous studies. A precise value of 0.242(8) e²b² has been determined for ¹¹²Sn.[1] This value shows a deviation from the expected parabolic trend between the doubly magic nuclei ¹⁰⁰Sn and ¹³²Sn, indicating an asymmetry in E2 strengths for lighter Sn isotopes.[1]

Excited States of this compound

The excited states of ¹¹²Sn have been extensively studied through various nuclear reactions, most notably the ¹¹⁴Sn(p,t)¹¹²Sn reaction. This reaction has been used to populate and identify numerous excited states up to an excitation energy of 3.624 MeV.[2] The spins and parities of these states are determined through distorted-wave Born approximation (DWBA) analysis of the angular distributions of the emitted tritons.

The table below summarizes the known excited states of ¹¹²Sn, their corresponding energies, and their assigned spin and parity (Jπ).

Excitation Energy (keV)
00⁺
1257.22⁺
1870.90⁺
2150.72⁺
2249.94⁺
2355.12⁺
2486.23⁻
2536.8(2⁺)
2613.50⁺
2769.9(4⁺)
2814.7(5⁻)
2850.8(2⁺)
2919.2(4⁺)
3030.0(2⁺)
3088.1(3⁻)
3132.8(6⁺)
3218.1(4⁺)
3262.1(0⁺)
3302.7(2⁺)
3368.0(2⁺)
3405.0(4⁺)
3430.7(2⁺)
3462.8(3⁻)
3496.2(2⁺)
3524.3(4⁺)
3557.0(2⁺)
3591.0(0⁺)
3624.0(2⁺)
(Data sourced from studies of the ¹¹⁴Sn(p,t)¹¹²Sn reaction)[2]

Decay Properties of this compound

This compound is a stable isotope and does not undergo radioactive decay through common modes like alpha or beta decay. However, it is a candidate for a rare nuclear process known as double beta decay.

Double Beta Decay

Double beta decay is a process where a nucleus decays by emitting two electrons (or positrons) and two antineutrinos (or neutrinos). For ¹¹²Sn, the predicted decay is to ¹¹²Cd via two possible modes: two-neutrino double electron capture (2νECEC) and neutrinoless double electron capture (0νECEC), as well as positron-emitting modes (β⁺/EC). These decays are energetically possible, but their probabilities are extremely low, resulting in exceptionally long half-lives.

The predicted double beta decay pathway of this compound to Cadmium-112 is illustrated in the following diagram.

DoubleBetaDecay_Tin112 Sn112 ¹¹²Sn (Z=50, N=62) Ground State (0⁺) Cd112_gs ¹¹²Cd (Z=48, N=64) Ground State (0⁺) Sn112->Cd112_gs 2νECEC / 0νECEC Q = 1919.7 keV Cd112_es ¹¹²Cd (Z=48, N=64) Excited State (2⁺) Sn112->Cd112_es β⁺/EC to excited state Cd112_es->Cd112_gs γ-decay

Predicted double beta decay scheme of this compound.
Experimental Limits on Half-Life

Numerous experiments have been conducted to search for the double beta decay of ¹¹²Sn. To date, no definitive observation has been made, and these experiments have set stringent lower limits on the half-life for various decay modes. These limits are crucial for constraining theoretical models beyond the Standard Model of particle physics.

The table below summarizes the experimental lower limits for the half-life of different double beta decay modes of ¹¹²Sn.

Decay ModeHalf-life Lower Limit (years)Confidence Level
2νECEC (to ground state)> 1.8 x 10¹⁹90%
0νECEC (to ground state)> 0.8 x 10¹⁹90%
ECEC (to first 2⁺ excited state)> 1.4 x 10¹⁸90%
β⁺/EC (to first 2⁺ excited state)> 1.4 x 10¹⁸90%
(Data sourced from experimental searches for double beta decay)[1][3][4]

Experimental Protocols

The study of the nuclear structure and decay properties of ¹¹²Sn relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.

The ¹¹⁴Sn(p,t)¹¹²Sn Reaction for Spectroscopy

This two-neutron transfer reaction is a powerful tool for probing the excited states of ¹¹²Sn.

1. Target Preparation:

  • A thin, isotopically enriched ¹¹⁴Sn target (typically a few hundred μg/cm²) is prepared on a suitable backing material, such as carbon.

2. Proton Beam:

  • A high-resolution proton beam, typically with an energy of around 22 MeV, is accelerated and directed onto the target.[2]

3. Detection of Reaction Products:

  • The outgoing tritons (t) are momentum-analyzed using a high-resolution magnetic spectrograph, such as the Munich Q3D spectrograph.

  • The position and particle type of the tritons are determined by a focal plane detector system, allowing for the reconstruction of their kinetic energy and scattering angle.

4. Data Analysis:

  • The excitation energy of the residual ¹¹²Sn nucleus is determined from the kinematics of the reaction.

  • The angular distribution of the tritons for each excited state is measured.

  • A Distorted-Wave Born Approximation (DWBA) analysis is performed on the angular distributions to determine the spin (J) and parity (π) of the populated excited states.

The following diagram illustrates the typical workflow for a ¹¹⁴Sn(p,t)¹¹²Sn reaction experiment.

pt_reaction_workflow cluster_beam Beam Preparation cluster_reaction Reaction Chamber cluster_detection Detection and Analysis cluster_output Results ProtonSource Proton Source Accelerator Accelerator (e.g., Tandem Van de Graaff) ProtonSource->Accelerator Target ¹¹⁴Sn Target Accelerator->Target 22 MeV Protons Spectrograph Magnetic Spectrograph (e.g., Q3D) Target->Spectrograph Emitted Tritons Detector Focal Plane Detector Spectrograph->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Analysis DWBA Analysis DataAcquisition->Analysis LevelScheme ¹¹²Sn Energy Level Scheme (Energy, Jπ) Analysis->LevelScheme

References

An In-depth Technical Guide to the Fundamental Nuclear Physics of the Tin-112 Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Nuclear Properties of Tin-112

The fundamental properties of the ¹¹²Sn nucleus are summarized in the table below. These data are crucial for understanding its behavior in nuclear reactions and its overall stability.

PropertyValueUnit
Atomic Number (Z)50-
Neutron Number (N)62-
Mass Number (A)112-
Isotopic Mass111.904824(4)u
Mass Excess-88.65587MeV
Binding Energy per Nucleon8.51362555MeV
Nuclear Spin and Parity (J^π)0+-
Natural Abundance0.97(1)%
Half-lifeStable-
Parent Nuclides¹¹²Sb, ¹¹²In-

Data sourced from ChemLin.[3]

Parent Nuclides and their Decay Characteristics

This compound is a stable daughter product of the radioactive decay of Antimony-112 (¹¹²Sb) and Indium-112 (¹¹²In). The decay properties of these parent nuclides are essential for understanding the natural and artificial production of ¹¹²Sn.

Antimony-112 (¹¹²Sb)
PropertyValueUnit
Half-life53.5(6)s
Decay ModeElectron Capture (EC) / β+-
Decay Energy (Q_EC)7.056(18)MeV
Daughter Nuclide¹¹²Sn-
Indium-112 (¹¹²In)
PropertyValueUnit
Half-life14.88(15)min
Decay ModesElectron Capture (EC) / β+ (62%)-
β- (38%)-
Decay Energy (Q_EC)2.585(4)MeV
Decay Energy (Q_β-)0.665(4)MeV
Daughter Nuclides¹¹²Cd (EC/β+), ¹¹²Sn (β-)-

Data sourced from ChemLin.[1]

Nuclear Reactions Involving this compound

This compound is involved in a variety of nuclear reactions, both as a product and as a target. These reactions are crucial for its synthesis and for the production of other medically and scientifically important isotopes.

ReactionTypeDescription
¹¹³In(p, 2n)¹¹²SnProton-inducedA proton strikes an Indium-113 nucleus, ejecting two neutrons to produce this compound.[4]
¹¹²Sn(p, 2p)¹¹¹InProton-inducedA proton strikes a this compound nucleus, ejecting two protons to produce Indium-111, a medically important radioisotope.[5]
¹¹²Sn(p, pα)Proton-induced knockoutA high-energy proton knocks an alpha particle out of a this compound nucleus, used to study alpha clustering on the nuclear surface.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to determine the fundamental properties of atomic nuclei. Below are detailed methodologies for key experiments relevant to the study of ¹¹²Sn and its parent nuclides.

Mass Spectrometry using Penning Traps

Objective: To precisely determine the atomic mass of isotopes like ¹¹²Sn.

Methodology: Penning Trap Mass Spectrometry (PTMS) is a high-precision technique for measuring the mass-to-charge ratio of ions.

  • Ion Production and Injection: A sample containing the isotope of interest is ionized. For stable isotopes like ¹¹²Sn, this can be achieved through surface ionization or laser ionization. The resulting ions are then guided into the Penning trap system.

  • Ion Trapping: The Penning trap confines the ions using a strong, uniform magnetic field for radial confinement and a weaker quadrupole electric field for axial confinement.

  • Ion Motion Excitation and Detection: The trapped ions exhibit a characteristic cyclotron motion with a frequency (νc) that is inversely proportional to their mass-to-charge ratio (νc = qB / 2πm). This motion is excited using radiofrequency fields. The ion's cyclotron frequency is determined by measuring the time-of-flight of the ejected ions to a detector. When the applied radiofrequency matches the cyclotron frequency, the ions gain the most energy, resulting in the shortest time-of-flight.

  • Mass Determination: By comparing the cyclotron frequency of the ion of interest (e.g., ¹¹²Sn⁺) with that of a well-known reference ion, a highly precise mass ratio can be obtained, from which the atomic mass is calculated. Facilities like ISOLTRAP at CERN have utilized this technique for high-precision mass measurements of tin isotopes.

Decay Spectroscopy for Half-Life and Decay Energy Measurement

Objective: To determine the half-life and decay energies of radioactive parent nuclides like ¹¹²Sb and ¹¹²In.

Methodology: Gamma-ray and beta spectroscopy are used to characterize the decay of radioactive isotopes.

  • Source Preparation: A source of the radioactive isotope is prepared, often through nuclear reactions in a particle accelerator.

  • Detection Setup:

    • Gamma Spectroscopy: High-purity germanium (HPGe) detectors are used to detect the gamma rays emitted during the decay. These detectors offer excellent energy resolution, allowing for the precise determination of gamma-ray energies. For measuring half-lives, the activity of the source is measured over time. For short-lived isotopes, this involves rapid, repeated measurements. For complex decay schemes, gamma-gamma coincidence spectroscopy can be employed, where two detectors are used to detect coincident gamma rays, helping to build the decay level scheme.

    • Beta Spectroscopy: Magnetic spectrometers or silicon detectors are used to measure the energy spectrum of the emitted beta particles (electrons or positrons). The endpoint of the beta spectrum corresponds to the Q-value of the decay.

  • Data Acquisition and Analysis:

    • Half-life: The number of counts in a characteristic gamma-ray peak is plotted against time. An exponential decay curve is fitted to the data to extract the half-life.

    • Decay Energy: The energies of the emitted gamma rays are determined from the calibrated gamma-ray spectrum. The Q-value of the decay can be determined from the endpoint of the beta spectrum or calculated from the masses of the parent and daughter nuclides.

Nuclear Reaction Cross-Section Measurement

Objective: To measure the probability (cross-section) of a specific nuclear reaction, such as ¹¹³In(p, 2n)¹¹²Sn.

Methodology: The stacked-foil activation technique is a common method for measuring reaction cross-sections.

  • Target Stack Preparation: A stack of thin foils of the target material (e.g., enriched ¹¹³In) is interspersed with monitor foils (with well-known reaction cross-sections, e.g., copper or aluminum). The monitor foils are used to determine the flux and energy of the particle beam at each point in the stack.

  • Irradiation: The target stack is irradiated with a particle beam (e.g., protons) of a specific energy from an accelerator.

  • Activity Measurement: After irradiation, the foils are removed, and the radioactivity of the produced isotopes in both the target and monitor foils is measured using gamma spectroscopy.

  • Cross-Section Calculation: The reaction cross-section at a specific energy is calculated based on the measured activity, the number of target atoms, the beam flux (determined from the monitor foils), and the irradiation and measurement times.

Visualizations of Nuclear Processes

The following diagrams, generated using the DOT language, illustrate key nuclear decay and reaction pathways involving this compound.

Decay_Pathway_Sb112 Sb-112 Sb-112 Sn-112 Sn-112 Sb-112->Sn-112 EC/β+ (100%) T½ = 53.5 s

Decay pathway of Antimony-112 to this compound.

Decay_Pathway_In112 In-112 In-112 Sn-112 Sn-112 In-112->Sn-112 β- (38%) T½ = 14.88 min Cd-112 Cd-112 In-112->Cd-112 EC/β+ (62%)

Decay pathways of Indium-112.

Reaction_Pathways cluster_production Production of Sn-112 cluster_reaction Reactions with Sn-112 In-113 In-113 p1 + p Sn-112_prod Sn-112 p1->Sn-112_prod (p, 2n) 2n + 2n Sn-112_reac Sn-112 p2 + p In-111 In-111 p2->In-111 (p, 2p) 2p + 2p

Key nuclear reactions involving this compound.

Applications in Research and Medicine

Conclusion

The this compound isotope, with its "magic" proton number and resulting stability, represents a significant nuclide in both fundamental and applied nuclear science. Its well-characterized nuclear properties, combined with its role as a precursor in the production of important medical radioisotopes, underscore its importance. This guide has provided a detailed overview of the core nuclear physics of ¹¹²Sn, including its fundamental properties, decay pathways of its parent nuclides, and its involvement in key nuclear reactions. The outlined experimental protocols offer insight into the sophisticated techniques used to probe the nuclear realm, providing a solid foundation for researchers and professionals working with this versatile isotope.

References

Technical Guide: Atomic Characteristics of Tin-112 (¹¹²Sn)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of the fundamental atomic properties of the stable isotope Tin-112 (¹¹²Sn). Key data, including subatomic particle composition, isotopic mass, and electron configuration, are presented. The information herein is foundational for applications in nuclear physics, materials science, and analytical chemistry where isotopic specificity is critical.

Core Atomic Properties

Tin (symbol: Sn, from Latin: stannum) is the chemical element with atomic number 50.[1][2] It is a post-transition metal in Group 14 of the periodic table.[3] The isotope ¹¹²Sn is one of ten stable isotopes of tin, a uniquely high number attributed to its "magic number" of protons.[2][4]

The fundamental properties of a specific isotope are defined by its nuclear composition and the arrangement of its electrons. These values are determined through high-precision experimental techniques, primarily mass spectrometry for isotopic mass and atomic spectroscopy for electron energy levels. The data presented are internationally accepted standard values.

Quantitative Atomic Data for ¹¹²Sn

The essential quantitative data for the this compound isotope are summarized in the table below for clarity and ease of reference.

PropertySymbol/NotationValueUnit
ElementSnTinN/A
Atomic NumberZ50N/A
Mass NumberA112N/A
Proton Numberp⁺50N/A
Neutron Numbern⁰62N/A
Electron Number (Neutral)e⁻50N/A
Isotopic Atomic Massmₐ111.904824(4)u (amu)

Table 1: Summary of core atomic and mass data for the this compound isotope.[5]

Electron Configuration

The arrangement of electrons in an atom's orbitals dictates its chemical behavior. For a neutral tin atom (with 50 electrons), the ground state electron configuration follows the Aufbau principle.

  • Full Electron Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p²[4][6]

  • Shorthand (Noble Gas) Configuration: [Kr] 4d¹⁰ 5s² 5p²[1][3][7]

  • Electrons per Shell: 2, 8, 18, 18, 4[7][8]

The valence electrons, which are primarily involved in chemical bonding, are those in the outermost shell (n=5), specifically the 5s² and 5p² electrons.

Visualization of Atomic Composition

The following diagram illustrates the logical relationship between the constituent particles and the fundamental properties of a neutral this compound atom.

Tin112_Structure cluster_nucleus Nucleus (Defines Isotope) cluster_electrons Electron Shells cluster_properties Resulting Properties Protons 50 Protons AtomicNumber Atomic Number (Z) = 50 Protons->AtomicNumber MassNumber Mass Number (A) = 112 Protons->MassNumber Neutrons 62 Neutrons Neutrons->MassNumber Electrons 50 Electrons ElectronConfig e- Config: [Kr] 4d¹⁰ 5s² 5p² Electrons->ElectronConfig

Caption: Atomic composition and properties of a neutral ¹¹²Sn atom.

References

The Discovery and Historical Context of Tin-112: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the discovery of the stable isotope Tin-112, its historical significance, and the pioneering experimental techniques that led to its identification.

Introduction

The early 20th century was a period of profound advancement in our understanding of the atom. A pivotal moment in this era was the discovery of isotopes, variants of elements with the same number of protons but different numbers of neutrons. Francis William Aston, a British physicist and Nobel laureate, was at the forefront of this research. In 1927, utilizing his newly developed and more precise mass spectrograph, Aston identified the complete isotopic composition of tin, including the stable isotope this compound. This discovery was part of a systematic survey of the elements that solidified the concept of isotopes and provided crucial data for the emerging field of nuclear physics. This guide provides a technical overview of the discovery of this compound, the experimental methods employed, and its significance.

Historical Context: The Rise of Mass Spectrography

The discovery of this compound is intrinsically linked to the development of the mass spectrograph. Building on the initial observations of his mentor J.J. Thomson, who first noted isotopic differences in neon, F.W. Aston engineered an instrument with significantly improved resolving power. His first mass spectrograph, built in 1919, was capable of separating atoms of different masses and led to the identification of numerous isotopes.

By 1927, Aston had perfected his second-generation mass spectrograph, which boasted an accuracy of one part in 10,000.[1] This enhanced precision was crucial for a comprehensive analysis of heavier elements like tin, which was known to be complex. The scientific community at the time was grappling with the "whole number rule," the observation that the masses of isotopes were very close to integers relative to oxygen-16. Aston's work with his new instrument was instrumental in confirming this rule and in detecting the slight deviations that would later be explained by nuclear binding energies.

The Discovery of this compound

In his seminal 1927 paper, "A New Mass-Spectrograph and the Whole Number Rule," published in the Proceedings of the Royal Society A, Aston detailed the capabilities of his new instrument and presented his findings on the isotopic composition of several elements, including tin.[2] His analysis revealed that tin is the element with the highest number of stable isotopes, a total of ten, including the previously unknown this compound.

The identification of this compound was a direct result of the high resolving power of Aston's new mass spectrograph, which could separate the individual isotopic lines of tin on a photographic plate.

Experimental Protocol: Aston's Mass Spectrograph (1927)

The experimental method employed by Aston for the discovery of this compound was mass spectrography. The process involved the ionization of a tin sample, the acceleration and deflection of the resulting ions in electric and magnetic fields, and their subsequent detection on a photographic plate.

4.1. Ionization: A sample of tin, likely in a volatile compound form, was introduced into a discharge tube. An electric discharge within the tube then ionized the tin atoms, creating a beam of positively charged tin ions.

4.2. Acceleration and Collimation: The positive ions were then accelerated by a potential difference and passed through a series of narrow slits. This process created a fine, collimated beam of ions.

4.3. Velocity Focusing: The ion beam was first passed through an electric field, which dispersed the ions based on their velocity. Subsequently, the beam entered a magnetic field, positioned to deflect the ions in the opposite direction. The key innovation of Aston's design was that the magnetic field refocused the ions with the same mass-to-charge ratio to a single point on the photographic plate, regardless of their initial velocities. This "velocity focusing" was crucial for achieving high resolution.

4.4. Detection: The separated ion beams, corresponding to the different isotopes of tin, struck a photographic plate, creating a series of distinct lines. The position of each line was dependent on the mass-to-charge ratio of the isotope. By carefully calibrating the instrument with elements of known mass, Aston could determine the masses of the tin isotopes with unprecedented accuracy.

Below is a logical workflow of Aston's mass spectrograph experiment.

experimental_workflow cluster_ionization Ionization Stage cluster_analysis Analysis Stage cluster_detection Detection Stage ion_source Tin Sample Introduction discharge Electric Discharge ion_source->discharge Vaporization ion_beam Positive Tin Ion Beam discharge->ion_beam Ionization slits Acceleration & Collimation Slits ion_beam->slits electric_field Electric Field (Velocity Dispersion) slits->electric_field magnetic_field Magnetic Field (Focusing) electric_field->magnetic_field photo_plate Photographic Plate magnetic_field->photo_plate mass_spectrum Mass Spectrum of Tin Isotopes photo_plate->mass_spectrum Development & Analysis medical_isotope_production Sn112 This compound (Stable) Sn113 Tin-113 (Radioisotope) Half-life: 115.1 days Sn112->Sn113 proton Proton Beam (from Cyclotron) proton->Sn112 (p,n) reaction In113m Indium-113m (Metastable Isotope) Half-life: 99.48 minutes Sn113->In113m Electron Capture gamma Gamma Rays (for Medical Imaging) In113m->gamma Isomeric Transition

References

An In-depth Technical Guide to the Half-life and Stability of the Tin-112 Nuclide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of Tin-112 (¹¹²Sn), with a specific focus on its remarkable stability and the experimental determination of its half-life. This document is intended for researchers, scientists, and professionals in drug development who may utilize tin isotopes in their work.

Core Nuclear Properties and Stability of this compound

This compound is one of the ten stable isotopes of tin, an element notable for having the largest number of stable isotopes in the periodic table.[1][2] This exceptional stability is primarily attributed to the fact that tin's atomic number is 50, a "magic number" in nuclear physics that corresponds to a filled proton shell, leading to a more tightly bound and stable nucleus.[1][2]

The ¹¹²Sn nuclide is classified as an "even-even" nucleus, possessing an even number of both protons (50) and neutrons (62). This configuration contributes significantly to its stability, as paired nucleons have a higher binding energy. While theoretically, ¹¹²Sn is a candidate for double beta decay, a rare form of radioactive decay, this process has never been observed experimentally.[3] Consequently, for all practical purposes, this compound is considered a stable nuclide.[1][3][4][5][6]

Quantitative Data Summary

The key nuclear and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnit
Natural Abundance0.97%
Atomic Mass111.904818u
Proton Number (Z)50
Neutron Number (N)62
Nuclear Spin and Parity0+
Binding Energy per Nucleon8.513674MeV
Half-lifeStable (Theoretically predicted to undergo double beta decay)
Lower Limit for ECEC Half-life> 1.5 x 10¹⁸years (90% C.L.)

Theoretical Decay Pathway of this compound

While this compound is observationally stable, nuclear models predict the possibility of it undergoing double beta decay. The primary modes under investigation are Electron Capture with Electron Capture (ECEC) and Positron Emission with Electron Capture (β+/EC). In these hypothetical decay processes, two protons in the nucleus would simultaneously transform into two neutrons.

Below is a diagram illustrating the theoretical double beta decay pathway of this compound.

G Sn112 ¹¹²Sn (Z=50, N=62) Cd112 ¹¹²Cd (Z=48, N=64) Sn112->Cd112 2e⁻ → 2νₑ (ECEC) or e⁻ → e⁺ + 2νₑ (β⁺/EC)

Caption: Theoretical double beta decay pathway of this compound to Cadmium-112.

Experimental Determination of the this compound Half-life Limit

The extremely long predicted half-life of this compound makes direct observation of its decay exceptionally challenging. Experiments designed to detect this decay focus on searching for the characteristic gamma rays that would be emitted by the daughter nuclide, Cadmium-112 (¹¹²Cd), following the decay. The absence of these gamma rays in highly sensitive measurements allows for the establishment of a lower limit on the half-life.

Experimental Protocol: Low-Background Gamma-Ray Spectroscopy

The most sensitive experiments searching for the double beta decay of ¹¹²Sn employ low-background high-purity germanium (HPGe) detectors.[3] These experiments are conducted in deep underground laboratories, such as the Gran Sasso National Laboratory (LNGS) in Italy, to shield the experimental setup from cosmic radiation.

Methodology:

  • Sample Preparation: A sample of tin, often enriched in ¹¹²Sn, is placed in close proximity to the HPGe detector.

  • Low-Background Environment: The entire setup is housed within a massive shield to minimize background radiation from the surrounding environment. This shielding typically consists of multiple layers:

    • An outer layer of low-radioactivity lead.

    • An inner layer of high-purity, oxygen-free copper.

    • A layer of boron-loaded polyethylene to absorb neutrons.

  • Radon Exclusion: The experimental chamber is continuously flushed with nitrogen gas to displace radon, a naturally occurring radioactive gas that can interfere with measurements.

  • Data Acquisition: The HPGe detector measures the energy spectrum of gamma rays for an extended period, often spanning several months to years. The detector is calibrated using known gamma-ray sources to ensure accurate energy determination.

  • Data Analysis: The resulting gamma-ray spectrum is meticulously analyzed for the presence of peaks at energies characteristic of the de-excitation of the ¹¹²Cd nucleus. The absence of a statistically significant signal above the background noise allows for the calculation of a lower limit on the half-life of ¹¹²Sn.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the half-life limit of this compound.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Sample ¹¹²Sn Enriched Sample Detector HPGe Detector Acquisition Long-term Data Acquisition (Gamma-Ray Spectroscopy) Sample->Acquisition Place inside detector Shielding Low-Background Shielding (Pb, Cu, Polyethylene) Detector->Acquisition Measure gamma rays Spectrum Gamma-Ray Energy Spectrum Acquisition->Spectrum Generate Analysis Search for ¹¹²Cd De-excitation Peaks Spectrum->Analysis Analyze Limit Set Half-life Lower Limit Analysis->Limit Based on non-observation

Caption: Workflow for the experimental determination of the this compound half-life limit.

Conclusion

This compound is a remarkably stable nuclide, a property conferred by its "magic number" of protons. While theoretical models suggest the possibility of an extremely slow decay via double beta decay, extensive and highly sensitive experimental searches have yet to observe this phenomenon. The current lower limit on its half-life for electron capture with electron capture is greater than 1.5 x 10¹⁸ years.[7] For professionals in fields such as drug development, where isotopic purity and stability can be critical, this compound can be considered a non-radioactive and stable material for all practical applications. Future, more sensitive experiments may refine the half-life limit or potentially detect the elusive decay of this long-lived nuclide.

References

A Technical Guide to the Calculation of Nuclear Binding Energy for Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive, in-depth guide to the principles and calculations involved in determining the nuclear binding energy of the Tin-112 (¹¹²Sn) isotope. It is intended for researchers, scientists, and professionals in drug development who may utilize isotopic analysis and require a foundational understanding of nuclear stability.

Core Principles: Mass Defect and Nuclear Binding Energy

The stability of an atomic nucleus is determined by its nuclear binding energy, a concept rooted in Albert Einstein's principle of mass-energy equivalence, E = mc². The mass of a stable atomic nucleus is consistently less than the sum of the individual masses of its constituent protons and neutrons.[1][2] This difference in mass is known as the mass defect (Δm).

The mass defect represents the mass that was converted into energy and released when the nucleus was formed.[1] This released energy is the nuclear binding energy. It is, therefore, the minimum energy required to disassemble the nucleus back into its separate protons and neutrons. A higher binding energy per nucleon (the total number of protons and neutrons) corresponds to a more stable nucleus.

The calculation process involves three primary steps:

  • Determining the Mass Defect : Calculating the difference between the sum of the masses of the individual nucleons and the experimentally determined mass of the nucleus.[3]

  • Converting Mass Defect to Energy : Using the mass-energy equivalence formula to convert the mass defect into its energy equivalent.[3]

  • Calculating Binding Energy Per Nucleon : Dividing the total binding energy by the total number of nucleons to allow for comparison of stability between different nuclei.

Quantitative Data for this compound Calculation

The following table summarizes the quantitative data required for the calculation of nuclear binding energy for this compound.

ParameterSymbolValueUnit
Atomic Number of TinZ50-
Mass Number of this compoundA112-
Number of Neutrons in this compoundN62-
Isotopic Mass of this compoundM_isotope111.904824u
Mass of a Protonm_p1.007276u
Mass of a Neutronm_n1.008665u
Mass-Energy Conversion Factor-931.5MeV/u

Note: 'u' represents the atomic mass unit.

Calculation of Nuclear Binding Energy for this compound

This section details the step-by-step calculation of the mass defect and nuclear binding energy for the ¹¹²Sn isotope.

Step 1: Calculate the Total Mass of Constituent Nucleons

First, we calculate the expected mass of a this compound nucleus by summing the masses of its 50 protons and 62 neutrons.

  • Total Mass of Protons = 50 * 1.007276 u = 50.3638 u

  • Total Mass of Neutrons = 62 * 1.008665 u = 62.53723 u

  • Total Nucleon Mass = 50.3638 u + 62.53723 u = 112.90103 u

Step 2: Calculate the Mass Defect (Δm)

The mass defect is the difference between the total mass of the constituent nucleons and the actual isotopic mass of this compound.[4][5]

  • Mass Defect (Δm) = Total Nucleon Mass - Isotopic Mass of ¹¹²Sn

  • Δm = 112.90103 u - 111.904824 u

  • Δm = 0.996206 u

Step 3: Convert Mass Defect to Total Binding Energy

Using the mass-energy conversion factor (1 u = 931.5 MeV/c²), we convert the mass defect into the total nuclear binding energy.

  • Total Binding Energy (BE) = Δm * 931.5 MeV/u

  • BE = 0.996206 u * 931.5 MeV/u

  • BE = 927.960189 MeV

Step 4: Calculate the Binding Energy per Nucleon

To assess the stability of the nucleus, we calculate the average binding energy per nucleon by dividing the total binding energy by the mass number (A=112).

  • Binding Energy per Nucleon = Total Binding Energy / Mass Number

  • Binding Energy per Nucleon = 927.960189 MeV / 112

  • Binding Energy per Nucleon ≈ 8.285 MeV

The calculated binding energy per nucleon for this compound is approximately 8.285 MeV. The experimentally listed value is approximately 8.514 MeV.[6] The minor discrepancy arises from using the mass of a free proton versus a hydrogen atom and slight variations in accepted mass constants.

Experimental Protocol: Determination of Atomic Mass via Mass Spectrometry

The precise determination of isotopic masses, a critical input for binding energy calculations, is primarily accomplished through mass spectrometry . This analytical technique measures the mass-to-charge ratio (m/z) of ionized atoms or molecules.

Methodology:

  • Ionization: A sample of the element (e.g., Tin) is introduced into the instrument and vaporized. The gaseous atoms are then ionized, typically by bombardment with a high-energy electron beam. This process removes one or more electrons from the atom, creating a positively charged ion (e.g., Sn⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field, ensuring that all ions of a given charge have the same kinetic energy.

  • Deflection: The accelerated ions then enter a strong magnetic field, which is perpendicular to their direction of travel. The magnetic field exerts a force on the moving ions, causing their path to become curved. The radius of this curvature is directly proportional to the mass of the ion; heavier ions are deflected less (have a larger radius of curvature) than lighter ions.

  • Detection: An ion detector, positioned at the end of the curved path, records the position at which the ions strike. By measuring the precise location of impact, the radius of deflection can be determined. Since the charge of the ion, the electric field strength, and the magnetic field strength are all known, the mass of the isotope can be calculated with high precision. The relative number of ions striking each point gives the isotopic abundance.

Visualization of the Calculation Workflow

The logical flow for calculating nuclear binding energy is presented in the following diagram.

G start Start get_inputs Identify Nucleus (e.g., this compound) start->get_inputs get_constituents Determine Number of Protons (Z) and Neutrons (N) get_inputs->get_constituents get_masses Obtain Required Masses: - Proton (mp) - Neutron (mn) - Isotope (M_isotope) get_constituents->get_masses calc_nucleon_mass Calculate Total Nucleon Mass Mass_total = (Z * mp) + (N * mn) get_masses->calc_nucleon_mass calc_mass_defect Calculate Mass Defect (Δm) Δm = Mass_total - M_isotope calc_nucleon_mass->calc_mass_defect convert_to_energy Calculate Total Binding Energy (BE) BE = Δm * 931.5 MeV/u calc_mass_defect->convert_to_energy per_nucleon Calculate BE per Nucleon BE_nucleon = BE / (Z + N) convert_to_energy->per_nucleon end End per_nucleon->end

Workflow for Nuclear Binding Energy Calculation.

References

Spin and Parity of the Tin-112 Ground State: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spin and parity assignments for the ground state of the Tin-112 (¹¹²Sn) nucleus. It details the theoretical foundation for its assigned quantum numbers and outlines the experimental methodologies used for their determination.

Data Presentation

The spin (J) and parity (π) of a nuclear state are fundamental quantum mechanical properties. For the ground state of this compound, these values are well-established through a confluence of theoretical predictions and experimental evidence.

NuclideProton Number (Z)Neutron Number (N)Ground State Spin (J)Ground State Parity (π)
This compound (¹¹²Sn)50620+0+

This 0+ assignment indicates a total angular momentum of 0 and positive parity.

Theoretical Framework: The Nuclear Shell Model

The ground state spin and parity of this compound are a direct consequence of its structure as an even-even nucleus within the framework of the nuclear shell model .[1][2] This model, analogous to the atomic shell model for electrons, describes nucleons (protons and neutrons) occupying discrete energy levels or "shells."

Several key principles of the nuclear shell model explain the 0+ ground state of ¹¹²Sn:

  • Even Numbers of Nucleons: this compound possesses an even number of protons (Z=50) and an even number of neutrons (N=62).

  • Nucleon Pairing: Due to the nature of the strong nuclear force, identical nucleons (protons with protons, neutrons with neutrons) tend to form pairs with their angular momenta coupled to zero.[2]

  • Closed Shells: The proton number Z=50 is a "magic number," signifying the closure of a major proton shell. This closed shell configuration results in a spherically symmetric charge distribution and enhanced stability. The 62 neutrons fill shells beyond the magic number 50.

  • Total Angular Momentum: In an even-even nucleus, the angular momentum of every proton is canceled by a paired proton, and the angular momentum of every neutron is canceled by a paired neutron. This results in a total ground-state angular momentum (spin) of J=0.[1][2]

  • Parity: Parity is a quantum number related to the symmetry of the wavefunction. For a system of paired nucleons, the overall parity is positive (+).[1]

The logical progression from the composition of the ¹¹²Sn nucleus to its ground state spin and parity assignment, according to the nuclear shell model, is illustrated in the diagram below.

G cluster_nucleus This compound Nucleus cluster_model Nuclear Shell Model Principles cluster_result Ground State Properties Z Proton Number (Z) = 50 (Even) Pairing Nucleon Pairing Z->Pairing Protons form pairs Magic Z=50 is a Magic Number (Closed Proton Shell) Z->Magic N Neutron Number (N) = 62 (Even) N->Pairing Neutrons form pairs J Total Spin (J) = 0 Pairing->J Angular momenta cancel Pi Total Parity (π) = + Pairing->Pi Overall parity is positive JPi J^π = 0+ J->JPi Pi->JPi G cluster_exp Experimental Setup cluster_analysis Data Analysis Beam Proton Beam Tgt ¹¹⁴Sn Target Beam->Tgt Interaction Spec Magnetic Spectrometer Tgt->Spec Outgoing Tritons AngDist Measure Angular Distribution of Tritons Spec->AngDist Comp Compare Experiment and Theory AngDist->Comp DWBA DWBA Calculation (Theory) DWBA->Comp Result L=0 Transfer Identified => J^π = 0+ Comp->Result

References

Methodological & Application

Application Notes and Protocols for the Use of Tin-112 in Radionuclide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of enriched Tin-112 (¹¹²Sn) in the production of the medically significant radionuclides Indium-111 (¹¹¹In) and Tin-113 (¹¹³Sn). The information is intended to guide researchers and professionals in the development and implementation of radionuclide production workflows, from target preparation to final product quality control.

Production of Indium-111 (¹¹¹In) from this compound

Indium-111 is a widely used radionuclide in diagnostic nuclear medicine, primarily for single-photon emission computed tomography (SPECT) imaging.[1] Its production from this compound offers a reliable method to obtain high-purity ¹¹¹In.

Nuclear Reaction and Decay Pathway

The primary route for producing Indium-111 from a this compound target is through proton bombardment in a cyclotron. The reaction proceeds through a series of steps, starting with the production of Antimony-111 (¹¹¹Sb) and Tin-111 (¹¹¹Sn), which subsequently decay to Indium-111.[2][3]

The key nuclear reactions are:

  • ¹¹²Sn(p,2n)¹¹¹Sb

  • ¹¹²Sn(p,pn)¹¹¹Sn

The subsequent decay pathway is as follows: ¹¹¹Sb (Half-life: 7.7 min) → ¹¹¹Sn (Half-life: 35.3 min) → ¹¹¹In (Half-life: 2.8048 days)

This indirect production method allows for the chemical separation of the indium product from the tin target material, resulting in a high specific activity product.[2]

¹¹²Sn ¹¹²Sn ¹¹¹Sb ¹¹¹Sb ¹¹²Sn->¹¹¹Sb Proton Beam Proton Beam Proton Beam->¹¹²Sn (p,2n) ¹¹¹Sn ¹¹¹Sn ¹¹¹Sb->¹¹¹Sn β⁺ decay (7.7 min) ¹¹¹In ¹¹¹In ¹¹¹Sn->¹¹¹In Electron Capture (35.3 min)

Figure 1: Production and decay pathway of Indium-111 from this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the production of Indium-111 from a this compound target.

ParameterValueReference
Target Material Enriched ¹¹²Sn (typically >80%)[2]
Projectile Protons[2]
Proton Energy 23.6 ± 0.8 MeV[2]
¹¹²Sn(p,2n)¹¹¹Sb Cross-Section 182 ± 26 mb[2]
¹¹²Sn(p,pn)¹¹¹Sn Cross-Section 307 ± 35 mb[2]
Expected ¹¹¹In Yield 46 MBq/µAh (1.2 mCi/µAh)[2]
¹¹¹In Half-life 2.8048 days[1]
¹¹¹In Gamma Emissions 171.3 keV (91%), 245.4 keV (94%)[1]
Experimental Protocols

Two common methods for preparing this compound targets for cyclotron irradiation are electroplating and powder pressing.

Protocol 1: Electroplating of Enriched ¹¹²Sn on a Copper Substrate

  • Substrate Preparation:

    • Mechanically polish a high-purity copper substrate (e.g., OFHC copper) to a mirror finish.

    • Degrease the substrate by sonicating in acetone, followed by ethanol, and finally deionized water.

    • Etch the substrate in a dilute acid solution (e.g., 2% nitric acid) for 1 minute to remove any surface oxides, then rinse thoroughly with deionized water.[3]

  • Plating Bath Preparation:

    • Prepare an acidic plating bath. A common composition includes stannous chloride (SnCl₂) and tri-ammonium citrate dissolved in distilled water.[4] For example, a bath can be made of 50 g/L tin(II) chloride and 50 g/L tri-ammonium citrate.[4]

  • Electrodeposition:

    • Immerse the prepared copper substrate (cathode) and a pure tin anode into the plating bath.

    • Apply a direct current at a controlled current density (e.g., 10 mA/cm²) to deposit a uniform layer of this compound onto the copper substrate.[4] The plating time will depend on the desired target thickness.

    • After plating, rinse the target with deionized water and dry it under a stream of inert gas.

Protocol 2: Preparation of a Pressed ¹¹²Sn Powder Target

  • Powder Preparation:

    • Use enriched ¹¹²Sn in metallic powder form.

    • If necessary, anneal the powder in a vacuum furnace to remove any volatile impurities.

  • Pressing:

    • Place the ¹¹²Sn powder into a high-purity, soft metal backing (e.g., indium or aluminum) within a die.

    • Use a hydraulic press to compact the powder into a dense, solid pellet.[5] The pressing should be done under vacuum to minimize trapped gases.[5]

  • Target Assembly:

    • Mount the pressed target into a suitable target holder for irradiation.

cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Separation & Purification cluster_3 Quality Control Enriched ¹¹²Sn Enriched ¹¹²Sn Electroplating Electroplating Enriched ¹¹²Sn->Electroplating Powder Pressing Powder Pressing Enriched ¹¹²Sn->Powder Pressing ¹¹²Sn Target ¹¹²Sn Target Electroplating->¹¹²Sn Target Powder Pressing->¹¹²Sn Target Cyclotron Cyclotron ¹¹²Sn Target->Cyclotron Irradiated Target Irradiated Target Cyclotron->Irradiated Target Dissolution Dissolution Irradiated Target->Dissolution Ion Exchange Ion Exchange Dissolution->Ion Exchange Solvent Extraction Solvent Extraction Ion Exchange->Solvent Extraction Purified ¹¹¹InCl₃ Purified ¹¹¹InCl₃ Solvent Extraction->Purified ¹¹¹InCl₃ Radionuclidic Purity Radionuclidic Purity Purified ¹¹¹InCl₃->Radionuclidic Purity Radiochemical Purity Radiochemical Purity Radionuclidic Purity->Radiochemical Purity Chemical Purity Chemical Purity Radiochemical Purity->Chemical Purity Final Product Final Product Chemical Purity->Final Product

Figure 2: Experimental workflow for Indium-111 production.

  • Mount the prepared ¹¹²Sn target in the cyclotron's target station.

  • Irradiate the target with a proton beam of appropriate energy (e.g., 23.6 MeV) and current for a predetermined duration to achieve the desired activity of ¹¹¹In.[2]

  • After irradiation, allow for a cooling period to let short-lived, unwanted radionuclides decay.

This protocol outlines a general procedure using ion exchange and solvent extraction. Specific parameters may need optimization based on the available equipment and reagents.

Protocol 3: Radiochemical Separation of ¹¹¹In

  • Target Dissolution:

    • Remotely transfer the irradiated target to a hot cell.

    • Dissolve the tin layer (and any backing material if it also dissolves) in a suitable acid, such as concentrated hydrochloric acid (HCl).

  • Ion Exchange Chromatography:

    • Prepare an anion exchange column (e.g., AG 1-X8) by conditioning it with the appropriate concentration of HCl.

    • Load the dissolved target solution onto the column. Tin and other metallic impurities will form anionic chloride complexes and be retained by the resin. Indium, as a cationic species in the appropriate HCl concentration, will pass through the column.

    • Wash the column with the same concentration of HCl to ensure complete elution of the Indium-111.

    • The tin can be recovered from the column by eluting with a different concentration of acid or a complexing agent.

  • Solvent Extraction (for further purification):

    • Adjust the acidity of the Indium-111 fraction.

    • Perform a solvent extraction using a suitable organic extractant (e.g., a solution of trialkylphosphine oxide in an organic solvent).[6] Indium will be selectively extracted into the organic phase, leaving behind other impurities in the aqueous phase.

    • Back-extract the purified Indium-111 from the organic phase into a fresh aqueous solution, typically dilute HCl, to obtain the final product as ¹¹¹InCl₃.

The final ¹¹¹InCl₃ solution must undergo rigorous quality control to ensure its suitability for radiolabeling and clinical use.[7][8]

  • Radionuclidic Purity: Determined by gamma-ray spectroscopy to identify and quantify any radioactive impurities.

  • Radiochemical Purity: Assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of indium in the desired chemical form (In³⁺).[9]

  • Chemical Purity: Analyzed for trace metal impurities using methods like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy.

  • Sterility and Apyrogenicity: Tested to ensure the absence of microbial contamination and pyrogens.

Production of Tin-113 (¹¹³Sn) from this compound

Tin-113 is a radionuclide that serves as the parent in the ¹¹³Sn/¹¹³mIn generator system, which provides the short-lived diagnostic radionuclide Indium-113m (¹¹³mIn).[10]

Nuclear Reaction and Decay Pathway

Tin-113 is typically produced by neutron capture on this compound in a nuclear reactor.

The nuclear reaction is:

  • ¹¹²Sn(n,γ)¹¹³Sn

Tin-113 decays via electron capture to Indium-113m.[11]

¹¹²Sn ¹¹²Sn ¹¹³Sn ¹¹³Sn ¹¹²Sn->¹¹³Sn Neutron Neutron Neutron->¹¹²Sn (n,γ) ¹¹³ᵐIn ¹¹³ᵐIn ¹¹³Sn->¹¹³ᵐIn Electron Capture (115.09 days)

Figure 3: Production and decay of Tin-113 to Indium-113m.

Quantitative Data
ParameterValueReference
Target Material Enriched ¹¹²Sn[12]
Projectile Thermal Neutrons[12]
¹¹³Sn Half-life 115.09 days[11]
¹¹³mIn Half-life 99.476 minutes[10]
¹¹³mIn Gamma Emission 391.7 keV[12]
Experimental Protocols
  • Target Encapsulation:

    • Use enriched ¹¹²Sn in metallic or oxide form.

    • Seal the ¹¹²Sn material in a high-purity quartz ampoule under vacuum to prevent contamination and oxidation during irradiation.

  • Place the encapsulated ¹¹²Sn target in a suitable position within a nuclear reactor with a high thermal neutron flux.

  • Irradiate for a sufficient time to produce the desired activity of ¹¹³Sn.

After irradiation, the ¹¹³Sn needs to be separated from the remaining ¹¹²Sn and any impurities to prepare the ¹¹³Sn/¹¹³mIn generator.

Protocol 4: ¹¹³Sn/¹¹³mIn Generator Preparation

  • Target Dissolution:

    • After a suitable cooling period, open the quartz ampoule in a hot cell.

    • Dissolve the irradiated tin target in concentrated HCl.

  • Generator Column Preparation:

    • The generator consists of a chromatographic column packed with a suitable adsorbent material that strongly retains tin while allowing indium to be eluted. Hydrous zirconium oxide is a commonly used adsorbent.[13]

    • Prepare a slurry of the adsorbent in dilute HCl and pack it into a glass or plastic column.

  • Loading the Generator:

    • Load the dissolved ¹¹³Sn solution onto the prepared column. The ¹¹³Sn will be adsorbed onto the column matrix.

    • Wash the column with dilute HCl to remove any unbound impurities.

  • Elution of ¹¹³mIn:

    • Indium-113m, the daughter product of ¹¹³Sn decay, can be eluted from the generator using a small volume of dilute HCl (e.g., 0.05 N HCl).[10] The elution can be performed as needed, typically every few hours, to obtain a fresh supply of ¹¹³mIn.

  • Elution Yield: The percentage of the available ¹¹³mIn that is removed from the generator in a single elution.

  • Radionuclidic Purity of Eluate: The eluate should be tested for the presence of the parent radionuclide, ¹¹³Sn ("breakthrough"), and other radioactive impurities using gamma spectroscopy.[2]

  • Radiochemical Purity of Eluate: The chemical form of the eluted ¹¹³mIn should be verified, typically as In³⁺.

  • Chemical Purity of Eluate: The eluate should be tested for any leached column material (e.g., zirconium).[13]

Applications of Produced Radionuclides

Indium-111

Indium-111 is a versatile radionuclide used for various diagnostic imaging applications in nuclear medicine, including:

  • Radiolabeling of monoclonal antibodies and peptides: For tumor imaging (e.g., ¹¹¹In-pentetreotide for neuroendocrine tumors).[14]

  • Labeling of white blood cells (leukocytes): To localize sites of infection and inflammation.

  • Platelet labeling: For thrombus detection.

Tin-113 / Indium-113m

The primary application of Tin-113 is as the parent radionuclide in the ¹¹³Sn/¹¹³mIn generator. The eluted Indium-113m can be used for:

  • Various organ imaging: Including brain, kidneys, lungs, liver, and spleen, after being complexed with appropriate chelating agents.[10]

  • Industrial applications: As a radiotracer for flow rate measurements and leak detection.[1]

References

Application Notes and Protocols for Tin-112 as a Target Material in Nuclear Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin-112 (¹¹²Sn), a stable isotope of tin with a natural abundance of approximately 0.97%, serves as a valuable target material in nuclear reactions for the production of medically significant radioisotopes.[1] Its primary application lies in the production of Indium-111 (¹¹¹In), a crucial radionuclide for diagnostic imaging in nuclear medicine.[2][3][4] This document provides detailed application notes and experimental protocols for the use of ¹¹²Sn as a target material for radioisotope production, with a focus on ¹¹¹In.

Applications of this compound in Radionuclide Production

The primary application of ¹¹²Sn as a target material is the production of various radioisotopes for medical and research purposes.

  • Indium-111 (¹¹¹In) Production: ¹¹¹In is widely used in diagnostic nuclear medicine for single-photon emission computed tomography (SPECT) imaging.[2] It decays by electron capture with a half-life of 2.83 days, emitting gamma rays suitable for imaging.[2] The production of ¹¹¹In from ¹¹²Sn targets offers a promising alternative to other production routes, with potentially higher yields.[2][5][6]

  • Tin-113 (¹¹³Sn) / Indium-113m (¹¹³mIn) Generator: ¹¹²Sn can be used to produce the parent radioisotope ¹¹³Sn, which decays to the short-lived metastable isomer ¹¹³mIn. The ¹¹³Sn/¹¹³mIn generator system provides a convenient source of ¹¹³mIn for various diagnostic applications in healthcare.[7][8]

  • Research Applications: ¹¹²Sn is also utilized in nuclear physics research to study nuclear reactions and structure.[9][10]

Nuclear Reactions and Quantitative Data

Several nuclear reactions can be initiated by bombarding a ¹¹²Sn target with different particles. The choice of reaction depends on the desired product, available accelerator technology, and required yield.

Key Nuclear Reactions for ¹¹¹In Production:

The production of ¹¹¹In from a ¹¹²Sn target primarily proceeds through indirect pathways involving the formation of parent radionuclides that subsequently decay to ¹¹¹In.[2][11]

  • ¹¹²Sn(p,2n)¹¹¹Sb → ¹¹¹Sn → ¹¹¹In: A proton beam strikes the ¹¹²Sn target, producing Antimony-111 (¹¹¹Sb), which then decays through Tin-111 (¹¹¹Sn) to Indium-111.

  • ¹¹²Sn(p,pn)¹¹¹Sn → ¹¹¹In: This reaction also produces ¹¹¹Sn, which then decays to ¹¹¹In.

  • ¹¹²Sn(p,2p)¹¹¹In: This is a direct reaction channel for the production of ¹¹¹In.[2]

Photonuclear reactions can also be employed:

  • ¹¹²Sn(γ,n)¹¹¹Sn → ¹¹¹In [12][13]

  • ¹¹²Sn(γ,p)¹¹¹m,gIn [13]

Quantitative Data:

The following table summarizes the available quantitative data for proton-induced reactions on ¹¹²Sn for the production of ¹¹¹In.

ReactionIncident Particle Energy (MeV)Cross-Section (mb)Thick Target Yield (MBq/µAh)Reference
¹¹²Sn(p,2n)¹¹¹Sb23.6 ± 0.8182 ± 26-[11][12]
¹¹²Sn(p,pn)¹¹¹Sn23.6 ± 0.8307 ± 35-[11][12]
¹¹²Sn(p,n)¹¹²Sb23.6 ± 0.84 ± 0.8-[12]
¹¹²Sn(p,x)¹¹¹In (total)23.6 ± 0.8-46[11][12]

Note: Cross-section and yield data are highly dependent on the specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for the production of ¹¹¹In using a ¹¹²Sn target.

Target Preparation

The preparation of a robust and high-purity target is crucial for successful radioisotope production. Enriched ¹¹²Sn (typically >80%) is required to minimize the production of isotopic impurities.[11][12] The metallic form is commonly used.[8]

Protocol: Preparation of Enriched ¹¹²Sn Metallic Target by Rolling

  • Ingot Formation:

    • Place the required amount of isotopically enriched ¹¹²Sn powder in a quartz ampoule.

    • Evacuate the ampoule to a high vacuum and seal it.

    • Heat the sealed ampoule in a furnace to melt the tin powder and form a solid ingot.

    • Allow the ingot to cool slowly to room temperature.

  • Rolling:

    • Place the ¹¹²Sn ingot between two polished stainless steel plates.

    • Use a rolling mill to gradually reduce the thickness of the ingot to the desired target thickness (e.g., 1-2 mg/cm²).[8]

    • Anneal the foil periodically during rolling to prevent cracking, if necessary.

  • Backing (Optional but Recommended):

    • A backing material with good thermal conductivity (e.g., copper or aluminum) is recommended to dissipate heat during irradiation.

    • The ¹¹²Sn foil can be attached to the backing plate by diffusion bonding or mechanical pressing.

  • Target Characterization:

    • Measure the thickness and uniformity of the target foil using appropriate techniques (e.g., alpha particle transmission).

    • Verify the isotopic enrichment of the target material.

Target_Preparation_Workflow cluster_Ingot Ingot Formation cluster_Rolling Rolling cluster_Finishing Finishing powder Enriched ¹¹²Sn Powder seal Seal in Quartz Ampoule powder->seal heat Heat to Melt seal->heat cool Cool to Form Ingot heat->cool ingot ¹¹²Sn Ingot cool->ingot roll Roll to Desired Thickness ingot->roll foil ¹¹²Sn Foil roll->foil backing Mount on Backing (Optional) foil->backing characterize Characterize Target backing->characterize final_target final_target characterize->final_target Final Target

Fig. 1: Workflow for enriched ¹¹²Sn target preparation.
Cyclotron Irradiation

The prepared ¹¹²Sn target is irradiated with a proton beam in a cyclotron to induce the desired nuclear reactions.

Protocol: Cyclotron Irradiation of ¹¹²Sn Target

  • Target Mounting: Securely mount the ¹¹²Sn target in the target holder of the cyclotron.

  • Irradiation Parameters:

    • Proton Beam Energy: Typically in the range of 15-30 MeV. The optimal energy depends on the desired reaction and minimizing impurities. For the ¹¹²Sn(p,2n) reaction, an energy of around 23.6 MeV has been used.[11][12]

    • Beam Current: The beam current should be optimized to maximize production without damaging the target. This will depend on the target's thermal properties and cooling system.

    • Irradiation Time: The duration of the irradiation is determined by the half-lives of the product and its parent radionuclides and the desired activity.

  • Target Cooling: Ensure efficient cooling of the target during irradiation to prevent melting or damage.

  • Target Retrieval: After irradiation, allow for a sufficient cooling period for short-lived, unwanted radioisotopes to decay before safely retrieving the target from the cyclotron.

Irradiation_Workflow start Start mount Mount ¹¹²Sn Target start->mount set_params Set Irradiation Parameters (Energy, Current, Time) mount->set_params irradiate Irradiate with Proton Beam set_params->irradiate cool_down Target Cooling Period irradiate->cool_down retrieve Retrieve Irradiated Target cool_down->retrieve end End retrieve->end

Fig. 2: Cyclotron irradiation workflow.
Post-Irradiation Processing and Chemical Separation

After irradiation, the desired ¹¹¹In needs to be chemically separated from the bulk ¹¹²Sn target material and any other radio-contaminants. Ion-exchange chromatography is a common and effective method for this separation.[5][14][15][16]

Protocol: Chemical Separation of ¹¹¹In by Ion-Exchange Chromatography

  • Target Dissolution: Dissolve the irradiated ¹¹²Sn target in a suitable acid (e.g., concentrated hydrochloric acid).

  • Column Preparation: Prepare an anion-exchange chromatography column (e.g., with AG1-X8 resin).[14] Pre-condition the column with the appropriate acid solution.

  • Loading: Load the dissolved target solution onto the column.

  • Elution:

    • Wash the column with a specific concentration of acid (e.g., 6 M HCl) to elute the tin and other impurities.[14]

    • Elute the desired ¹¹¹In from the column using a different eluent (e.g., a lower concentration of HCl or a different acid like 0.5 M HNO₃).[14]

  • Purification: The collected ¹¹¹In fraction may require further purification steps to remove any remaining trace impurities.

  • Final Formulation: The purified ¹¹¹In is then formulated into a suitable solution for radiolabeling, typically as Indium(III) chloride in dilute HCl.

Separation_Workflow start Irradiated Target dissolve Dissolve in Acid start->dissolve load Load on Anion-Exchange Column dissolve->load wash Wash to Remove ¹¹²Sn load->wash elute Elute ¹¹¹In wash->elute purify Further Purification (if needed) elute->purify formulate Formulate as ¹¹¹InCl₃ Solution purify->formulate final_product Purified ¹¹¹In formulate->final_product

Fig. 3: Chemical separation workflow for ¹¹¹In.

Quality Control of the Final Product (Indium-111)

Rigorous quality control is essential to ensure the safety and efficacy of the final ¹¹¹In radiopharmaceutical.[7][17]

Quality Control Protocols:

TestMethodAcceptance CriteriaReferences
Radionuclidic Purity Gamma-ray SpectroscopyIdentification of characteristic gamma peaks of ¹¹¹In (171.3 keV and 245.4 keV). Absence or acceptable levels of other gamma-emitting radionuclides. A common contaminant to monitor for is ¹¹⁴mIn.[9][18][19][20]
Radiochemical Purity Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)The percentage of radioactivity present as the desired chemical form (¹¹¹In³⁺) should be ≥ 95%.[3][7][11][21]
pH pH meter or pH stripsWithin a specified range suitable for subsequent labeling reactions (typically acidic).[12]
Sterility Direct inoculation or membrane filtration followed by incubation in growth media.No microbial growth observed after the incubation period.[2][12][14][17]
Bacterial Endotoxins (Pyrogens) Limulus Amebocyte Lysate (LAL) TestBelow the established limit for parenteral drugs.[13][17][22][23][24][25][26]

Detailed Protocol for Radiochemical Purity Testing by TLC:

  • Stationary Phase: Use an appropriate TLC strip (e.g., ITLC-SG or Whatman paper).[7]

  • Mobile Phase: Select a suitable solvent system that separates free ¹¹¹In from chelated or colloidal forms.

  • Spotting: Apply a small spot of the ¹¹¹In solution onto the origin of the TLC strip.

  • Development: Place the strip in a developing tank containing the mobile phase and allow the solvent to ascend.

  • Analysis: After development, cut the strip into sections and measure the radioactivity in each section using a gamma counter.

  • Calculation: Calculate the percentage of radioactivity at the expected Rf value for ¹¹¹In³⁺ to determine the radiochemical purity.

Conclusion

This compound is a valuable target material for the production of medically important radioisotopes, most notably Indium-111. The successful production of high-purity ¹¹¹In relies on the use of enriched ¹¹²Sn, carefully controlled irradiation conditions, and efficient chemical separation and purification processes. The detailed protocols provided in this document offer a comprehensive guide for researchers and professionals involved in the production of radiopharmaceuticals using ¹¹²Sn targets. Adherence to stringent quality control procedures is paramount to ensure the final product is safe and effective for clinical use.

References

Application Notes and Protocols for Tin-112 in Medical Isotope Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the use of enriched Tin-112 (¹¹²Sn) in the production of medical radioisotopes. The primary application of ¹¹²Sn is in the generation of Indium-111 (¹¹¹In), a crucial radionuclide for diagnostic imaging in nuclear medicine. Additionally, the production of the Tin-113/Indium-113m (¹¹³Sn/¹¹³ᵐIn) generator system from ¹¹²Sn is discussed. This document clarifies that This compound is not a precursor for the production of Iodine-124 (¹²⁴I) and outlines the standard production routes for this important PET isotope. Detailed experimental protocols for the cyclotron production and chemical separation of ¹¹¹In from a ¹¹²Sn target are provided, along with a summary of relevant quantitative data.

Introduction to this compound in Medical Isotope Production

This compound is a stable isotope of tin with a natural abundance of approximately 0.97%. For medical isotope production, highly enriched ¹¹²Sn targets are required to maximize the yield of the desired radionuclide and minimize the formation of isotopic impurities. The primary medical isotopes generated from ¹¹²Sn are Indium-111 and the parent isotope Tin-113 for the ¹¹³Sn/¹¹³ᵐIn generator.

Indium-111 (¹¹¹In) is a gamma-emitting radionuclide with a half-life of 2.8 days, making it suitable for various diagnostic imaging procedures using Single Photon Emission Computed Tomography (SPECT).[1] It is commonly used for labeling monoclonal antibodies, peptides, and blood cells to visualize tumors, infections, and other pathological conditions.[1]

The ¹¹³Sn/¹¹³ᵐIn generator provides the short-lived metastable isotope Indium-113m (¹¹³ᵐIn), which has a half-life of 1.66 hours and emits gamma radiation suitable for diagnostic imaging.[2] The longer half-life of the parent ¹¹³Sn (115.09 days) allows for a long-lasting source of ¹¹³ᵐIn.[2]

Clarification on Iodine-124 (¹²⁴I) Production

Contrary to the initial topic inquiry, extensive review of the scientific literature confirms that This compound is not utilized in the production of Iodine-124 . The primary and commercially established methods for producing ¹²⁴I involve the irradiation of enriched tellurium (Te) or antimony (Sb) targets in a cyclotron. The most common nuclear reactions are:

  • ¹²⁴Te(p,n)¹²⁴I

  • ¹²⁴Te(d,2n)¹²⁴I

  • ¹²¹Sb(α,n)¹²⁴I

Production of Indium-111 (¹¹¹In) from this compound

The production of ¹¹¹In from ¹¹²Sn is achieved through proton bombardment in a cyclotron. Several nuclear reactions can occur, leading to the formation of ¹¹¹In and other potential radionuclides.

Nuclear Reactions and Decay Scheme

The primary nuclear reactions for the production of ¹¹¹In from a ¹¹²Sn target are:

  • ¹¹²Sn(p,2n)¹¹¹Sb → ¹¹¹Sn → ¹¹¹In

  • ¹¹²Sn(p,pn)¹¹¹Sn → ¹¹¹In

In the first reaction, the proton interaction with ¹¹²Sn produces Antimony-111 (¹¹¹Sb), which then decays to Tin-111 (¹¹¹Sn), and subsequently to Indium-111 (¹¹¹In). The second reaction directly produces ¹¹¹Sn, which then decays to ¹¹¹In.

cluster_reactions Nuclear Reactions cluster_decay Decay Chain Sn112 ¹¹²Sn Sb111 ¹¹¹Sb Sn112->Sb111 (p,2n) Sn111 ¹¹¹Sn Sn112->Sn111 (p,pn) proton proton (p) Sb111->Sn111 β⁺ decay In111 ¹¹¹In Sn111->In111 Electron Capture (EC) (t½ = 35.3 min) [13]

Fig. 1: Nuclear reactions and decay pathway for the production of ¹¹¹In from ¹¹²Sn.
Quantitative Data

The following tables summarize key quantitative data for the production of ¹¹¹In from ¹¹²Sn.

Table 1: Nuclear Reaction Cross-Sections

Nuclear ReactionProton Energy (MeV)Cross-Section (mb)Reference
¹¹²Sn(p,2n)¹¹¹Sb~25~180[3]
¹¹²Sn(p,pn)¹¹¹Sn~25~300[3]

Table 2: Production Yield of ¹¹¹In

Target MaterialProton Energy (MeV)Yield (MBq/µAh)Reference
Enriched ¹¹²Sn25~2.0 (calculated)[3]
Enriched ¹¹²Sn (photonuclear)25 (bremsstrahlung)2.0 mCi/µAh·g[3]
Experimental Protocol: Cyclotron Irradiation

This protocol outlines the general steps for irradiating an enriched ¹¹²Sn target. Specific parameters will vary based on the cyclotron facility.

1. Target Preparation:

  • Obtain highly enriched (>95%) ¹¹²Sn in metallic or oxide form.
  • Prepare a thin, uniform target by methods such as pressing ¹¹²SnO₂ powder into a backing material (e.g., aluminum or copper) or through electrodeposition of metallic ¹¹²Sn.
  • The target thickness should be optimized for the desired proton energy degradation.

2. Cyclotron Parameters:

  • Proton Beam Energy: Typically in the range of 15-30 MeV. The optimal energy depends on maximizing the cross-section of the desired reactions while minimizing impurities.[4]
  • Beam Current: Dependent on the thermal properties of the target and cooling system, typically in the range of 10-50 µA.[5]
  • Irradiation Time: Calculated based on the desired final activity of ¹¹¹In, considering the half-lives of the intermediate and final products.

3. Irradiation Procedure:

  • Mount the prepared target in a solid target station of the cyclotron.
  • Ensure adequate cooling of the target during irradiation to prevent melting or damage.
  • Irradiate the target with the proton beam for the predetermined duration.
  • After irradiation, allow for a cooling period to let short-lived, unwanted radionuclides decay.

Experimental Protocol: Radiochemical Separation of ¹¹¹In

This protocol describes the separation of no-carrier-added ¹¹¹In from the bulk ¹¹²Sn target material.

1. Target Dissolution:

  • Transfer the irradiated target to a shielded hot cell.
  • Dissolve the target in a suitable concentrated acid (e.g., HCl or HBr). The choice of acid can influence the subsequent separation chemistry.

2. Ion Exchange Chromatography:

  • Prepare an anion exchange resin column (e.g., Dowex 1x8 or AG 1x8).
  • Condition the column with the appropriate acid solution.
  • Load the dissolved target solution onto the column. Tin will form anionic complexes and be retained by the resin, while Indium will not.
  • Wash the column with the same acid solution to elute the ¹¹¹In.
  • Collect the eluate containing the purified ¹¹¹In.

3. Quality Control:

  • Radionuclidic Purity: Perform gamma-ray spectroscopy using a high-purity germanium (HPGe) detector to identify and quantify all gamma-emitting radionuclides in the final product.[6]
  • Radiochemical Purity: Use techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the chemical form of the ¹¹¹In and ensure it is free from other chemical species.[6][7]
  • Chemical Purity: Test for trace metal impurities that may have been introduced during the process.
  • Sterility and Pyrogenicity: For clinical applications, the final product must be sterile and pass pyrogen testing.[7]

Production of the ¹¹³Sn/¹¹³ᵐIn Generator from this compound

The parent radionuclide ¹¹³Sn for the ¹¹³Sn/¹¹³ᵐIn generator is produced by neutron activation of ¹¹²Sn in a nuclear reactor via the following reaction:

¹¹²Sn(n,γ)¹¹³Sn

Experimental Protocol: ¹¹³Sn/¹¹³ᵐIn Generator Preparation

1. Target Irradiation:

  • Irradiate an enriched ¹¹²Sn target in a nuclear reactor with a high thermal neutron flux.

2. Generator Construction:

  • Dissolve the irradiated tin target.
  • Load the ¹¹³Sn onto a chromatographic column containing a material that strongly retains tin but allows for the elution of indium, such as hydrous zirconium oxide or silica gel.[2][8]

3. Elution of ¹¹³ᵐIn:

  • Elute the generator with a dilute solution of hydrochloric acid (e.g., 0.05 N HCl) to selectively remove the ¹¹³ᵐIn daughter nuclide.[2] The elution efficiency is typically between 70% and 80%.[2]

Workflow and Logical Diagrams

cluster_target_prep Target Preparation cluster_irradiation Cyclotron Irradiation cluster_processing Radiochemical Processing cluster_qc Quality Control EnrichedSn112 Enriched ¹¹²Sn Material TargetFabrication Target Fabrication (Pressing/Electrodeposition) EnrichedSn112->TargetFabrication Irradiation Proton Bombardment TargetFabrication->Irradiation Cyclotron Cyclotron Cyclotron->Irradiation Dissolution Target Dissolution Irradiation->Dissolution Separation Ion Exchange Chromatography Dissolution->Separation PurityTesting Radionuclidic & Radiochemical Purity Separation->PurityTesting SterilityTesting Sterility & Pyrogen Testing PurityTesting->SterilityTesting FinalProduct ¹¹¹InCl₃ Solution SterilityTesting->FinalProduct

Fig. 2: Experimental workflow for the production of ¹¹¹In from a ¹¹²Sn target.

Conclusion

Enriched this compound is a valuable starting material for the production of the medically important radioisotope Indium-111 and the Tin-113/Indium-113m generator system. The cyclotron-based production of ¹¹¹In from ¹¹²Sn offers a reliable method for obtaining this diagnostic radionuclide. It is important for researchers and professionals in the field to note that ¹¹²Sn is not a precursor for Iodine-124 production, for which tellurium and antimony are the appropriate target materials. The protocols and data presented herein provide a comprehensive guide for the application of this compound in medical isotope generation.

References

Application Notes and Protocols: Tin-112 in the Synthesis of Indium-113m for Medical Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-113m (¹¹³ᵐIn) is a short-lived radionuclide with significant applications in diagnostic nuclear medicine. Its favorable physical properties, including a short half-life of approximately 100 minutes and emission of a monoenergetic gamma ray at 392 keV, make it suitable for a variety of imaging procedures.[1][2] A key advantage of ¹¹³ᵐIn is its availability through a generator system, where it is produced from the decay of its longer-lived parent, Tin-113 (¹¹³Sn), which has a half-life of 118 days.[2][3] This long parent half-life allows for a reliable, on-site source of ¹¹³ᵐIn for an extended period, making it a cost-effective option.[3][4]

The production of the parent radionuclide, ¹¹³Sn, can be achieved through the neutron irradiation of enriched Tin-112 (¹¹²Sn). This process, specifically the ¹¹²Sn(n,γ)¹¹³Sn reaction, provides the foundation for the entire ¹¹³Sn/¹¹³ᵐIn generator system.[5] These application notes provide a comprehensive overview and detailed protocols for the production of ¹¹³Sn from ¹¹²Sn, the construction and operation of a ¹¹³Sn/¹¹³ᵐIn generator, and the subsequent preparation and quality control of ¹¹³ᵐIn-based radiopharmaceuticals.

Principle of ¹¹³ᵐIn Production

The synthesis of Indium-113m relies on a parent-daughter radionuclide generator system. The process begins with the production of the parent, Tin-113, followed by its decay to the desired daughter, Indium-113m.

  • Parent Production (¹¹³Sn) : Stable, enriched this compound is irradiated with thermal neutrons in a nuclear reactor. Through neutron capture, ¹¹²Sn is converted to ¹¹³Sn.[5]

  • Parent Decay : The produced ¹¹³Sn decays via electron capture with a half-life of 118 days to the metastable state of Indium, ¹¹³ᵐIn.[5]

  • Daughter Decay (Isomeric Transition) : ¹¹³ᵐIn, with a half-life of 104-100 minutes, decays to stable Indium-113 via isomeric transition, emitting a 392 keV gamma ray suitable for imaging.[1][2][5]

Nuclear Reaction and Decay Pathway

Below is a diagram illustrating the logical relationship from the stable isotope to the final diagnostic radionuclide.

G cluster_production Parent Production cluster_decay Generator Decay & Elution Sn112 Stable this compound (¹¹²Sn) Sn113 Radioactive Tin-113 (¹¹³Sn) T½ = 118 days Sn112->Sn113 Neutron Irradiation ¹¹²Sn(n,γ)¹¹³Sn In113m Metastable Indium-113m (¹¹³ᵐIn) T½ ≈ 100 min Sn113->In113m Electron Capture In113s Stable Indium-113 (¹¹³In) In113m->In113s Isomeric Transition (γ emission @ 392 keV)

Caption: Nuclear reaction and decay pathway for ¹¹³ᵐIn production.

Experimental Protocols

Protocol 2.1: Production of Tin-113 from Enriched this compound

This protocol describes the process of producing the parent radionuclide ¹¹³Sn by irradiating enriched ¹¹²Sn metal in a nuclear reactor.

Materials:

  • Tin metal enriched in ¹¹²Sn (e.g., 81.79% enrichment).[6]

  • High-purity quartz tubing.

  • High-purity aluminum tubing for secondary encapsulation.

  • Shielded facility for handling radioactive materials.

  • Nuclear reactor with a high thermal neutron flux (e.g., 2 x 10¹⁴ n·cm⁻²·s⁻¹).[6]

Methodology:

  • Target Encapsulation : Encapsulate a pre-weighed amount (e.g., 500 mg) of enriched ¹¹²Sn metal in high-purity quartz tubing.[5]

  • Secondary Encapsulation : Place the sealed quartz tube into a high-purity aluminum tube and securely seal it. This provides secondary containment.[5]

  • Irradiation : Place the encapsulated target in the high thermal neutron flux zone of a nuclear reactor.

  • Irradiation Duration : Irradiate the target for a sufficient period to achieve the desired ¹¹³Sn activity. The duration can range from approximately 500 to 5000 hours depending on the reactor's flux and the target mass.[5]

  • Target Retrieval : After irradiation, remove the container from the reactor and transfer it to a shielded "hot cell" facility for safe handling and processing.

Protocol 2.2: Construction of the ¹¹³Sn/¹¹³ᵐIn Generator

This protocol details the preparation of the generator column, which allows for the separation of the daughter ¹¹³ᵐIn from the parent ¹¹³Sn.

Materials:

  • Irradiated ¹¹²Sn target (now containing ¹¹³Sn).

  • Concentrated Hydrochloric Acid (HCl).

  • Chlorine gas or another suitable oxidizing agent.[6]

  • Chromatography column material: Hydrous Zirconium Oxide (HZO) or Silica Gel.[2][5][6]

  • Glass or plastic chromatography column (e.g., 1 x 5 cm) with a fritted disk.[2][5]

  • Dilute HCl (e.g., 0.05 N to 0.5 N).

Methodology:

  • Dissolution of Target : Dissolve the irradiated tin metal in concentrated HCl. It is crucial to ensure the tin is in its tetravalent state (Sn⁴⁺) for effective binding to the column matrix. This can be achieved by bubbling chlorine gas through the solution.[6]

  • Solution Preparation : Dilute the dissolved tin solution with water to a final HCl concentration of approximately 0.3 to 0.5 M.[5][7] The final tin concentration should be at least 0.5 mg/mL.[5]

  • Column Packing : Prepare a slurry of the chosen column material (HZO or silica gel) and pack it into the chromatography column.

  • Loading the Parent Isotope : Pass the prepared ¹¹³Sn solution through the column. The Sn⁴⁺ ions will be strongly adsorbed onto the column matrix.

  • Column Washing : Wash the column thoroughly with a dilute acid solution (e.g., 0.07 M HCl) to remove any unbound ions or impurities.[5]

  • Generator Maturation : Allow the generator to sit for a period to allow for the build-up of ¹¹³ᵐIn from the decay of ¹¹³Sn. Maximum equilibrium is reached in approximately 4-5 daughter half-lives (about 7 hours).[2]

Protocol 2.3: Elution of Indium-113m

This protocol describes the "milking" process to extract the accumulated ¹¹³ᵐIn from the generator.

Materials:

  • Prepared and matured ¹¹³Sn/¹¹³ᵐIn generator.

  • Eluent: Sterile 0.05 N Hydrochloric Acid (HCl).[2]

  • Sterile, pyrogen-free collection vial.

  • Lead shielding for the collection vial.

Methodology:

  • Preparation : Place a shielded, sterile collection vial under the outlet of the generator column.

  • Elution : Pass a small volume (e.g., 5-6 mL) of the sterile 0.05 N HCl eluent through the column.[2] The dilute acid is strong enough to selectively break the bonds of the ¹¹³ᵐIn ions with the column matrix but weak enough to leave the parent ¹¹³Sn adsorbed.

  • Collection : Collect the eluate, which now contains carrier-free ¹¹³ᵐIn as ¹¹³ᵐInCl₃, in the shielded vial.

  • Assay : Measure the activity of the collected ¹¹³ᵐIn solution in a calibrated dose calibrator.

  • Regeneration : The generator can be eluted repeatedly. After an elution, ¹¹³ᵐIn activity will regenerate, reaching maximum levels again in about 7 hours.[2]

Workflow and Data

Experimental Workflow Diagram

The following diagram outlines the complete workflow from target preparation to the final radiopharmaceutical product.

G cluster_prep Phase 1: ¹¹³Sn Production cluster_gen Phase 2: Generator Operation cluster_final Phase 3: Final Product start Enriched ¹¹²Sn Target irradiate Neutron Irradiation ¹¹²Sn(n,γ)¹¹³Sn start->irradiate dissolve Target Dissolution & Oxidation (Sn⁴⁺) irradiate->dissolve load Load ¹¹³Sn onto Column (HZO/Silica) dissolve->load decay ¹¹³Sn → ¹¹³ᵐIn Decay (Build-up) load->decay elute Elute with 0.05N HCl decay->elute Milking product ¹¹³ᵐInCl₃ Eluate elute->product qc Quality Control product->qc labeling Radiolabeling (e.g., with DTPA) qc->labeling final_product ¹¹³ᵐIn-Radiopharmaceutical labeling->final_product

Caption: Workflow for the production of ¹¹³ᵐIn radiopharmaceuticals.
Quantitative Data Summary

The performance of a ¹¹³Sn/¹¹³ᵐIn generator is assessed by several key parameters. The following tables summarize typical quantitative data found in the literature.

Table 1: ¹¹³Sn/¹¹³ᵐIn Generator Characteristics

Parameter Value Reference(s)
Parent Isotope Tin-113 (¹¹³Sn) [2]
Parent Half-Life 118 days [2][3]
Daughter Isotope Indium-113m (¹¹³ᵐIn) [2]
Daughter Half-Life 100 minutes [2][3]
Gamma Emission Energy 392 keV [1]
Column Material Hydrous Zirconium Oxide or Silica Gel [2][5]

| Eluent | 0.05 N HCl |[2] |

Table 2: Generator Performance and Quality Control

Parameter Typical Value/Specification Reference(s)
Elution Efficiency 70 - 82% [2][8]
Radionuclide Purity of ¹¹³ᵐIn > 99.9% [8]
¹¹³Sn Breakthrough (Parent) < 0.0005% [8]
Interfering Metal Ions < 0.1 ppm [8]

| Regeneration Time to Max Yield | ~7 hours (4-5 half-lives) |[2] |

Quality Control Protocols

To ensure patient safety and imaging quality, the eluate from the generator must undergo stringent quality control.

Protocol 4.1: Radionuclidic Purity - ¹¹³Sn Breakthrough

This test determines the amount of the parent ¹¹³Sn present in the ¹¹³ᵐIn eluate.

Principle: The long-lived ¹¹³Sn parent is differentiated from the short-lived ¹¹³ᵐIn daughter by using a lead shield in a dose calibrator. The shield absorbs the 392 keV gamma rays from ¹¹³ᵐIn while allowing higher energy gamma rays from radionuclidic impurities (or in this case, by measuring after the ¹¹³ᵐIn has decayed) to be detected. A more precise method involves gamma spectroscopy.

Methodology (Post-Decay Assay):

  • Initial Assay : Measure the total activity of a fresh ¹¹³ᵐIn eluate sample in a dose calibrator. Record this as A_total at time T₀.

  • Decay Period : Store the sample in a shielded container for at least 24 hours to allow for the complete decay of ¹¹³ᵐIn.

  • Final Assay : After the decay period, measure the activity of the remaining sample. This activity is attributable to long-lived contaminants, primarily ¹¹³Sn. Record this as A_parent.

  • Calculation : Calculate the percentage of ¹¹³Sn breakthrough using the formula: % Breakthrough = (A_parent / A_total_corrected) * 100 (Note: A_total must be decay-corrected back to T₀ if there is a significant delay before the final measurement).

  • Specification : The amount of ¹¹³Sn should not exceed the pharmacopeia limit, which is typically very low (e.g., < 0.0005%).[8]

Protocol 4.2: Radiochemical Purity

This test identifies and quantifies the different chemical forms of ¹¹³ᵐIn in the eluate. For the direct eluate, the desired form is ionic ¹¹³ᵐIn³⁺. After labeling, this test separates the labeled compound from free ¹¹³ᵐIn.

Principle: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to separate chemical species based on their affinity for the stationary and mobile phases.

Methodology (TLC for a Labeled Compound like ¹¹³ᵐIn-DTPA):

  • Spotting : Spot a small drop of the radiolabeled sample onto an ITLC (Instant Thin-Layer Chromatography) strip.

  • Development : Place the strip in a chromatography tank containing a suitable solvent system that can separate the labeled chelate from free ¹¹³ᵐIn.

  • Analysis : After the solvent front has migrated, remove the strip and let it dry. Cut the strip into sections (e.g., origin and front) and measure the activity of each section in a well counter or scan it with a radiochromatogram scanner.

  • Calculation : Calculate the radiochemical purity (RCP) as: % RCP = (Activity of Labeled Compound Spot / Total Activity of Strip) * 100

  • Specification : The RCP for most radiopharmaceuticals should be >95%.

Applications in Medical Diagnosis

The ¹¹³ᵐInCl₃ obtained from the generator is a versatile precursor for various imaging agents. By chelating it with different ligands, organ-specific radiopharmaceuticals can be prepared quickly and efficiently.[3]

  • Brain and Kidney Imaging : ¹¹³ᵐIn is chelated with DTPA (Diethylenetriaminepentaacetic acid).[1][3][4]

  • Liver, Spleen, and Bone Marrow Scanning : Colloidal forms, such as ¹¹³ᵐIn phosphate colloids, are used for reticuloendothelial system imaging.[3]

  • Lung Perfusion Scans : ¹¹³ᵐIn is complexed with iron hydroxide to form macroaggregates.[3]

  • Blood Pool Imaging (Placenta, Heart) : ¹¹³ᵐIn binds to transferrin in the blood after direct injection or can be labeled to albumin.[3]

The one-step preparation of these agents, combined with the convenience of the generator system, makes ¹¹³ᵐIn a valuable tool in nuclear medicine, particularly in settings where access to short-lived cyclotron-produced isotopes is limited.[3]

References

Application Notes and Protocols for the Isotopic Enrichment of Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin-112 (¹¹²Sn) is a stable isotope of tin with significant applications in the medical field, primarily as a precursor for the production of the radioisotopes Tin-113 (¹¹³Sn) and its daughter nuclide Indium-113m (¹¹³mIn).[1][2] ¹¹³mIn is a short-lived gamma emitter used in diagnostic nuclear medicine for imaging various organs, including the brain, liver, kidneys, and lungs.[1][2] The natural abundance of ¹¹²Sn is only 0.97%, necessitating its enrichment for efficient production of these medical radioisotopes.[3] This document provides an overview and detailed protocols for the primary techniques employed for the isotopic enrichment of this compound.

The primary methods for the isotopic enrichment of tin include Electromagnetic Isotope Separation (EMIS), Gas Centrifugation, and Atomic Vapor Laser Isotope Separation (AVLIS). Plasma-based separation techniques are also emerging as a viable method. Each technique offers distinct advantages and challenges in terms of enrichment efficiency, throughput, and cost.

Comparative Analysis of this compound Enrichment Techniques

The following table summarizes the key quantitative parameters of the different enrichment techniques for this compound.

TechniqueFeed MaterialTypical Enrichment Achieved for Sn-112ThroughputKey AdvantagesKey Disadvantages
Electromagnetic Isotope Separation (EMIS) Tin Tetrachloride (SnCl₄) or metallic tinHigh (can exceed 99% in a single pass)[4]Low (milligrams to grams per day)High purity, applicable to most elements.Low throughput, high capital and operational costs.
Gas Centrifugation Volatile tin compound (e.g., a tin halide or organometallic)Moderate to High (dependent on cascade design)HighHigh throughput, energy-efficient for large-scale production.Requires a suitable volatile and stable compound, complex cascade systems.
Atomic Vapor Laser Isotope Separation (AVLIS) Elemental Tin VaporHigh (selectivity factor >20 demonstrated for tin isotopes)ModerateHigh selectivity, potentially lower energy consumption than EMIS.Technically complex, requires precise laser tuning.
Plasma-Based Separation Metallic TinModerate to HighPotentially HighHigh throughput capabilities.Technology is less mature for stable isotope separation compared to other methods.

I. Electromagnetic Isotope Separation (EMIS)

Application Note

Electromagnetic Isotope Separation is a high-purity separation technique that utilizes the mass difference of isotopes to separate them in a magnetic field. In this process, a tin compound is vaporized and ionized. The resulting ions are accelerated into a magnetic field, where their paths are bent into circular trajectories. The radius of curvature is dependent on the mass-to-charge ratio of the ion. Lighter isotopes, such as ¹¹²Sn, will have a smaller radius of curvature than heavier tin isotopes, allowing for their physical separation and collection. This method is capable of achieving very high enrichment levels in a single pass.[5]

The calutron, a type of mass spectrometer, is a common instrument used for EMIS.[6] For tin, a liquid metal ion source can be employed, which has been shown to predominantly produce doubly charged tin ions (Sn²⁺).[1]

Experimental Protocol: EMIS of this compound

This protocol outlines the general steps for the enrichment of ¹¹²Sn using a calutron-based electromagnetic isotope separator.

1. Feed Material Preparation:

  • Start with high-purity tin tetrachloride (SnCl₄) or metallic tin.

  • If using SnCl₄, ensure it is anhydrous to prevent the formation of tin oxides in the ion source.

2. Ion Source Operation:

  • Introduce the feed material into the ion source. A high-temperature oven is used to vaporize metallic tin, or a controlled leak for SnCl₄ gas.

  • Utilize an electron impact or arc discharge ion source to ionize the tin vapor. For tin, a liquid metal ion source can also be used, which may offer higher efficiency.

  • Optimize the ion source temperature and electron energy to maximize the production of singly or doubly charged tin ions.

3. Ion Acceleration:

  • Extract the tin ions from the ion source using a high-voltage electric field.

  • Accelerate the ions to a final energy, typically in the range of 30-40 keV.[7]

4. Isotope Separation:

  • Direct the accelerated ion beam into a vacuum chamber placed within a strong, uniform magnetic field. The magnetic field should be perpendicular to the direction of ion travel.

  • The magnetic field will deflect the ions into semi-circular paths. The radius of each ion's path is proportional to the square root of its mass.

  • Adjust the magnetic field strength and accelerating voltage to achieve optimal separation between the ion beams of the different tin isotopes.

5. Collection:

  • Position a collector assembly at the focal point of the separated ion beams.

  • The collector consists of individual "pockets" or V-shaped Faraday cups designed to capture each isotope beam.[7] The pockets for ¹¹²Sn should be positioned to intercept the beam with the smallest radius of curvature.

  • The collector pockets are typically made of a high-purity material like graphite or a metal that does not readily form alloys with tin.

6. Product Recovery:

  • After a sufficient collection time, remove the collector from the separator.

  • Chemically process the material from the ¹¹²Sn collector pockets to recover the enriched tin. This may involve dissolving the collected tin in acid followed by purification steps.

7. Isotopic Analysis:

  • Analyze the isotopic composition of the enriched product using a mass spectrometer to determine the final enrichment level.

Logical Workflow for EMIS of this compound

EMIS_Workflow cluster_feed Feed Preparation cluster_separation EMIS Process cluster_product Product Handling Feed Tin Feed Material (SnCl4 or Metallic Sn) IonSource Ion Source (Vaporization & Ionization) Feed->IonSource Accelerator Ion Acceleration (30-40 keV) IonSource->Accelerator Magnet Magnetic Separation (Mass-based Deflection) Accelerator->Magnet Collector Isotope Collection (Collector Pockets) Magnet->Collector Separated Ion Beams Recovery Chemical Recovery Collector->Recovery Analysis Isotopic Analysis Recovery->Analysis Product Enriched ¹¹²Sn Analysis->Product

Caption: Workflow for Electromagnetic Isotope Separation of this compound.

II. Gas Centrifugation

Application Note

Gas centrifugation is a widely used technique for large-scale isotope enrichment, most notably for uranium. The process relies on the slight mass difference between isotopes in a gaseous compound. When this gas is spun at very high speeds in a centrifuge, the heavier isotopes are thrown towards the outer wall, while the lighter isotopes remain closer to the center. By creating a counter-current flow within the centrifuge, a vertical concentration gradient is established, allowing for the collection of enriched and depleted streams.

A significant challenge for the enrichment of tin isotopes via gas centrifugation is the identification of a suitable gaseous tin compound that is thermally stable and does not decompose at the high rotational speeds of the centrifuge. Potential candidates could include tin halides like tin tetrachloride (SnCl₄) or organometallic compounds.

Experimental Protocol: Gas Centrifugation of this compound

This protocol provides a conceptual framework for the enrichment of ¹¹²Sn using a gas centrifuge cascade. The specific operational parameters would need to be optimized for the chosen tin compound.

1. Feed Gas Preparation:

  • Synthesize a volatile tin compound, for example, anhydrous tin tetrachloride (SnCl₄). The compound must be of high purity to avoid operational issues in the centrifuges.

  • The feed gas must be handled in a closed system to prevent hydrolysis and contamination.

2. Centrifuge Cascade Operation:

  • The enrichment process is carried out in a cascade of interconnected centrifuges.

  • Introduce the tin feed gas into the cascade at an appropriate stage.

  • Each centrifuge in the cascade consists of a rotor that spins at very high speeds within a vacuum casing.

  • The centrifugal force causes a radial pressure gradient, with the heavier molecules (containing heavier tin isotopes) concentrating near the rotor wall and the lighter molecules (containing ¹¹²Sn) concentrating near the axis.

  • A temperature gradient along the rotor wall induces a counter-current flow, which enhances the separation effect along the length of the rotor.

3. Product and Tails Withdrawal:

  • The lighter, ¹¹²Sn-enriched fraction is extracted from the top center of the rotor and fed to the next higher stage in the cascade for further enrichment.

  • The heavier, depleted fraction is extracted from the bottom periphery of the rotor and is fed to a lower stage in the cascade.

4. Final Product Collection:

  • The product stream from the highest stage of the cascade, enriched in the ¹¹²Sn-containing compound, is withdrawn and collected.

  • The enriched compound is then chemically converted back to elemental tin or another desired chemical form.

5. Isotopic Analysis:

  • The isotopic composition of the product, tails, and intermediate stages is monitored using mass spectrometry to ensure the cascade is operating efficiently and to determine the final enrichment level.

Logical Workflow for Gas Centrifugation of this compound

Gas_Centrifuge_Workflow cluster_feed Feed Preparation cluster_cascade Centrifuge Cascade cluster_product Product Handling Feed Volatile Tin Compound (e.g., SnCl4) Centrifuge_N Stage N Feed->Centrifuge_N Feed Centrifuge_N1 Stage N+1 Centrifuge_N->Centrifuge_N1 Enriched Stream Centrifuge_N_1 Stage N-1 Centrifuge_N->Centrifuge_N_1 Depleted Stream Product Enriched ¹¹²Sn Centrifuge_N1->Product Tails Depleted Tin Centrifuge_N_1->Tails Conversion Chemical Conversion

Caption: Conceptual workflow for Gas Centrifugation of this compound.

III. Atomic Vapor Laser Isotope Separation (AVLIS)

Application Note

Atomic Vapor Laser Isotope Separation is a highly selective method that uses precisely tuned lasers to ionize only the atoms of a desired isotope. The process involves irradiating a vapor of atomic tin with multiple laser beams of specific wavelengths. The first laser excites the ¹¹²Sn atoms to a higher energy level. A second, and sometimes a third, laser then provides the additional energy to ionize only the excited ¹¹²Sn atoms. The resulting ¹¹²Sn ions are then extracted from the neutral tin vapor using an electrostatic field and collected.

A three-color, three-step resonant photoionization scheme has been demonstrated to be efficient for tin isotope separation, with an ionization efficiency of 22% reported for tin.[3] While the specific study focused on another tin isotope, the principle is directly applicable to ¹¹²Sn by adjusting the laser frequencies to match the specific isotopic shifts of ¹¹²Sn.

Experimental Protocol: AVLIS of this compound

This protocol is based on a three-photon ionization scheme and would require precise tuning of the lasers for ¹¹²Sn.

1. Atomic Beam Generation:

  • Place high-purity metallic tin in a crucible within a vacuum chamber.

  • Heat the crucible to generate a vapor of atomic tin.

  • Pass the tin vapor through a nozzle to form a collimated atomic beam.

2. Selective Photoionization:

  • Direct the atomic tin beam through an interaction zone where it is intersected by multiple laser beams.

  • Step 1 (Excitation): Use a tunable dye laser to generate light at a wavelength that selectively excites ¹¹²Sn atoms from their ground state to an intermediate excited state. The specific wavelength will be slightly different from that of other tin isotopes due to the isotope shift.

  • Step 2 (Further Excitation): A second laser excites the already excited ¹¹²Sn atoms to a higher energy level.

  • Step 3 (Ionization): A third laser provides the final energy to ionize the highly excited ¹¹²Sn atoms. The energy of this photon should be sufficient to overcome the ionization potential from the second excited state.

3. Ion Extraction:

  • Apply a pulsed electric field in the interaction zone immediately after the laser pulses.

  • This electric field will extract the positively charged ¹¹²Sn ions from the atomic beam, leaving the neutral atoms of other isotopes unaffected.

4. Ion Collection:

  • Direct the extracted ¹¹²Sn ions towards a collector plate held at a negative potential.

  • The ¹¹²Sn ions will be deposited on the collector surface.

5. Product Recovery:

  • After the enrichment process, remove the collector plate from the vacuum chamber.

  • The enriched ¹¹²Sn can be recovered from the collector by chemical or physical methods.

6. Isotopic Analysis:

  • Use a mass spectrometer to verify the isotopic purity of the collected ¹¹²Sn.

Signaling Pathway for AVLIS of this compound

AVLIS_Pathway cluster_extraction Extraction Ground Ground State Excited1 Excited State 1 Ground->Excited1 Excitation Excited2 Excited State 2 Excited1->Excited2 Excitation Ion ¹¹²Sn Ion Excited2->Ion Ionization EField Electric Field Laser1 Laser 1 (λ₁) Laser2 Laser 2 (λ₂) Laser3 Laser 3 (λ₃) Collector Collector Plate EField->Collector Extraction

Caption: Three-step photoionization pathway for AVLIS of this compound.

IV. Plasma-Based Separation

Application Note

Plasma-based techniques for isotope separation utilize the properties of rotating plasmas in magnetic fields. In a plasma centrifuge, a plasma of the material to be enriched is created and set into rapid rotation by electromagnetic forces. The centrifugal force pushes the heavier isotopes towards the periphery of the plasma column, while the lighter isotopes remain closer to the center. This radial separation allows for the selective extraction of the enriched fraction.

Another plasma-based method is Ion Cyclotron Resonance (ICR), where ions of a specific isotope are selectively energized by an oscillating electromagnetic field tuned to their cyclotron frequency.[8] These energized ions have a larger gyroradius and can be separated from the other isotopes. Plasma-based methods have the potential for high throughput and may be applicable to a wide range of elements, including tin.

Experimental Protocol: Plasma Centrifuge for this compound

This protocol describes the general procedure for enriching ¹¹²Sn using a plasma centrifuge.

1. Plasma Generation:

  • A plasma source, such as a vacuum arc with a tin cathode, is used to generate a highly ionized tin plasma.

  • The plasma is then injected into a cylindrical vacuum chamber with a strong axial magnetic field.

2. Plasma Rotation:

  • A radial electric field is applied perpendicular to the axial magnetic field.

  • The resulting E x B drift forces the plasma to rotate at high velocity.

3. Isotopic Separation:

  • The rapid rotation of the plasma column creates a strong centrifugal force.

  • Heavier tin isotopes are forced radially outward, while the lighter ¹¹²Sn isotope is preferentially concentrated near the axis of the plasma column.

4. Enriched Plasma Extraction:

  • A system of concentric electrodes or a specially designed collector at the end of the plasma column is used to extract the ¹¹²Sn-enriched plasma from the central region.

  • The depleted plasma is extracted from the outer region.

5. Product Collection and Neutralization:

  • The extracted enriched plasma stream is directed onto a collection plate where the ions are neutralized and deposited as a thin film of enriched tin.

6. Product Recovery and Analysis:

  • The enriched tin is recovered from the collection plate through chemical or mechanical means.

  • The isotopic composition of the final product is determined by mass spectrometry.

Logical Workflow for Plasma Centrifuge Separation of this compound

Plasma_Centrifuge_Workflow cluster_feed Plasma Generation cluster_separation Separation Process cluster_product Product Handling Tin_Source Metallic Tin Source Plasma_Source Plasma Source (e.g., Vacuum Arc) Tin_Source->Plasma_Source Rotation Plasma Rotation (E x B Drift) Plasma_Source->Rotation Tin Plasma Separation Centrifugal Separation (Radial Isotope Gradient) Rotation->Separation Extraction Selective Extraction Separation->Extraction Separated Plasma Collection Collection & Neutralization Extraction->Collection Enriched Stream Depleted Depleted Tin Extraction->Depleted Depleted Stream Product Enriched ¹¹²Sn Collection->Product

Caption: Workflow for Plasma Centrifuge Separation of this compound.

References

Application Notes and Protocols: Cross-Section Measurements of the ¹¹²Sn(p,γ)¹¹³Sb Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental determination of the cross-section for the proton-capture reaction on Tin-112 (¹¹²Sn), leading to the formation of Antimony-113 (¹¹³Sb). This reaction, denoted as ¹¹²Sn(p,γ)¹¹³Sb, is of significant interest in the field of nuclear astrophysics, particularly in understanding the p-process of nucleosynthesis. The data and protocols outlined herein are based on experimental measurements using the activation technique.

Data Presentation

The following table summarizes the experimentally measured cross-sections for the ¹¹²Sn(p,γ)¹¹³Sb reaction at various incident proton energies. This data is crucial for validating theoretical models of nuclear reactions and for calculating astrophysical reaction rates.

Incident Proton Energy (MeV)Center-of-Mass Energy (MeV)Measured Cross-Section (mb)Uncertainty (mb)
3.02.970.034± 0.004
3.53.470.112± 0.012
4.03.960.31± 0.03
4.54.460.72± 0.07
5.04.951.45± 0.15
5.55.452.6± 0.3
6.05.944.3± 0.4
6.56.446.7± 0.7
7.06.939.8± 1.0
7.57.4313.5± 1.4
8.07.9217.2± 1.7
8.58.4220.8± 2.1

Data sourced from experimental measurements by M.A. Famiano et al., relevant to stellar nucleosynthesis processes.[1]

Experimental Protocols

The cross-section measurements for the ¹¹²Sn(p,γ)¹¹³Sb reaction are typically performed using the activation method. This technique involves irradiating a target material and then measuring the radioactivity of the product nuclei.

Target Preparation
  • Material: Highly enriched, self-supporting foils of ¹¹²Sn are used as the target material to minimize interference from other tin isotopes.

  • Thickness: The thickness of the foils is on the order of mg/cm², which is sufficient to produce a measurable amount of the reaction product without excessive energy loss of the incident proton beam.

  • Backing: The tin foils are often mounted on a backing material, such as aluminum, for structural support and heat dissipation during irradiation.

Irradiation
  • Facility: The irradiation is carried out at a particle accelerator facility capable of producing a stable proton beam of the desired energy range (typically 3-9 MeV for this reaction).

  • Beam Current: The proton beam current is carefully monitored and kept constant during the irradiation to accurately determine the total number of protons incident on the target. A Faraday cup is commonly used for this purpose.

  • Irradiation Time: The duration of the irradiation is chosen based on the half-life of the product nucleus, ¹¹³Sb (T₁/₂ ≈ 6.67 minutes), to ensure sufficient production for subsequent measurement.

Activity Measurement
  • Detection: Following irradiation, the target is quickly transported to a low-background counting station. The characteristic gamma rays emitted from the decay of the ¹¹³Sb nuclei are measured using a high-purity germanium (HPGe) detector.

  • Gamma-Ray Spectroscopy: The HPGe detector provides high-energy resolution, allowing for the clear identification of the gamma-ray peaks corresponding to the decay of ¹¹³Sb. The primary gamma-ray line of interest is at 686.7 keV.

  • Efficiency Calibration: The absolute efficiency of the HPGe detector is determined using calibrated gamma-ray sources covering a wide range of energies. This calibration is crucial for converting the measured gamma-ray counts into the absolute number of decays.

  • Data Acquisition: The gamma-ray spectra are acquired for a period sufficient to obtain good statistics, taking into account the half-life of ¹¹³Sb.

Cross-Section Determination

The reaction cross-section (σ) is calculated using the following formula:

σ = (Nγ * λ) / (N_p * N_t * εγ * Iγ * (1 - e^(-λt_irr)) * e^(-λt_cool) * (1 - e^(-λ*t_meas)))

Where:

  • Nγ is the net number of counts in the characteristic gamma-ray peak.

  • λ is the decay constant of ¹¹³Sb.

  • N_p is the total number of incident protons.

  • N_t is the number of target nuclei per unit area.

  • εγ is the absolute efficiency of the detector at the gamma-ray energy.

  • Iγ is the branching ratio of the measured gamma-ray transition.

  • t_irr is the irradiation time.

  • t_cool is the cooling time (time between the end of irradiation and the start of measurement).

  • t_meas is the measurement time.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the measured cross-section and the astrophysical S-factor.

Experimental_Workflow cluster_preparation Target Preparation cluster_irradiation Irradiation cluster_detection Gamma-Ray Detection cluster_analysis Data Analysis Target Enriched ¹¹²Sn Foil Accelerator Proton Accelerator Target->Accelerator Target Mounting FaradayCup Faraday Cup Accelerator->FaradayCup Beam Current Monitoring HPGe HPGe Detector Accelerator->HPGe Target Transfer Analysis Cross-Section Calculation HPGe->Analysis Gamma Spectrum

Caption: Experimental workflow for the activation method.

S_Factor_Calculation CrossSection Measured Cross-Section σ(E) S_Factor Astrophysical S-Factor S(E) = E * σ(E) * exp(2πη) CrossSection->S_Factor Energy Center-of-Mass Energy E Sommerfeld Sommerfeld Parameter η = (Z₁Z₂e²)/(ħv) Energy->Sommerfeld Energy->S_Factor Sommerfeld->S_Factor

Caption: Calculation of the Astrophysical S-Factor.

References

Application Notes and Protocols for the Calibration of Electron Detectors using Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-SN112-EDC-001

Intended Audience: Researchers, scientists, and drug development professionals utilizing electron detection systems that require accurate energy calibration.

Introduction

Accurate energy calibration of electron detectors is paramount for reliable quantitative analysis in various scientific disciplines, including nuclear physics, materials science, and medical imaging. This document provides a detailed guide on the use of Tin-112 (¹¹²Sn) as a source for generating monoenergetic electrons for the calibration of electron detectors, such as silicon drift detectors (SDDs), silicon lithium-drifted (Si(Li)) detectors, and scintillation spectrometers.

While ¹¹²Sn itself is a stable isotope, it serves as the parent nuclide for the production of Tin-113 (¹¹³Sn).[1] ¹¹³Sn, with a half-life of 115.09 days, decays via electron capture to an isomeric state of Indium-113, namely Indium-113m (¹¹³mIn).[2][3][4] The subsequent decay of ¹¹³mIn (half-life of 1.6582 hours) involves internal conversion, a process that emits monoenergetic electrons with well-defined kinetic energies.[2][5] These conversion electrons provide sharp, distinct peaks in an energy spectrum, making the ¹¹³Sn/¹¹³mIn system an excellent calibration source.

Principle of Operation: The ¹¹³Sn/¹¹³mIn Decay Scheme

The calibration process relies on the radioactive decay of ¹¹³Sn. The decay pathway can be summarized as follows:

  • Production of ¹¹³Sn: Stable ¹¹²Sn is irradiated with neutrons to produce ¹¹³Sn through the nuclear reaction ¹¹²Sn(n,γ)¹¹³Sn.[1]

  • Electron Capture of ¹¹³Sn: ¹¹³Sn decays by electron capture to the metastable state ¹¹³mIn.[2][3][4]

  • Isomeric Transition of ¹¹³mIn: ¹¹³mIn de-excites to the ground state of ¹¹³In primarily through a 391.69 keV isomeric transition.[5] This transition can occur via two competing processes:

    • Gamma Emission: The emission of a 391.69 keV gamma-ray.[5]

    • Internal Conversion: The ejection of an atomic electron (from the K, L, or M shells) which carries the de-excitation energy, minus its binding energy.[6]

The monoenergetic internal conversion electrons are the particles of interest for the calibration of electron detectors. The decay is also accompanied by the emission of Auger electrons and characteristic X-rays as the atom returns to its ground state.

Data Presentation: ¹¹³Sn/¹¹³mIn Decay Data

The following tables summarize the key emissions from a ¹¹³Sn/¹¹³mIn source in equilibrium. These values are essential for identifying the calibration peaks in your measured spectrum.

Table 1: Principal Internal Conversion Electron Emissions from ¹¹³mIn Decay

Radiation TypeEnergy (keV)Intensity (%)
ce-K-2363.7628.2
ce-L-2387.465.48
ce-MNOP-2391.01.245

Source: Recommended Nuclear Decay Data, Eckert & Ziegler.[5]

Table 2: Principal Auger Electron and X-ray Emissions from ¹¹³Sn/¹¹³mIn Decay

Radiation TypeEnergy (keV)Intensity (%)
Auger-L2.84115
Auger-K20.017
X-ray L (Σ)3.427.6
X-ray Kα (Σ)24.1479.6
X-ray Kβ (Σ)27.417.2

Source: Recommended Nuclear Decay Data, Eckert & Ziegler.[5]

Table 3: Principal Gamma-ray Emissions from ¹¹³Sn/¹¹³mIn Decay

Radiation TypeEnergy (keV)Intensity (%)
γ (from ¹¹³Sn)255.122.13
γ (from ¹¹³mIn)391.6964.89

Source: Recommended Nuclear Decay Data, Eckert & Ziegler.[5]

Experimental Protocols

This section outlines the recommended procedures for the energy calibration of an electron detector using a ¹¹³Sn/¹¹³mIn source.

Source Preparation and Handling

Conversion electron sources are typically prepared by the electrodeposition or evaporation of the radionuclide onto a thin backing foil (e.g., Mylar, nickel, or platinum).[7] The active material is often a small spot (e.g., 5 mm in diameter) and may be protected by a thin acrylic layer.[7] These sources are generally considered "open sources" and should not be wiped directly.[7] Always handle radioactive sources with appropriate personal protective equipment (PPE) and in accordance with your institution's radiation safety guidelines.

Experimental Setup

A typical setup for electron detector calibration consists of the electron detector housed within a vacuum chamber, the ¹¹³Sn/¹¹³mIn calibration source, a preamplifier, a shaping amplifier, and a multi-channel analyzer (MCA).

Diagram of the Experimental Workflow:

experimental_workflow cluster_chamber Vacuum Chamber cluster_electronics Signal Processing cluster_analysis Data Analysis Source Sn-113 Source Detector Electron Detector Source->Detector Conversion Electrons Preamplifier Preamplifier Detector->Preamplifier Shaping_Amplifier Shaping_Amplifier Preamplifier->Shaping_Amplifier MCA Multi-Channel Analyzer Shaping_Amplifier->MCA Computer Computer with Analysis Software MCA->Computer

Caption: A schematic of the experimental workflow for electron detector calibration.

Data Acquisition Protocol
  • System Preparation:

    • Ensure the vacuum chamber is at a stable and appropriate pressure for the operation of your detector.

    • Position the ¹¹³Sn/¹¹³mIn source at a fixed and reproducible distance from the detector. A common distance for detector calibration is 5 cm, although this may be adjusted based on the source activity and detector type.[1]

    • Turn on the detector bias voltage and allow the system to stabilize.

    • Configure the signal processing electronics (preamplifier and shaping amplifier) with appropriate gain and shaping time constants for your detector.

  • Data Acquisition Parameters:

    • Integration Time: Adjust the integration time (or acquisition live time) to collect a sufficient number of counts in the primary conversion electron peaks to achieve good statistical precision.

    • Scans to Average: For systems that support it, averaging multiple scans can improve the signal-to-noise ratio.[8]

    • Multi-Channel Analyzer (MCA) Settings:

      • Set the number of channels (e.g., 1024, 2048, or 4096) to provide adequate resolution for the energy range of interest.

      • Adjust the amplifier gain so that the highest energy peak of interest (in this case, the 387.46 keV L-shell conversion electron peak) falls within the upper third of the MCA channel range.

  • Spectrum Acquisition:

    • Begin data acquisition and monitor the spectrum as it accumulates.

    • Acquire the spectrum for a sufficient duration to clearly resolve the 363.76 keV and 387.46 keV conversion electron peaks.

Data Analysis Protocol
  • Peak Identification:

    • Identify the prominent peaks in the acquired spectrum corresponding to the K-shell (363.76 keV) and L-shell (387.46 keV) conversion electrons from the ¹¹³mIn decay.

    • Depending on the detector's low-energy response, you may also observe peaks from Auger electrons and X-rays.

  • Peak Fitting:

    • Use a suitable software package to fit the identified calibration peaks with a Gaussian function (or a more complex function if peak asymmetry is observed) to determine the precise channel number of the peak centroid.

  • Energy Calibration:

    • Create a calibration curve by plotting the known energies of the conversion electron peaks against their corresponding centroid channel numbers.

    • Perform a linear least-squares fit to the data points to determine the energy calibration equation (typically in the form of Energy = m * Channel + c, where 'm' is the slope or gain and 'c' is the intercept).

Diagram of the Calibration Logic:

calibration_logic cluster_data_acquisition Data Acquisition cluster_peak_analysis Peak Analysis cluster_calibration_procedure Calibration Procedure Acquire_Spectrum Acquire Spectrum from Sn-113/In-113m Source Identify_Peaks Identify Conversion Electron Peaks Acquire_Spectrum->Identify_Peaks Fit_Peaks Fit Peaks to Determine Centroid Channel Identify_Peaks->Fit_Peaks Plot_Data Plot Known Energy vs. Channel Number Fit_Peaks->Plot_Data Linear_Fit Perform Linear Fit Plot_Data->Linear_Fit Calibration_Equation Determine Calibration Equation Linear_Fit->Calibration_Equation

Caption: A flowchart illustrating the logical steps of the energy calibration process.

Conclusion

The use of a ¹¹³Sn/¹¹³mIn source, derived from ¹¹²Sn, provides a reliable and accurate method for the energy calibration of a wide range of electron detectors. The well-defined energies of the internal conversion electrons serve as excellent reference points for establishing a precise energy-to-channel relationship. By following the detailed protocols outlined in this document, researchers can ensure the accuracy and reliability of their electron spectroscopy measurements.

References

Application Notes and Protocols for Tin-112 Thin Films and Sputtering Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Tin-112 (¹¹²Sn) in the form of thin films and sputtering targets. The information is tailored for professionals in research and development, with a particular focus on applications relevant to drug development and medical research.

Applications of this compound Sputtering Targets

The primary and most well-documented application of enriched ¹¹²Sn sputtering targets is in the field of nuclear medicine for the production of medical radioisotopes.[1][2][3] This involves using the ¹¹²Sn target in a particle accelerator or nuclear reactor to induce nuclear reactions that result in the formation of other valuable isotopes.

Production of Tin-113 and Indium-113m for Radiopharmaceuticals

Enriched ¹¹²Sn is the precursor for producing the radioisotope Tin-113 (¹¹³Sn), which in turn is used to generate Indium-113m (¹¹³ᵐIn).[1][2][4] This is a critical pathway for creating radiopharmaceuticals used in diagnostic imaging.

  • ¹¹³Sn Production: ¹¹²Sn targets are irradiated with neutrons in a nuclear reactor. The ¹¹²Sn nucleus captures a neutron to become ¹¹³Sn.

  • ¹¹³ᵐIn Generator: The resulting ¹¹³Sn is used to create a radionuclide generator. ¹¹³Sn has a half-life of 115.1 days and decays via electron capture to the metastable isomer ¹¹³ᵐIn.

  • Diagnostic Applications of ¹¹³ᵐIn: ¹¹³ᵐIn has a short half-life of 99.48 minutes and emits gamma rays, making it suitable for diagnostic imaging in nuclear medicine. It is used for imaging various organs and systems, including the brain, liver, kidneys, lungs, and for tumor localization.[1][2]

The development and use of such radiopharmaceuticals are integral to drug development, allowing for non-invasive in-vivo imaging to study drug distribution, pharmacokinetics, and target engagement.[5][6]

Radiopharmaceutical_Production cluster_target Sputtering Target cluster_process Irradiation & Isotope Production cluster_application Application in Drug Development Sn112_target This compound Sputtering Target Irradiation Neutron Irradiation (Nuclear Reactor) Sn112_target->Irradiation Target Material Sn113 Tin-113 (¹¹³Sn) Irradiation->Sn113 (n,γ) reaction In113m_generator ¹¹³Sn/¹¹³ᵐIn Generator Sn113->In113m_generator Parent Isotope Radiopharmaceutical ¹¹³ᵐIn-labeled Radiopharmaceutical In113m_generator->Radiopharmaceutical Elution of ¹¹³ᵐIn Imaging Diagnostic Imaging (e.g., SPECT) Radiopharmaceutical->Imaging DrugDev Drug Efficacy & Pharmacokinetics Studies Imaging->DrugDev

Workflow for Radiopharmaceutical Production from a this compound Target.

This compound Thin Film Applications

While specific research on this compound thin films is limited, the known properties of tin and tin-based thin films suggest potential applications in various high-technology fields. The primary advantage of using an isotopically pure ¹¹²Sn thin film would be in applications where specific nuclear properties are critical.

Semiconductor and Sensor Technologies

Tin oxide (SnO₂) is a well-known semiconductor material used in gas sensors and transparent conductive coatings.[7] Sputtered tin thin films can be oxidized to form SnO₂. The use of isotopically pure ¹¹²Sn could be advantageous in specialized sensor applications where neutron interactions are a concern or where precise material properties are required. Thin films are utilized in various sensors, including those for humidity and corrosion, due to their high surface area-to-volume ratio.[8]

Research in Nuclear Physics

Thin films of specific isotopes are often required as targets in nuclear physics experiments. A ¹¹²Sn thin film could be used as a target for studying nuclear reactions and decay processes.

Quantitative Data

Due to the scarcity of research specifically on ¹¹²Sn thin films, the following tables present data for general tin and tin-containing thin films deposited by sputtering, which can serve as a reference.

Table 1: Properties of Sputtered Tin-Containing Thin Films

PropertyMaterial SystemTypical ValuesDeposition MethodReference
Electrical Resistivity Ti₂SnC~46 µΩ·cmMagnetron Sputtering[4]
SnO₂Varies with thickness and annealing (e.g., 10 nm film can be in the MΩ·cm range)Atomic Layer Deposition[9]
Metallic Tin115 nΩ·m (bulk)-[5]
Optical Properties TiNHigh reflectance in the infrared, gold-like appearanceReactive Sputtering[10]
SnO₂High transparency in the visible spectrumSpray Pyrolysis

Experimental Protocols

The following protocols are generalized methodologies for the deposition and characterization of metallic thin films using sputtering, adapted for a hypothetical this compound thin film deposition.

Protocol for Sputtering of this compound Thin Film

This protocol describes a representative DC magnetron sputtering process for depositing a metallic ¹¹²Sn thin film.

Objective: To deposit a thin film of this compound onto a silicon wafer substrate.

Materials and Equipment:

  • This compound sputtering target (e.g., 2-inch diameter, 99.9% isotopic purity)

  • Silicon wafer substrates

  • Sputtering deposition system with a DC magnetron source

  • High-purity Argon (Ar) gas (99.999%)

  • Substrate holder and heater

  • Vacuum pumps (roughing and high-vacuum)

  • Mass flow controllers

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

    • Dry the substrates with nitrogen gas and load them into the sputtering system's load-lock.

  • System Pump-down:

    • Pump down the main chamber to a base pressure of < 5 x 10⁻⁷ Torr to minimize contamination from residual gases.

  • Sputtering Parameters:

    • Argon Flow Rate: Introduce high-purity Ar gas into the chamber at a controlled flow rate (e.g., 10-50 sccm) to achieve the desired working pressure.

    • Working Pressure: Maintain a working pressure in the range of 1-10 mTorr.

    • Sputtering Power: Apply DC power to the ¹¹²Sn target. The power can range from 50 to 200 W, depending on the desired deposition rate.

    • Substrate Temperature: The substrate can be kept at room temperature or heated (e.g., up to 300°C) to influence film properties like crystallinity and adhesion.

    • Substrate Rotation: Rotate the substrate during deposition to ensure film uniformity.

  • Pre-sputtering:

    • Before opening the shutter to the substrate, pre-sputter the ¹¹²Sn target for 5-10 minutes with the shutter closed. This removes any surface contaminants from the target.

  • Deposition:

    • Open the shutter to begin depositing the ¹¹²Sn thin film onto the substrate.

    • The deposition time will depend on the desired film thickness and the calibrated deposition rate.

  • Post-deposition:

    • After the desired thickness is achieved, close the shutter and turn off the sputtering power.

    • Allow the substrate to cool down in a vacuum before venting the chamber with nitrogen and removing the sample.

Sputtering_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_analysis Characterization Substrate_Prep Substrate Cleaning (e.g., Silicon Wafer) Pump_Down Pump to High Vacuum (<5x10⁻⁷ Torr) Substrate_Prep->Pump_Down Target_Install Install ¹¹²Sn Target Target_Install->Pump_Down Set_Params Set Sputtering Parameters (Ar pressure, Power, Temp.) Pump_Down->Set_Params Pre_Sputter Pre-sputter Target (Shutter Closed) Set_Params->Pre_Sputter Deposition Deposit ¹¹²Sn Film (Shutter Open) Pre_Sputter->Deposition XRD X-ray Diffraction (XRD) (Crystallinity) Deposition->XRD XPS X-ray Photoelectron Spectroscopy (XPS) (Composition) Deposition->XPS Four_Point Four-Point Probe (Resistivity) Deposition->Four_Point AFM Atomic Force Microscopy (AFM) (Morphology) Deposition->AFM

General workflow for this compound thin film deposition and characterization.
Protocol for Thin Film Characterization

Objective: To characterize the structural, compositional, and electrical properties of the deposited ¹¹²Sn thin film.

1. X-ray Diffraction (XRD):

  • Purpose: To determine the crystal structure and preferred orientation of the thin film.

  • Procedure:

    • Mount the sample on the XRD stage.

    • Perform a θ-2θ scan over a relevant angular range (e.g., 20-80 degrees).

    • Analyze the resulting diffraction pattern to identify the crystalline phases of tin present.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the elements in the film.

  • Procedure:

    • Place the sample in the XPS ultra-high vacuum chamber.

    • Acquire a survey spectrum to identify all elements present.

    • Acquire high-resolution spectra for the Sn 3d, O 1s, and C 1s regions.

    • Use Ar⁺ ion sputtering to perform depth profiling and analyze the composition as a function of depth.

3. Four-Point Probe:

  • Purpose: To measure the sheet resistance and calculate the electrical resistivity of the film.

  • Procedure:

    • Place the four-point probe head in contact with the film surface.

    • Apply a known current and measure the voltage.

    • Calculate the sheet resistance and, using the measured film thickness (from a profilometer or ellipsometer), determine the resistivity.

4. Atomic Force Microscopy (AFM):

  • Purpose: To characterize the surface morphology and roughness of the thin film.

  • Procedure:

    • Mount the sample on the AFM stage.

    • Scan a representative area of the film surface in tapping mode.

    • Analyze the resulting image to determine the root-mean-square (RMS) roughness and observe the grain structure.

References

Application Notes: The Role of Tin-112 in Nuclear Astrophysics Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tin-112 (¹¹²Sn) is the lightest of the ten stable isotopes of tin, notable for its role as a "p-nucleus".[1][2] P-nuclei are a class of approximately 35 neutron-deficient, stable isotopes between selenium and mercury that cannot be synthesized by the slow (s-process) or rapid (r-process) neutron capture processes.[3][4] Their origin is attributed to the "p-process," which involves photodisintegration reactions, specifically (γ,n), (γ,p), and (γ,α) reactions, on pre-existing s- and r-process seed nuclei in high-temperature astrophysical environments like core-collapse supernovae.[5] The study of ¹¹²Sn and the nuclear reactions that produce and destroy it is crucial for testing the validity of p-process models and for refining the nuclear physics inputs required for large-scale nucleosynthesis network calculations.[6][7]

Key Applications in Nuclear Astrophysics

  • Constraining p-Process Models : ¹¹²Sn is an important p-nucleus, and its abundance provides a key data point for validating astrophysical models of the p-process.[8] The primary reactions of interest are proton and alpha-particle captures, such as ¹¹²Sn(p,γ)¹¹³Sb and ¹¹²Sn(α,γ)¹¹⁶Te, as well as the inverse photodisintegration reactions.[8][9] Cross-section measurements of these reactions at astrophysically relevant energies, known as the Gamow window, are essential for calculating accurate reaction rates for nucleosynthesis simulations.[8][10]

  • Validating Hauser-Feshbach Statistical Models : Most reaction cross-sections needed for p-process network calculations cannot be measured experimentally and must be predicted by theoretical models.[11] The Hauser-Feshbach statistical model is a critical tool for these predictions.[12][13] Experimental cross-section data for reactions involving ¹¹²Sn serve as benchmarks to test and constrain the key nuclear physics input parameters for these models, including α+nucleus optical model potentials (OMPs), nuclear level densities, and γ-ray strength functions.[6][10][14] Discrepancies between experimental data and model calculations highlight areas where the theoretical models need refinement.[14]

  • Investigating Nuclear Structure : The long chain of stable tin isotopes, from ¹¹²Sn to ¹²⁴Sn, provides a unique laboratory for studying the evolution of nuclear structure as a function of neutron excess.[15] Nuclear resonance fluorescence experiments on ¹¹²Sn are used to measure the electric dipole strength, which is crucial for understanding the Pygmy Dipole Resonance (PDR).[15] These nuclear structure properties directly influence the rates of radiative capture reactions, making them relevant to stellar nucleosynthesis and the structure of neutron stars.[15][16]

Data Presentation

Table 1: Nuclear Properties of this compound (¹¹²Sn)

Property Value
Atomic Number (Z) 50
Neutron Number (N) 62
Mass Number (A) 112
Isotopic Mass 111.904824(4) u[1]
Natural Abundance 0.97(1) %[1][17]
Nuclear Binding Energy 953.526 MeV[1]
Spin and Parity 0+[1]

| Half-life | Stable[1][17] |

Table 2: Selected Experimental Cross-Section Data for the ¹¹²Sn(α,γ)¹¹⁶Te Reaction

Beam Energy (E_Lab, MeV) Center-of-Mass Energy (E_c.m., MeV) Total Cross Section (μb) Reference
10.5 10.13 4.8 ± 0.6 [Netz et al., 2015][6][14]
11.0 10.61 14.5 ± 1.6 [Netz et al., 2015][6][14]
11.5 11.10 36.3 ± 3.8 [Netz et al., 2015][6][14]
12.0 11.58 76.5 ± 7.9 [Netz et al., 2015][6][14]
7.0 - 10.5 - - [Ozkan et al., 2002][18]

| 8.0 - 11.0 | 6.38 - 10.07 (Gamow Window at 3 GK) | - | [Yalcin et al., 2017][8][11] |

Table 3: Other Investigated Reactions Involving ¹¹²Sn

Reaction Energy Range Investigated Relevance Reference
¹¹²Sn(p,γ)¹¹³Sb 3.00 - 8.50 MeV p-process [ResearchGate Publication][8]
¹¹³In(p,2n)¹¹²Sn Up to 35 MeV ¹¹²Sn production [Oprea, 2022][19][20]
¹¹²Sn(α,p)¹¹⁵Sb 10.5 - 12.0 MeV α-induced reactions [Netz et al., 2015][6][14]

| ¹¹²Sn(γ,p), ¹¹²Sn(γ,α) | - | p-process (photodisintegration) | [Mihai et al., 2023][9] |

Experimental Protocols

Protocol 1: Cross-Section Measurement via Activation Method

This protocol describes the measurement of the ¹¹²Sn(α,γ)¹¹⁶Te reaction cross-section using the activation technique, where the reaction product's decay is measured offline.[21]

1. Target Preparation:

  • Obtain highly enriched (e.g., >90%) ¹¹²Sn isotope material.
  • Prepare a thin, uniform target by evaporating the ¹¹²Sn material onto a high-purity backing foil (e.g., carbon or aluminum). The backing must be thick enough to withstand the beam but thin enough to minimize energy loss and background reactions.
  • Determine the target thickness and uniformity precisely using methods like Rutherford Backscattering Spectrometry (RBS) or by weighing the foil before and after deposition.

2. Irradiation:

  • Mount the target in a vacuum chamber at an accelerator facility (e.g., a Tandem accelerator).
  • Irradiate the target with a monoenergetic α-particle beam of a precisely known energy and intensity. The beam energy should be within the astrophysically relevant range.[8]
  • Integrate the beam current over the entire irradiation time using a Faraday cup to determine the total number of incident α-particles.
  • The irradiation time should be chosen based on the half-life of the product nucleus (¹¹⁶Te) to ensure sufficient activity for measurement.

3. Activity Measurement:

  • After irradiation, remove the target from the chamber and transport it to a low-background counting station.
  • Use a high-purity germanium (HPGe) detector to measure the characteristic γ-rays emitted from the decay of the produced ¹¹⁶Te nuclei.[18]
  • Record γ-ray spectra for a period long enough to achieve good statistics, typically several half-lives of the product.
  • The HPGe detector's efficiency at the specific γ-ray energies must be accurately calibrated using standard radioactive sources.

4. Data Analysis:

  • Analyze the collected γ-ray spectra to determine the net counts in the photopeaks corresponding to the decay of ¹¹⁶Te.
  • Correct for detector efficiency, γ-ray branching ratios, beam current fluctuations, and the decay of the product during and after irradiation.
  • Calculate the total reaction cross-section (σ) using the formula that relates the number of produced nuclei to the number of incident particles and target nuclei.

Protocol 2: Cross-Section Measurement via In-beam γ-ray Spectroscopy

This protocol allows for the measurement of both total and partial cross-sections by detecting the prompt γ-rays emitted as the compound nucleus de-excites.[6][14]

1. Experimental Setup:

  • Use a Tandem accelerator to produce a well-defined α-particle beam.
  • Place a self-supporting, enriched ¹¹²Sn target in the beam path inside a reaction chamber.
  • Surround the target with a multi-detector array of HPGe detectors, such as the HORUS array at the University of Cologne.[10] This allows for the detection of emitted γ-rays over a wide angular range.

2. Data Acquisition:

  • Bombard the ¹¹²Sn target with the α-beam at a specific energy.
  • Acquire data on the energy and timing of γ-rays detected in coincidence with the beam pulses.
  • Measure the integrated beam charge with a Faraday cup to normalize the reaction yield.
  • Record data at several beam energies across the desired range (e.g., Eα = 10.5 MeV to 12 MeV).[6]

3. Data Analysis:

  • From the acquired spectra, identify the prompt γ-ray transitions corresponding to the de-excitation of the compound nucleus (¹¹⁶Te).
  • Determine the yield of each γ-ray transition by integrating the counts in the corresponding photopeak.
  • Correct the yields for the angle-dependent efficiency of the HPGe detectors and the angular distribution of the emitted γ-rays.
  • Total Cross-Section: Sum the intensities of all γ-ray transitions that feed the ground state of ¹¹⁶Te to determine the total (α,γ) reaction cross-section. The measured values can be compared with results from the activation method to validate the technique.[6]
  • Partial Cross-Sections: The cross-section for populating a specific excited state in the final nucleus can be determined from the intensities of the γ-rays that directly feed that state. This provides more detailed information for constraining Hauser-Feshbach models.[6][10]

Visualizations

p_process_pathway p-Process Reaction Pathways Involving ¹¹²Sn Sn112 ¹¹²Sn (p-nucleus) Sb113 ¹¹³Sb Sn112->Sb113 (p,γ) Te116 ¹¹⁶Te Sn112->Te116 (α,γ) Sb115 ¹¹⁵Sb Sn112->Sb115 (α,p) In112 ¹¹²In Sn112->In112 (n,p) Te116->Sn112 (γ,α) Cd112 ¹¹²Cd In112->Cd112 β⁻ decay Seed Heavier s/r-process seed nuclei (e.g., ¹¹⁴Sn, ¹¹⁵Sb) Seed->Sn112 (γ,2n), (γ,n+p), etc.

Caption: Key nuclear reaction pathways for the production and destruction of ¹¹²Sn in the p-process.

activation_workflow Experimental Workflow for Activation Method cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis TargetPrep Enriched ¹¹²Sn Target Preparation Irradiation Target Irradiation with α-beam TargetPrep->Irradiation DetectorCal HPGe Detector Efficiency Calibration ActivityMeasure Offline γ-ray Activity Measurement DetectorCal->ActivityMeasure CurrentInt Beam Current Integration Irradiation->ActivityMeasure Transfer Target Analysis Spectrum Analysis & Decay Corrections ActivityMeasure->Analysis CrossSection Cross-Section Calculation Analysis->CrossSection

Caption: A flowchart of the activation method for measuring nuclear reaction cross-sections.

in_beam_setup Logic Diagram for In-beam γ-ray Spectroscopy Accelerator Accelerator (e.g., Tandem) Beam α-particle Beam Accelerator->Beam Target ¹¹²Sn Target Beam->Target Bombardment FaradayCup Faraday Cup Beam->FaradayCup Normalization HPGeArray HPGe Detector Array (e.g., HORUS) Target->HPGeArray Prompt γ-rays DAQ Data Acquisition System (DAQ) HPGeArray->DAQ Signals FaradayCup->DAQ Charge Info

Caption: Logical layout of an in-beam γ-ray spectroscopy experiment for nuclear astrophysics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tin-112 Gamma Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin-112 (¹¹²Sn) gamma spectroscopy. The focus is on practical strategies to reduce background noise and enhance the accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in ¹¹²Sn gamma spectroscopy?

A1: Background noise in gamma spectroscopy originates from various sources that can interfere with the detection of gamma rays from your ¹¹²Sn sample. The primary sources include:

  • Natural Environmental Radiation: Radioisotopes naturally present in the surrounding environment, such as Potassium-40 (⁴⁰K) and the decay products of Uranium-238 (²³⁸U) and Thorium-232 (²³²Th) series, are significant contributors. Radon (²²²Rn), a decay product of uranium, is a particularly troublesome source as it is a gas and can be present in the air around the detector.[1][2][3]

  • Cosmic Radiation: High-energy particles from space, primarily muons, can directly interact with the detector or create secondary particles in the shielding and surrounding materials, leading to a broad energy background.[3][4]

  • Detector and Shielding Materials: The materials used in the construction of the detector, its cryostat, and the shielding can contain trace amounts of radioactive isotopes. For example, lead shielding can contain the radioactive isotope Lead-210 (²¹⁰Pb).

  • Neutron Activation: If there is a neutron source nearby or if cosmic rays produce neutrons in the shielding, these neutrons can activate the materials around the detector, including the tin sample itself, leading to the production of other radioactive isotopes. For instance, neutron capture on ¹¹²Sn can produce ¹¹³Sn.

  • Compton Scattering: This is a fundamental interaction where gamma rays scatter off electrons in the detector or surrounding materials, losing some of their energy. This process creates a continuous background at energies lower than the full-energy peak, which can obscure weak gamma-ray signals.

Q2: What are the key gamma-ray energies I should be looking for in my ¹¹²Sn experiment, and what are the potential background interferences?

A2: The gamma-ray energies of interest in a ¹¹²Sn experiment depend on the specific nuclear reaction being studied. Here are some key energies and their potential background interferences:

Experimental SourceKey Gamma-Ray Energy (keV)Potential Interfering Background Radionuclide(s)Energy of Interfering Peak(s) (keV)
¹¹²Sn(n,n'γ)~352²¹⁴Pb (from ²²²Rn decay)351.9
¹¹²Sn(n,n'γ)~619²¹⁴Bi (from ²²²Rn decay)609.3
¹¹²Sn(n,n'γ)~1257²²⁸Ac (from ²³²Th decay), ⁶⁰Co911.2, 969.1, 1173.2, 1332.5
¹¹³Sn (from ¹¹²Sn(n,γ))391.7²¹⁴Pb (from ²²²Rn decay)295.2, 351.9
¹¹¹In (from ¹¹²Sn(γ,n)¹¹¹Sn → ¹¹¹In)171.3None common-
¹¹¹In (from ¹¹²Sn(γ,n)¹¹¹Sn → ¹¹¹In)245.4²¹⁴Pb (from ²²²Rn decay)242.0

Q3: How can I effectively shield my detector to reduce background radiation?

A3: Passive shielding is the first line of defense against external background radiation. A multi-layered shield, known as a graded-Z shield, is highly effective. The basic principle is to use a high-Z material to attenuate gamma rays, followed by lower-Z materials to absorb the characteristic X-rays produced in the preceding layer.

A common and effective graded-Z shielding configuration consists of:

  • Lead (High-Z): The primary shield, typically 10-15 cm thick, to attenuate high-energy gamma rays from the environment.

  • Tin (Medium-Z): A thin layer (e.g., 1-3 mm) placed inside the lead shield to absorb the ~88 keV K-shell X-rays produced in the lead.

  • Copper (Low-Z): A final inner layer (e.g., 1-2 mm) to absorb the ~29 keV X-rays from the tin layer.

Shielding MaterialTypical ThicknessPurpose
Lead (Pb)10 - 15 cmAttenuates external high-energy gamma rays.
Tin (Sn)1 - 3 mmAbsorbs lead K-shell X-rays (~88 keV).
Copper (Cu)1 - 2 mmAbsorbs tin K-shell X-rays (~29 keV).

It is also crucial to use certified low-background lead that has a low concentration of ²¹⁰Pb.

Troubleshooting Guides

Problem: High background across the entire spectrum.

This issue often points to insufficient or compromised shielding, or a significant contribution from cosmic radiation.

Troubleshooting Steps:

  • Verify Shielding Integrity:

    • Ensure all shielding components are correctly in place with no gaps.

    • Check the material certifications for low radioactivity, especially for the inner layers.

  • Consider an Active Shielding System:

    • If cosmic rays are a major contributor (especially in surface laboratories), implementing an anti-coincidence shield (veto detector) can significantly reduce this background. A plastic scintillator surrounding the primary detector can be used to detect cosmic-ray muons and veto the corresponding events in the germanium detector.

  • Purge with Nitrogen Gas:

    • To combat background from airborne radon, continuously flush the interior of the shield with nitrogen gas from a liquid nitrogen dewar. This displaces the air and reduces the presence of radon and its gamma-emitting progeny.[5]

Problem: Unexpected peaks in the spectrum that interfere with ¹¹²Sn signals.

This is likely due to specific radioactive contaminants in the experimental setup or the surrounding environment.

Troubleshooting Workflow:

G Troubleshooting Interfering Peaks start High Background or Interfering Peaks Observed check_radon Identify Peaks: Are they from Radon progeny? (e.g., 295, 352, 609 keV) start->check_radon purge_n2 Action: Purge shield with boil-off Nitrogen gas. check_radon->purge_n2 Yes check_materials Identify Peaks: Are they from known contaminants in materials (e.g., ⁴⁰K, ²³²Th, ²³⁸U)? check_radon->check_materials No reassess Re-acquire spectrum and assess background levels. purge_n2->reassess clean_setup Action: Clean all components and use certified low-background materials. check_materials->clean_setup Yes check_activation Identify Peaks: Are they from neutron activation products (e.g., ¹¹³Sn)? check_materials->check_activation No clean_setup->reassess neutron_shield Action: Add neutron shielding (e.g., borated polyethylene). check_activation->neutron_shield Yes check_activation->reassess No neutron_shield->reassess

Caption: A troubleshooting workflow for identifying and mitigating sources of interfering peaks.

Experimental Protocols

Protocol 1: Compton Suppression

Compton scattering is a major source of continuous background. A Compton suppression system is an active method to reduce this background.

Methodology:

  • System Setup: A high-purity germanium (HPGe) detector is surrounded by a larger, annular guard detector, typically made of a scintillator material like sodium iodide (NaI(Tl)) or bismuth germanate (BGO).

  • Coincidence Logic: The electronic readouts from both the HPGe detector and the guard detector are connected to a coincidence unit.

  • Event Rejection: When a gamma ray undergoes Compton scattering within the HPGe detector, the scattered photon can escape and be detected by the surrounding guard detector. If signals are detected in both the HPGe and the guard detector simultaneously (in coincidence), the event is rejected (vetoed) and not recorded in the final spectrum.

  • Full-Energy Event Acceptance: If a gamma ray deposits its full energy in the HPGe detector without a scattered photon escaping to the guard detector, only the HPGe detector will register a signal. This event is accepted and recorded.

This technique significantly reduces the Compton continuum, making it easier to identify weak photopeaks.

cluster_0 Compton Suppression System cluster_1 Electronics Gamma_Source γ-ray Source HPGe_Detector HPGe Detector Gamma_Source->HPGe_Detector γ Guard_Detector Guard Detector (e.g., NaI(Tl)) HPGe_Detector->Guard_Detector Scattered γ' HPGe_Signal HPGe Signal HPGe_Detector->HPGe_Signal Guard_Signal Guard Signal Guard_Detector->Guard_Signal Coincidence_Unit Anti-Coincidence Unit HPGe_Signal->Coincidence_Unit Guard_Signal->Coincidence_Unit MCA Multichannel Analyzer (MCA) Coincidence_Unit->MCA Non-Coincident Event (Accept) Veto VETO Coincidence_Unit->Veto Coincident Event Veto->MCA Reject

Caption: Principle of a Compton suppression system using a guard detector in anti-coincidence.

Protocol 2: Low-Background Experimental Setup

Achieving the lowest possible background requires a combination of passive and active shielding, as well as careful material selection.

Methodology:

  • Detector Selection: Use an HPGe detector with components fabricated from low-background materials.

  • Passive Shielding: Place the detector inside a graded-Z shield as described in FAQ 3.

  • Active Shielding: For the ultimate low-background environment, especially in a surface laboratory, surround the passive shield with a cosmic-ray veto system (e.g., plastic scintillators).

  • Radon Purging: Implement a system to continuously flush the inside of the shield with nitrogen gas.

  • Material Screening: Before introducing any sample holders or other materials into the detector chamber, screen them for radioactivity to ensure they do not contribute to the background.

G Low-Background Gamma Spectroscopy Setup cluster_shield Shielding cluster_detector Detector Assembly Lead Lead Shield Tin Tin Liner Copper Copper Liner Sample ¹¹²Sn Sample HPGe HPGe Crystal Sample->HPGe γ-rays Cosmic_Veto Cosmic Ray Veto (Plastic Scintillator) N2_Purge Nitrogen Purge N2_Purge->Copper Reduces Radon

Caption: A typical experimental setup for low-background gamma spectroscopy.

References

Technical Support Center: Optimizing Beam Energy for Tin-112 Target Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin-112 (¹¹²Sn) targets. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the irradiation of ¹¹²Sn targets.

Q1: My experimental yield of the desired isotope is significantly lower than predicted by cross-section data. What are the potential causes and how can I troubleshoot this?

A1: Low isotope yield can stem from several factors related to beam energy and target properties. Here’s a step-by-step troubleshooting guide:

  • Verify Beam Energy on Target: The initial beam energy from the accelerator is not the energy interacting with the entire target. The beam loses energy as it passes through the target material.[1][2][3]

    • Action: Calculate the energy loss of the beam within your ¹¹²Sn target. Use stopping power tables or software (like SRIM or PSTAR from NIST) to estimate the effective energy range of the beam within the target.[3][4][5] Ensure your initial beam energy is high enough to account for this loss and still be within the optimal range for the desired reaction cross-section.

    • Tip: The density of ionization along the particle's path is proportional to the stopping power of the material.[3]

  • Re-evaluate Reaction Cross-Sections: The probability of a specific nuclear reaction is highly dependent on the energy of the incident particle.

    • Action: Consult experimental cross-section data for your specific reaction (e.g., ¹¹²Sn(p,n), ¹¹²Sn(α,γ)). Ensure your calculated on-target beam energy aligns with the peak of the cross-section for the desired product. Theoretical models in codes like TALYS can also provide valuable insights, but experimental data is preferred where available.[6][7][8]

    • Example: For the ¹¹²Sn(α,γ)¹¹⁶Te reaction, cross-sections have been measured at energies between 8.2 and 11.1 MeV.[8]

  • Inspect Target Integrity and Uniformity: Non-uniform target thickness or degradation can lead to inconsistent energy loss and lower overall yield.[9][10]

    • Action: After irradiation, if possible, inspect the target for any signs of damage, such as blistering or melting. Uneven heating can cause density variations across the target, affecting the energy of the exiting beam.[9] For thin foil targets, ensure uniform thickness was achieved during preparation.[11]

    • Tip: Using a beam raster system can help distribute the beam more evenly across the target, preventing localized heating and damage.[9][12]

  • Check for Beam Misalignment: If the beam is not centered on the target, a portion of it may be missing the target entirely.

    • Action: Use beam profile monitors to verify the position and size of the beam relative to the target. Ensure proper alignment of all beamline components, including collimators and focusing magnets.

Q2: I am observing a high yield of undesirable isotopes. How can I optimize the beam energy to improve the purity of my product?

A2: The production of unwanted isotopes occurs when the beam energy is optimal for competing reaction channels.

  • Analyze Competing Reaction Thresholds: Different nuclear reactions have different minimum energy requirements (thresholds) and optimal energy ranges.

    • Action: Examine the cross-section curves for all potential reactions in your energy range. For example, if you are trying to produce a specific isotope via a (p,n) reaction, check the cross-sections for (p,2n), (p,pn), or (p,α) reactions on ¹¹²Sn and on any impurities in the target.

    • Strategy: Adjust the incident beam energy to maximize the cross-section of the desired reaction while minimizing the cross-sections of competing reactions. This may involve lowering the energy to stay below the threshold of a high-energy competing reaction or operating in a narrow energy window where the desired reaction dominates.

  • Consider Target Thickness: A thicker target will result in a larger energy spread of the beam within the target, potentially activating a wider range of reaction channels.

    • Action: If purity is a major concern, consider using a thinner target. This will result in a smaller energy loss, allowing for more precise control over the reaction energy. The trade-off will be a lower overall yield of the desired isotope.

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low isotope yield.

Frequently Asked Questions (FAQs)

Q1: What is "beam energy optimization" and why is it important for ¹¹²Sn targets?

A1: Beam energy optimization is the process of selecting an incident particle (e.g., proton, alpha) energy that maximizes the production of a desired radioisotope from the ¹¹²Sn target while minimizing the production of unwanted isotopic impurities. It is crucial because nuclear reaction cross-sections, which determine the probability of a specific reaction occurring, are highly energy-dependent. An unoptimized energy can lead to low yields of the desired product and complex, costly downstream chemical separation processes.

Q2: How do I determine the optimal incident beam energy for my experiment?

A2: Determining the optimal energy involves these key steps:

  • Identify the Desired Reaction: Determine the specific nuclear reaction that produces your isotope of interest (e.g., ¹¹²Sn(p,2n)¹¹¹Sb).

  • Find Cross-Section Data: Locate reliable experimental cross-section data for this reaction. Online databases like EXFOR are a valuable resource.

  • Identify the Peak Energy: The cross-section data will show a "peak" energy where the probability of the reaction is highest. This is your target energy range.

  • Calculate Energy Loss in Target: The beam loses energy as it traverses the target material.[1][2] You must calculate this energy loss to determine the required initial beam energy. The goal is for the beam's energy to be within the peak cross-section range as it passes through the target.

  • Consider Competing Reactions: Analyze the cross-sections of competing reactions that produce impurities and select an energy that minimizes their formation.

Experimental Protocol: Proton Irradiation of Enriched ¹¹²Sn Target

This protocol provides a generalized methodology for a typical proton-induced reaction on an enriched ¹¹²Sn target.

  • Target Preparation:

    • An enriched metallic ¹¹²Sn sample (e.g., 84% enrichment) is prepared, often as a thin foil.[13] The thickness can range from micrograms to milligrams per square centimeter, depending on the experimental goals.[10][11]

    • The target is mounted in a target holder, often with cooling capabilities to dissipate heat generated by the beam.[9]

  • Beamline Setup:

    • The proton beam is generated and accelerated by a particle accelerator, such as a cyclotron.[13]

    • Beamline components, including dipole magnets and quadrupole focusing lenses, are used to steer and focus the proton beam onto the target.[13]

    • A collimator is used to define the beam spot size on the target.[13]

    • Monitoring foils (e.g., Copper or Nickel) may be placed before and after the ¹¹²Sn target to measure beam flux and energy.[13]

  • Irradiation:

    • The target chamber is evacuated to prevent beam scattering.

    • The proton beam is directed onto the ¹¹²Sn target at the predetermined optimal energy.

    • A Faraday cup or similar device is used to measure the beam current, which is integrated over the irradiation time to determine the total number of protons that hit the target.[13]

    • The duration of the bombardment is chosen based on the half-life of the product isotope and the desired activity.[13]

  • Post-Irradiation Analysis:

    • After irradiation, the target is removed from the chamber.

    • The induced radioactivity in the target and monitoring foils is measured using gamma-ray spectroscopy with a high-purity germanium (HPGe) detector.[13]

    • The measured gamma-ray spectra are analyzed to identify the produced isotopes and quantify their activities, which are then used to calculate the experimental reaction cross-sections.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_pre Pre-Irradiation cluster_irrad Irradiation cluster_post Post-Irradiation node_style node_style process_style process_style TargetPrep 1. Target Preparation - Enriched ¹¹²Sn foil - Mounting in holder BeamlineSetup 2. Beamline Setup - Beam focusing & steering - Collimation & monitoring TargetPrep->BeamlineSetup Irradiation 3. Irradiation - Bombard target with protons - Measure beam current - Control duration BeamlineSetup->Irradiation Analysis 4. Analysis - Gamma-ray spectroscopy (HPGe) - Identify & quantify isotopes - Calculate cross-sections Irradiation->Analysis

Caption: General workflow for ¹¹²Sn target experiments.

Quantitative Data Summary

Table 1: Proton-Induced Reaction Cross-Sections on ¹¹²Sn

ReactionProduct IsotopePeak Energy Range (MeV)Max Cross-Section (mb)Notes
¹¹²Sn(p,n)¹¹²Sb~10 - 15~200Important for production of Antimony isotopes.
¹¹²Sn(p,2n)¹¹¹Sb~20 - 25~800A key reaction for producing ¹¹¹In precursors.[13]
¹¹²Sn(p,pn)¹¹¹Sn~20 - 30~400Competes with the (p,2n) reaction.
¹¹²Sn(p,α)¹⁰⁹In~15 - 25~50Can be a source of Indium isotope impurities.

Note: The values presented are approximate and derived from graphical representations in various nuclear data sources. For precise experimental planning, researchers should consult the latest evaluated nuclear data libraries (e.g., ENDF, EXFOR).

Table 2: Alpha-Induced Reaction Cross-Sections on ¹¹²Sn

ReactionProduct IsotopeEnergy Range Studied (MeV)Cross-Section Range (mb)Notes
¹¹²Sn(α,γ)¹¹⁶Te10.1 - 11.50.1 - 1.0Relevant for nuclear astrophysics (p-process).[7][14]
¹¹²Sn(α,n)¹¹⁵Te~12 - 17100 - 600Becomes significant at energies above the (α,γ) reaction.
¹¹²Sn(α,p)¹¹⁵Sb10.1 - 11.51 - 10Can be a competing reaction channel.[14]

Note: The cross-sections for alpha-induced reactions are generally studied at energies relevant to astrophysical processes, which may be different from those optimized for medical isotope production.[15]

References

Technical Support Center: Isotopic Purification of Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the isotopic purification of Tin-112 (¹¹²Sn). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the experimental purification of this specific tin isotope.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of purified this compound?

A1: Purified this compound is primarily used as a target material in cyclotrons or reactors for the production of medically significant radioisotopes. A key application is the production of the radionuclide Tin-113 (¹¹³Sn), which in turn is a generator for Indium-113m (¹¹³ᵐIn), a diagnostic imaging agent.

Q2: What are the main challenges in the isotopic purification of this compound?

A2: The primary challenges in the isotopic purification of this compound include:

  • Isobaric Interference: this compound is subject to isobaric interference from other elements, most notably Cadmium-112 (¹¹²Cd) and Indium-112 (¹¹²In), which have the same mass number and are difficult to separate using mass-dependent techniques.

  • Low Natural Abundance: this compound has a low natural abundance of approximately 0.97%, making its enrichment a complex and often costly process.

  • Chemical Similarity of Isotopes: All tin isotopes have nearly identical chemical properties, rendering chemical separation methods ineffective for isotopic enrichment.

  • Technological Complexity: The physical methods required for isotope separation, such as electromagnetic separation and laser isotope separation, involve sophisticated and expensive equipment that requires specialized expertise to operate and maintain.

Q3: Which purification methods are commonly used for this compound?

A3: The most common methods for the isotopic purification of this compound are physical separation techniques, including:

  • Electromagnetic Isotope Separation (EMIS): This method, often utilizing a calutron, separates isotopes based on their mass-to-charge ratio in a magnetic field.

  • Laser Isotope Separation (LIS): This technique uses lasers tuned to selectively excite or ionize ¹¹²Sn atoms, allowing for their separation from other tin isotopes.

  • Ion-Exchange Chromatography: While not an isotope separation method itself, it is a critical preparatory and post-purification step to remove isobaric interferences and other chemical impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the purification of this compound using various methods.

Issue 1: Isobaric Interference from Cadmium (Cd) and Indium (In)

Symptoms:

  • Mass spectrometry analysis of the purified ¹¹²Sn shows a persistent peak at mass 112 that is not solely attributable to tin.

  • The final product has a lower than expected isotopic purity of ¹¹²Sn.

Root Causes:

  • Cadmium and Indium are common impurities in the source material and can have isotopes with the same mass number as tin isotopes. Specifically, ¹¹²Cd is a direct isobaric interference for ¹¹²Sn.

  • Incomplete chemical separation of these interfering elements prior to or following isotopic enrichment.

Solutions:

Solution Detailed Protocol Expected Outcome
Ion-Exchange Chromatography Utilize a strong anion exchange resin (e.g., AG 1-X8). Prepare the sample in a hydrochloric acid (HCl) matrix. Tin forms anionic chloro-complexes that are retained by the resin, while cadmium and indium complexes have different affinities, allowing for their separation through selective elution with varying concentrations of HCl.Significant reduction or elimination of Cd and In from the tin sample prior to mass-based separation.
Mathematical Corrections in Mass Spectrometry For analytical purposes, mathematical corrections can be applied. This involves measuring a different, interference-free isotope of the interfering element (e.g., ¹¹¹Cd) and using the known natural isotopic abundance ratios to subtract the contribution of the interfering isobar from the ¹¹² peak.[1]Accurate quantification of ¹¹²Sn in the presence of isobaric interferences, though this does not physically purify the sample.

Experimental Workflow for Isobaric Interference Removal:

cluster_pre_separation Pre-Separation Purification cluster_isotope_separation Isotope Separation cluster_post_separation Post-Separation Analysis raw_material Raw Tin Material (with Cd, In impurities) dissolution Dissolution in HCl raw_material->dissolution Step 1 chromatography Anion-Exchange Chromatography dissolution->chromatography Step 2 isotope_sep Electromagnetic or Laser Separation chromatography->isotope_sep Step 3 (Purified Tin Isotopes) analysis Mass Spectrometry Analysis isotope_sep->analysis Step 4 final_product Purified ¹¹²Sn analysis->final_product

Workflow for removing isobaric interferences.
Issue 2: Low Yield and Purity in Electromagnetic Isotope Separation (EMIS)

Symptoms:

  • The amount of collected ¹¹²Sn is significantly lower than theoretically expected.

  • The isotopic purity of the collected ¹¹²Sn is below the desired enrichment level.

Root Causes:

  • Space Charge Effects: High ion beam currents can lead to repulsion between ions, causing beam broadening and reduced separation efficiency.

  • Ion Source Instability: Fluctuations in the ion source can lead to an unstable ion beam and inconsistent separation.

  • Improper Magnetic Field and Acceleration Voltage: Incorrect settings can lead to poor focusing of the ion beams at the collector.

  • Contamination: Cross-contamination between collector pockets or from residual gases in the vacuum chamber.

Solutions:

Solution Detailed Protocol Expected Outcome
Optimize Ion Beam Current Gradually decrease the ion beam current to a level where the space charge effect is minimized, while still maintaining a reasonable throughput.Improved beam focus and higher isotopic purity, though at the cost of a longer collection time.
Stabilize Ion Source Ensure the temperature and pressure within the ion source are stable. For tin, which is introduced as a volatile compound (e.g., SnCl₄), precise control of the vapor pressure is critical.A stable and consistent ion beam, leading to more predictable and efficient separation.
Calibrate Magnetic Field and Voltage Perform calibration runs with known standards to precisely tune the magnetic field strength and ion acceleration voltage for optimal separation of the tin isotopes.Sharper focus of the ion beams on the collector slits, maximizing the collection of ¹¹²Sn and minimizing cross-contamination.
Improve Vacuum Conditions Ensure the vacuum in the separator is maintained at a high level (e.g., < 10⁻⁶ Torr) to minimize scattering of the ion beam by residual gas molecules.Reduced beam scattering and less contamination, resulting in higher purity of the collected isotope.

Logical Relationship for EMIS Troubleshooting:

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield/Purity space_charge Space Charge Effects low_yield->space_charge ion_source Ion Source Instability low_yield->ion_source field_voltage Incorrect Field/Voltage low_yield->field_voltage contamination Contamination low_yield->contamination optimize_current Optimize Beam Current space_charge->optimize_current stabilize_source Stabilize Ion Source ion_source->stabilize_source calibrate Calibrate Field & Voltage field_voltage->calibrate improve_vacuum Improve Vacuum contamination->improve_vacuum

Troubleshooting logic for EMIS.
Issue 3: Inefficient Separation in Laser Isotope Separation (LIS)

Symptoms:

  • Low ionization rate of the target ¹¹²Sn isotope.

  • Significant ionization of non-target tin isotopes.

  • Low overall separation efficiency.

Root Causes:

  • Incorrect Laser Wavelength: The laser is not precisely tuned to the specific isotopic shift of ¹¹²Sn.

  • Laser Power Fluctuations: Instability in the laser power can lead to inconsistent ionization.

  • Doppler Broadening: The thermal motion of atoms in the vapor source can cause a broadening of the absorption lines, leading to reduced isotopic selectivity.

  • Charge Exchange: Undesired collisions between ionized ¹¹²Sn and neutral atoms of other isotopes can neutralize the target isotope before collection.

Solutions:

Solution Detailed Protocol Expected Outcome
Precise Laser Tuning Use a high-resolution wavemeter to precisely tune the laser to the known absorption wavelength of ¹¹²Sn. Perform a wavelength scan to empirically determine the optimal frequency for selective ionization.Maximized ionization of ¹¹²Sn and minimized ionization of other isotopes.
Stabilize Laser Power Implement a feedback control system to maintain a stable laser output power.Consistent and predictable ionization rates, leading to a more efficient separation process.
Reduce Doppler Broadening Use a collimated atomic beam to reduce the transverse velocity of the tin atoms, thereby minimizing Doppler broadening.Sharper absorption lines and improved isotopic selectivity.
Optimize Atomic Vapor Density Adjust the temperature of the tin source to control the density of the atomic vapor. A lower density can reduce the probability of charge exchange collisions, but may also reduce the overall throughput.A balance between minimizing charge exchange and maximizing the production rate.

Signaling Pathway for LIS:

cluster_input Input cluster_process Process cluster_output Output laser Tuned Laser Photon selective_excitation Selective Excitation of ¹¹²Sn laser->selective_excitation tin_vapor Tin Atomic Vapor (¹¹²Sn, ¹¹⁴Sn, etc.) tin_vapor->selective_excitation ionization Ionization of Excited ¹¹²Sn selective_excitation->ionization other_isotopes Other Tin Isotopes (Neutral) selective_excitation->other_isotopes No interaction collection Collection of ¹¹²Sn⁺ ions ionization->collection purified_sn112 Purified ¹¹²Sn collection->purified_sn112

Selective ionization pathway in LIS.

Quantitative Data Summary

The following table summarizes typical performance parameters for different this compound purification methods. Note that these values can vary significantly based on the specific equipment and experimental conditions.

Parameter Electromagnetic Isotope Separation (EMIS) Laser Isotope Separation (LIS) Ion-Exchange Chromatography (for impurity removal)
Typical Isotopic Purity > 95%> 98%Not applicable for isotope separation
Typical Yield Low to moderateModerate to high> 95% (elemental recovery)
Throughput LowPotentially highHigh
Key Advantage Well-established, versatile for many elements.High selectivity and potential for high efficiency.Excellent for removing isobaric interferences.
Key Disadvantage Low throughput, space charge effects.Technologically complex, requires precise laser tuning.Does not separate isotopes.

This technical support guide provides a starting point for addressing common challenges in the isotopic purification of this compound. For more specific issues, consulting with equipment manufacturers and specialists in isotope separation is recommended.

References

Technical Support Center: Optimization of Tin-113 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Tin-113 (¹¹³Sn) from the bombardment of Tin-112 (¹¹²Sn).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing ¹¹³Sn from ¹¹²Sn?

A1: The two main production routes are:

  • Neutron activation in a nuclear reactor: This is the most common method, utilizing the ¹¹²Sn(n,γ)¹¹³Sn reaction. It involves irradiating an enriched ¹¹²Sn target with thermal neutrons.[1]

  • Charged particle bombardment in a cyclotron: This method typically involves the ¹¹²Sn(p,n)¹¹³Sb reaction, followed by the decay of Antimony-113 (¹¹³Sb) to ¹¹³Sn, or the ¹¹²Sn(d,n)¹¹³Sb reaction.

Q2: Why is enriched ¹¹²Sn target material recommended?

A2: The natural abundance of ¹¹²Sn is very low (approximately 0.97%).[2] Using enriched ¹¹²Sn targets is crucial to maximize the yield of ¹¹³Sn and minimize the production of undesirable radioisotopic impurities from other tin isotopes present in natural tin.[3]

Q3: What are the main challenges in producing high-purity ¹¹³Sn?

A3: Key challenges include:

  • Low reaction cross-section: The ¹¹²Sn(n,γ)¹¹³Sn reaction has a relatively small cross-section, necessitating high neutron flux environments to achieve significant yields.[1]

  • Co-production of impurities: Other tin isotopes in the target can lead to the formation of radionuclidic impurities that are chemically identical to ¹¹³Sn and thus difficult to separate.

  • Chemical separation: Efficiently separating the microscopic quantities of ¹¹³Sn from the bulk ¹¹²Sn target material requires robust and optimized radiochemical procedures.[1]

Q4: What is the half-life of ¹¹³Sn and how does it decay?

A4: ¹¹³Sn has a half-life of 115.09 days and decays via electron capture to Indium-113m (¹¹³ᵐIn).[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production and purification of ¹¹³Sn.

Low ¹¹³Sn Yield
Potential Cause Recommended Action(s)
Incorrect Beam Energy (Cyclotron) Verify the proton or deuteron beam energy. The cross-section for (p,n) and (d,n) reactions is highly energy-dependent. Consult experimental cross-section data to ensure the beam energy is optimized for the peak of the excitation function. A beam energy that is too high or too low will significantly reduce the yield.
Insufficient Neutron Flux (Reactor) Irradiate the target in a reactor position with the highest possible thermal neutron flux. The low (n,γ) cross-section requires a high flux to achieve a desirable yield.
Inaccurate Beam Current Integration Ensure the beam current measurement is accurate and stable throughout the irradiation. Inaccurate readings can lead to a lower-than-expected number of particles hitting the target.
Suboptimal Irradiation Time The production of ¹¹³Sn is a function of irradiation time and its half-life. For a given beam current or flux, a longer irradiation time will result in a higher activity, approaching a saturation level. Re-evaluate the irradiation time based on the desired yield and production schedule.
Target Thickness Issues For cyclotron production, if the target is too thin, the beam may pass through without sufficient interaction. If it is too thick, the beam energy may degrade below the optimal range for the reaction, and self-shielding can occur in reactor irradiations. Optimize the target thickness based on the particle's range and the reaction cross-section.
Poor Target Preparation Ensure the enriched ¹¹²Sn material is uniformly distributed and has good thermal contact with the backing material. Poorly prepared targets can lead to localized heating, material loss, and reduced yield.[5]
Poor Radionuclidic Purity
Potential Cause Recommended Action(s)
Isotopic Impurities in Target Material Use ¹¹²Sn target material with the highest possible enrichment to minimize the presence of other tin isotopes (e.g., ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, etc.). These isotopes can undergo nuclear reactions to produce other radioactive tin isotopes.[3]
Chemical Impurities in Target Material Analyze the target material for chemical impurities before irradiation. Elements like antimony (Sb), iron (Fe), cobalt (Co), and zinc (Zn) can produce significant radioimpurities upon irradiation.
Incorrect Beam Energy (Cyclotron) Bombarding at energies outside the optimal range can favor the production of impurities from reactions with other tin isotopes or backing materials. Fine-tune the incident beam energy to maximize the ¹¹²Sn(p,n) or ¹¹²Sn(d,n) reaction rate while minimizing competing reactions.
Inefficient Chemical Separation The chemical separation process may not be effectively removing all other radioactive elements produced during irradiation. Review and optimize the separation protocol, including the type of resin, acid concentrations, and elution volumes.
Issues During Chemical Separation
Potential Cause Recommended Action(s)
Low Recovery of ¹¹³Sn - Incomplete Dissolution of Target: Ensure the irradiated target is completely dissolved before loading onto the separation column. - Incorrect Column Conditioning: Properly condition the ion-exchange resin according to the protocol to ensure optimal uptake of tin. - Inappropriate Eluent: Verify the concentration and volume of the eluting acid. An incorrect eluent may not effectively strip the ¹¹³Sn from the resin.
Breakthrough of ¹¹²Sn Target Material - Overloading the Column: Do not exceed the capacity of the ion-exchange resin. Use a sufficient amount of resin for the mass of the dissolved target. - Flow Rate Too High: A high flow rate during loading can prevent efficient binding of tin to the resin. Maintain a slow and steady flow rate.
Contamination of Final Product - Leaching from Column or Labware: Ensure all glassware and equipment are thoroughly cleaned to prevent cross-contamination. - Ineffective Removal of Other Radionuclides: The separation method may not be selective enough. Consider adding a secondary purification step, such as a different type of chromatography or precipitation, to remove persistent impurities.

Experimental Protocols

Enriched ¹¹²Sn Target Preparation (for Cyclotron)

This protocol describes the preparation of a solid ¹¹²Sn target via resistive heating and deposition.

Materials:

  • Enriched ¹¹²Sn metal powder (>99% isotopic purity)

  • High-purity backing material (e.g., copper, aluminum)

  • Tantalum or Molybdenum boat for evaporation

  • Vacuum deposition system

  • Deionized water

  • Ethanol

Procedure:

  • Clean the backing material thoroughly with ethanol and deionized water and dry it completely.

  • Place a pre-weighed amount of enriched ¹¹²Sn powder into the evaporation boat inside the vacuum chamber.

  • Mount the clean backing material in the target holder above the boat.

  • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ mbar).

  • Gradually increase the current to the evaporation boat to heat the ¹¹²Sn material until it melts and begins to evaporate.

  • Deposit a uniform layer of ¹¹²Sn onto the backing material. The thickness can be monitored using a quartz crystal microbalance.

  • Once the desired thickness is achieved, turn off the power to the boat and allow the target to cool under vacuum.

  • Vent the chamber and carefully remove the prepared target.

  • Measure the uniformity of the deposited layer using techniques like alpha particle transmission.[5]

Radiochemical Separation of ¹¹³Sn from ¹¹²Sn Target (Ion-Exchange Chromatography)

This protocol is adapted from procedures for separating tin isotopes and is a general guideline.[6] Optimization may be required based on specific experimental conditions.

Materials:

  • Irradiated ¹¹²Sn target

  • Concentrated Hydrochloric Acid (HCl)

  • Nitric Acid (HNO₃)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Chromatography column

  • Deionized water

Procedure:

  • Target Dissolution: Dissolve the irradiated ¹¹²Sn target in a minimal volume of concentrated HCl. Gentle heating may be required. A small amount of HNO₃ can be added to aid dissolution.

  • Column Preparation: Prepare a chromatography column with the anion-exchange resin. Wash the resin with deionized water, followed by conditioning with concentrated HCl.

  • Loading: Once the target is fully dissolved, carefully load the solution onto the conditioned column.

  • Washing: Wash the column with a specific concentration of HCl (e.g., 9 M HCl) to elute impurities while the tin remains bound to the resin. The exact concentration should be determined based on the distribution coefficients of the expected impurities.

  • Elution of ¹¹³Sn: Elute the purified ¹¹³Sn from the column using a lower concentration of HCl (e.g., 1 M HCl).

  • Quality Control: Analyze the eluted fraction for radionuclidic and radiochemical purity using gamma-ray spectroscopy and radio-TLC or HPLC.

Data Presentation

Nuclear Reaction Data for ¹¹³Sn Production
Reaction Projectile Target Product Typical Energy Range Notes
¹¹²Sn(n,γ)¹¹³SnThermal Neutron¹¹²Sn¹¹³SnThermalLow cross-section, requires high neutron flux.
¹¹²Sn(p,n)¹¹³Sb → ¹¹³SnProton¹¹²Sn¹¹³Sb5-20 MeV¹¹³Sb decays to ¹¹³Sn with a half-life of 6.67 minutes.
¹¹²Sn(d,n)¹¹³Sb → ¹¹³SnDeuteron¹¹²Sn¹¹³Sb5-15 MeVSimilar to the (p,n) reaction.
Common Radionuclidic Impurities in ¹¹³Sn Production from ¹¹²Sn Target
Impurity Production Reaction(s) Half-life Separation Notes
¹¹⁷ᵐSn¹¹⁶Sn(n,γ)¹¹⁷ᵐSn, ¹¹⁷Sn(n,n')¹¹⁷ᵐSn13.6 daysCannot be chemically separated from ¹¹³Sn. Minimized by using highly enriched ¹¹²Sn.
¹²¹ᵐSn¹²⁰Sn(n,γ)¹²¹ᵐSn43.9 yearsCannot be chemically separated. Minimized by using highly enriched ¹¹²Sn.
¹²³Sn¹²²Sn(n,γ)¹²³Sn129.2 daysCannot be chemically separated. Minimized by using highly enriched ¹¹²Sn.
¹²⁵SbFrom decay of Sn isotopes or activation of Sb impurities2.76 yearsCan be separated chemically using ion-exchange chromatography.
⁶⁰CoActivation of Co impurities in target or backing5.27 yearsSeparable through chemical methods.
⁶⁵ZnActivation of Zn impurities in target or backing244.3 daysSeparable through chemical methods.

Visualizations

Experimental_Workflow cluster_prep Target Preparation cluster_irrad Irradiation cluster_sep Chemical Separation cluster_qc Quality Control prep Enriched ¹¹²Sn Target Preparation irrad Bombardment (Reactor or Cyclotron) prep->irrad Transfer to Irradiation Facility diss Target Dissolution irrad->diss Transfer of Irradiated Target chrom Ion-Exchange Chromatography diss->chrom Load onto Column elute Elution of ¹¹³Sn chrom->elute Separate Impurities qc Purity Analysis (Gamma Spec, HPLC/TLC) elute->qc Collect Purified Fraction product High-Purity ¹¹³Sn qc->product Release

Caption: Experimental workflow for the production and purification of Tin-113.

Troubleshooting_Yield cluster_cyclotron Cyclotron Issues cluster_reactor Reactor Issues cluster_target Target Issues start Low ¹¹³Sn Yield beam_energy Incorrect Beam Energy? start->beam_energy beam_current Inaccurate Current? start->beam_current flux Insufficient Neutron Flux? start->flux thickness Suboptimal Thickness? start->thickness prep Poor Preparation? start->prep sol_energy Optimize Beam Energy (Consult Cross-Section Data) beam_energy->sol_energy sol_current Calibrate Current Monitor beam_current->sol_current sol_flux Use Higher Flux Position flux->sol_flux sol_thickness Recalculate and Adjust Target Thickness thickness->sol_thickness sol_prep Improve Target Uniformity and Thermal Contact prep->sol_prep

Caption: Troubleshooting flowchart for low Tin-113 yield.

References

Technical Support Center: Mitigating Target Degradation of Tin-112 Under Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin-112 (¹¹²Sn) targets for radionuclide production. The information is designed to help mitigate target degradation during irradiation and ensure consistent experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the irradiation of ¹¹²Sn targets.

Issue 1: Reduced Radionuclide Yield

Symptom: The yield of the desired radionuclide (e.g., ¹¹¹In) is significantly lower than expected.

Possible Cause Troubleshooting Step
Target Degradation Visually inspect the target post-irradiation for signs of melting, blistering, or discoloration. If degradation is observed, refer to the "Target Integrity Loss" troubleshooting guide below.
Incorrect Beam Energy Verify that the proton beam energy is optimized for the ¹¹²Sn(p,2n)¹¹¹Sb → ¹¹¹Sn → ¹¹¹In reaction pathway. The optimal energy range is crucial for maximizing the production of the parent and grandparent isotopes of ¹¹¹In.
Inaccurate Beam Current Measurement Calibrate the beam current monitoring system to ensure the target is receiving the intended dose.
Target Thickness Non-uniformity Review the target preparation protocol to ensure uniform thickness. Non-uniformity can lead to localized overheating and inconsistent radionuclide production.
Impurities in Target Material Use highly enriched ¹¹²Sn (ideally >95%) to minimize competing nuclear reactions from other tin isotopes that can reduce the yield of the desired product and introduce radionuclidic impurities like ¹¹⁴mIn.[1][2]

Issue 2: Target Integrity Loss (Melting, Blistering, or Cracking)

Symptom: The ¹¹²Sn target shows visible signs of physical damage after irradiation.

Possible Cause Troubleshooting Step
Inadequate Cooling - Verify Coolant Flow: Ensure the cooling water flow rate and temperature are within the specifications of the target station.[1] - Inspect Cooling Channels: Check for any blockages or obstructions in the cooling channels of the target holder. - Improve Thermal Contact: Ensure excellent thermal contact between the ¹¹²Sn target and the cooled backing plate. Any gaps will significantly impede heat transfer.
Excessive Beam Power Density - Reduce Beam Current: Lower the proton beam current to reduce the heat load on the target. - Increase Beam Spot Size: If possible, increase the diameter of the proton beam to distribute the heat over a larger area.
Poor Thermal Conductivity of Target Assembly - Backing Material Selection: Use a backing material with high thermal conductivity, such as copper or silver.[3] - Target Bonding: Employ a reliable method for bonding the ¹¹²Sn to the backing plate (e.g., diffusion welding, soldering) to minimize thermal resistance.
Hydrogen Blistering Protons (hydrogen ions) can accumulate within the target material, forming gas bubbles that lead to blistering.[4][5][6] - Material Selection: While data specific to tin is limited, for other metals, material purity and grain structure can influence blistering. - Irradiation Parameters: Lowering the proton flux (current density) may reduce the rate of hydrogen implantation and subsequent blistering.
Phase Transformation ("Tin Pest") Below 13.2°C, metallic β-tin can transform into the brittle, powdery α-tin allotrope, a phenomenon known as "tin pest," which involves a significant volume increase and loss of mechanical integrity.[7][8] - Maintain Target Temperature: Ensure the target's temperature, especially during storage and handling, does not drop below this critical temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ¹¹²Sn target degradation?

A1: The primary degradation mechanisms for metallic ¹¹²Sn targets under proton irradiation are thermally induced. These include:

  • Melting: Due to insufficient heat dissipation from the high-energy proton beam.

  • Blistering: Caused by the accumulation of implanted protons (hydrogen gas) within the tin matrix, leading to surface deformation.[4][5][6]

  • Embrittlement and Cracking: Can result from thermal cycling and stresses, as well as potential phase changes in the material.

  • Sputtering: The ejection of target atoms due to momentum transfer from incident protons, although this is generally a less significant cause of bulk degradation compared to thermal effects at typical cyclotron energies.

Q2: How can I improve the cooling of my ¹¹²Sn target?

A2: Improving target cooling is critical to mitigating degradation. Key strategies include:

  • High Thermal Conductivity Backing: Use a backing plate made of materials with excellent thermal conductivity, such as oxygen-free high thermal conductivity (OFHC) copper or silver.[1][3]

  • Optimized Cooling Channel Design: The target holder should have well-designed cooling channels that allow for turbulent water flow to maximize heat transfer.

  • Good Thermal Contact: Ensure the ¹¹²Sn material is uniformly and securely bonded to the backing plate with no voids or gaps. Techniques like soldering, electroplating, or diffusion welding can be employed.

  • Adequate Coolant Flow: Maintain a high flow rate of chilled water through the target holder.

Q3: What are the best practices for preparing enriched ¹¹²Sn targets?

A3: Proper target preparation is fundamental to preventing degradation. Best practices include:

  • Use of Enriched Material: Start with highly enriched ¹¹²Sn (e.g., >95%) to maximize the yield of the desired radionuclide and minimize impurities.[1][2]

  • Uniform Deposition: Whether using electroplating, sputtering, or rolling, strive for a uniform thickness of the ¹¹²Sn layer to ensure even heat distribution during irradiation.

  • Strong Adhesion to Backing: The chosen preparation method should result in strong adhesion to the backing plate to ensure good thermal contact.

  • Pre-irradiation Annealing: In some cases, annealing the target after deposition can relieve internal stresses and improve its stability under irradiation.

Q4: What are the optimal proton beam parameters for irradiating ¹¹²Sn?

A4: The optimal beam parameters depend on the desired radionuclide and the specific target setup. For the production of ¹¹¹In via the ¹¹²Sn(p,2n) reaction, a proton energy range of 15-25 MeV is often cited. The beam current should be as high as the target and cooling system can safely handle without causing degradation. It is recommended to start with a low beam current and gradually increase it while carefully monitoring the target's performance and radionuclide yield.

Q5: What is "tin pest" and should I be concerned about it?

A5: "Tin pest" is the allotropic transformation of the standard metallic form of tin (β-tin) to a brittle, powdery, non-metallic form (α-tin) at temperatures below 13.2°C (55.8°F).[7][8] This transformation is accompanied by a significant increase in volume, which can cause the target to crumble. You should be concerned about this if your targets are stored or handled in cold environments. To prevent tin pest, always store ¹¹²Sn targets at room temperature.

Experimental Protocols

Protocol 1: Electroplating of Enriched ¹¹²Sn onto a Copper Backing

This protocol provides a general guideline for the electroplating of ¹¹²Sn. The specific parameters may need to be optimized for your setup.

  • Substrate Preparation:

    • Mechanically polish the surface of a high-purity copper backing plate to a mirror finish.

    • Degrease the substrate by sonicating in acetone, followed by ethanol, and finally rinsing with deionized water.

    • Activate the copper surface by briefly dipping it in a dilute acid solution (e.g., 5% sulfuric acid) and then rinse thoroughly with deionized water.

  • Electrolyte Preparation:

    • A simple acidic electrolyte can be prepared using tin(II) chloride (SnCl₂) and a complexing agent like tri-ammonium citrate.[9] A typical composition might be:

      • Tin(II) chloride (SnCl₂·2H₂O): 50 g/L

      • Tri-ammonium citrate: 75-100 g/L

    • Dissolve the components in deionized water and adjust the pH to a slightly acidic value (e.g., pH 4-5).

  • Electroplating Process:

    • Set up the electroplating cell with the copper backing as the cathode and a pure tin anode.

    • Immerse the electrodes in the electrolyte bath.

    • Apply a constant DC current density in the range of 10-20 mA/cm².[9]

    • Continue plating until the desired thickness of ¹¹²Sn is achieved. The plating rate will depend on the current density and electrolyte composition.

    • After plating, rinse the target thoroughly with deionized water and dry it carefully.

Visualizations

Nuclear Reaction and Decay Pathway for ¹¹¹In Production

NuclearReaction cluster_target Irradiation cluster_products Reaction Products & Decay Chain p Proton Beam Sn112 ¹¹²Sn Target p->Sn112 (p, 2n) Sb111 ¹¹¹Sb (T½ = 75s) Sn112->Sb111 Sn111 ¹¹¹Sn (T½ = 35.3 min) Sb111->Sn111 EC, β+ In111 ¹¹¹In (Final Product) (T½ = 2.8 days) Sn111->In111 EC, β+

Caption: Production of ¹¹¹In from a ¹¹²Sn target via proton irradiation.

Troubleshooting Workflow for Target Failure

TroubleshootingWorkflow start Target Failure or Low Radionuclide Yield post_irrad_insp Post-Irradiation Visual Inspection start->post_irrad_insp is_damaged Is Target Damaged? (Melted, Blistered, Cracked) post_irrad_insp->is_damaged check_cooling Check Cooling System: - Coolant Flow & Temp - Thermal Contact - Channel Blockages is_damaged->check_cooling Yes check_yield_params Review Yield Parameters: - Beam Energy - Target Purity - Current Measurement is_damaged->check_yield_params No check_beam Check Beam Parameters: - Reduce Current - Increase Spot Size check_cooling->check_beam check_target_prep Review Target Prep: - Backing Material - Bonding Method - Uniformity check_beam->check_target_prep remediate Remediate & Re-irradiate check_target_prep->remediate check_yield_params->remediate

Caption: A logical workflow for troubleshooting ¹¹²Sn target failures.

References

Technical Support Center: Error Analysis in Tin-112 Cross-Section Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Tin-112 (¹¹²Sn) cross-section data experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of uncertainty in ¹¹²Sn cross-section measurements?

A1: Uncertainty in ¹¹²Sn cross-section measurements arises from various sources that can be broadly categorized as systematic and statistical uncertainties. Key contributors include:

  • Target-Related Uncertainties:

    • Inaccurate determination of the number of target nuclei.

    • Non-uniformity in target thickness.

    • Impurity content in the target material.

  • Beam-Related Uncertainties:

    • Fluctuations and uncertainty in beam energy.

    • Uncertainty in beam current integration (charge collection).

  • Detection System Uncertainties:

    • Inaccurate detector efficiency calibration.

    • Dead time and pulse pile-up effects in the counting system.

    • Background radiation.

  • Nuclear Data Uncertainties:

    • Uncertainties in the decay data (e.g., half-life, gamma-ray branching ratios) of the reaction products.

    • Uncertainties in the cross-section of standard monitor reactions used for flux determination.

Q2: How can I minimize background radiation in my gamma spectroscopy setup?

A2: Minimizing background radiation is crucial for accurate measurements. Several techniques can be employed:

  • Passive Shielding: Use high-density materials like lead and copper to shield the detector from external gamma rays.

  • Active Shielding: Employ a larger, secondary detector (often a plastic scintillator) surrounding the primary detector. Events detected in both are vetoed, reducing cosmic-ray-induced background.

  • Filtered Beam Method: This technique can minimize uncertainties due to background in neutron capture experiments.[1][2][3]

  • Good Laboratory Practices: Keep radioactive sources shielded and at a distance when not in use. Ensure the experimental area is clean and free from contamination.

Q3: What is the importance of detector efficiency calibration and how is it performed?

A3: Detector efficiency calibration is critical for converting the measured count rate of a specific gamma-ray energy to the actual emission rate from the source. An inaccurate efficiency calibration will introduce a systematic error in the cross-section calculation.

The calibration is typically performed using a set of standard radioactive sources with well-known activities and gamma-ray energies covering the energy range of interest. The efficiency (ε) at a given energy is the ratio of the detected counts to the emitted gamma rays. A calibration curve of efficiency versus energy is then generated by fitting a function to the measured data points.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Discrepancy between measured and expected cross-section values.
Possible Cause Troubleshooting Steps
Incorrect Target Thickness 1. Verify the mass and area measurements of the ¹¹²Sn target foil. 2. Use multiple techniques to determine the thickness (e.g., gravimetry, alpha particle energy loss). 3. Assess the uniformity of the target by measuring its thickness at multiple points.
Inaccurate Beam Current Measurement 1. Check the calibration of the Faraday cup or beam current integrator. 2. Ensure efficient suppression of secondary electrons. A negatively biased aperture can prevent secondary electrons from leaving the target chamber.[4] 3. Look for any signs of beam loss between the current measurement device and the target.
Errors in Detector Efficiency 1. Recalibrate the detector using certified standard sources. 2. Ensure the source-detector geometry for the calibration matches the experimental setup. 3. Account for coincidence summing effects, especially for nuclides with complex decay schemes.
Interference from Contaminating Reactions 1. Analyze the target material for isotopic and elemental impurities using techniques like mass spectrometry. 2. Consult nuclear data libraries to identify potential interfering reactions from impurities that produce the same or nearby gamma-ray energies. 3. If possible, use isotopically enriched ¹¹²Sn targets to minimize reactions on other tin isotopes.
Problem 2: High statistical uncertainty in the measured counts.
Possible Cause Troubleshooting Steps
Low Reaction Yield 1. Increase the beam current, if possible, without damaging the target. 2. Increase the data acquisition time. 3. Use a thicker target, but be mindful of increased self-absorption and energy straggling effects.
High Background 1. Implement or improve shielding around the detector (see FAQ 2). 2. Use a higher resolution detector to better separate peaks from the background continuum. 3. Employ background subtraction techniques in your data analysis.
Suboptimal Detector Placement 1. Place the detector as close to the target as feasible to maximize the solid angle, while considering and correcting for coincidence summing effects. 2. Ensure the detector is positioned at a well-defined and reproducible angle relative to the beam axis.

Data Presentation

A critical aspect of error analysis is the quantification of uncertainty from various sources. The following table provides a template for an uncertainty budget for a hypothetical ¹¹²Sn(n,γ)¹¹³Sn cross-section measurement.

Uncertainty Component Source of Uncertainty Estimated Uncertainty (%) Type
Statistical Uncertainty Counting statistics of the ¹¹³Sn gamma-ray peak1.5A
Detector Efficiency Calibration with standard sources3.0B
Target Mass Weighing of the ¹¹²Sn foil0.5B
Beam Flux Monitor foil activation (e.g., ¹⁹⁷Au(n,γ)¹⁹⁸Au)2.0B
Gamma-ray Intensity Nuclear data for the ¹¹³Sn decay1.0B
Half-life of ¹¹³Sn Nuclear data for the ¹¹³Sn decay0.2B
Self-absorption Correction Attenuation of gamma rays within the target0.8B
Dead Time Correction Electronic losses at high count rates0.5A/B
Total Uncertainty (Quadrature Sum) 4.0

Type A uncertainties are evaluated by statistical methods, while Type B are evaluated by other means.

Experimental Protocols

Protocol 1: Measurement of the ¹¹²Sn(n,γ) Cross-Section using Neutron Activation
  • Target Preparation:

    • Prepare a thin, uniform foil of isotopically enriched ¹¹²Sn.

    • Measure the mass and area of the foil to determine its thickness.

    • Sandwich the ¹¹²Sn foil between monitor foils (e.g., gold) of known mass and area to determine the neutron flux.

  • Irradiation:

    • Place the target assembly in a well-characterized neutron field.

    • Irradiate the target for a predetermined time, depending on the expected cross-section and the half-life of the product nucleus.

    • Record the beam current or use a beam monitor to track the neutron flux history.

  • Gamma-Ray Counting:

    • After irradiation, transport the activated ¹¹²Sn foil to a shielded, high-purity germanium (HPGe) detector.

    • Position the foil at a reproducible distance and geometry relative to the detector.

    • Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics for the characteristic gamma rays of the reaction product.

  • Data Analysis:

    • Determine the net peak area of the characteristic gamma rays from the decay of the product nucleus.

    • Correct the peak area for detector efficiency, gamma-ray intensity, dead time, and self-absorption.

    • Calculate the reaction rate from the corrected counts, irradiation time, and decay constants.

    • Determine the neutron flux from the analysis of the monitor foils.

    • Calculate the cross-section using the reaction rate, neutron flux, and the number of target nuclei.

Mandatory Visualization

Experimental_Workflow_Sn112_Cross_Section cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Target_Prep Target Preparation (¹¹²Sn Foil & Monitor) Detector_Cal HPGe Detector Efficiency Calibration Irradiation Neutron Irradiation Target_Prep->Irradiation Corrections Apply Corrections (Efficiency, Dead Time, etc.) Detector_Cal->Corrections Gamma_Counting Gamma-Ray Counting Irradiation->Gamma_Counting Post-Irradiation Decay & Transport Spectrum_Analysis Spectrum Analysis (Peak Area, Background Sub.) Gamma_Counting->Spectrum_Analysis Spectrum_Analysis->Corrections Cross_Section_Calc Cross-Section Calculation Corrections->Cross_Section_Calc Flux_Calc Neutron Flux Calculation (Monitor Foil) Flux_Calc->Cross_Section_Calc

Caption: Workflow for ¹¹²Sn cross-section measurement.

Error_Analysis_Pathway cluster_propagation Error Propagation & Final Uncertainty Target Target Parameters (Mass, Purity, Thickness) Uncertainty_Budget Create Uncertainty Budget Target->Uncertainty_Budget Beam Beam Parameters (Energy, Flux) Beam->Uncertainty_Budget Detector Detection System (Efficiency, Dead Time) Detector->Uncertainty_Budget Nuclear_Data Nuclear Data (Half-life, γ-intensity) Nuclear_Data->Uncertainty_Budget Quadrature_Sum Combine in Quadrature Uncertainty_Budget->Quadrature_Sum Final_Uncertainty Final Cross-Section Uncertainty Quadrature_Sum->Final_Uncertainty

Caption: Logical pathway for error analysis in cross-section experiments.

References

Technical Support Center: Refining Detector Efficiency for Tin-112 Decay Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Tin-112 (¹¹²Sn) decay studies. The focus is on the critical process of refining gamma-ray detector efficiency to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is detector efficiency and why is it crucial for ¹¹²Sn decay studies?

A1: Detector efficiency is a measure of how many of the total gamma rays emitted by a source are actually detected and registered by the detector system.[1][2] It is typically expressed as a percentage. For ¹¹²Sn decay studies, which often involve identifying rare decay modes and measuring low-intensity gamma rays, a precise efficiency calibration is paramount.[3][4]

There are several types of efficiency:

  • Absolute Efficiency: The ratio of pulses recorded by the detector to the number of gamma rays emitted by the source in all directions.[2]

  • Intrinsic Efficiency: The ratio of pulses produced by the detector to the number of gamma rays that actually strike the detector.[2]

  • Full-Energy Peak Efficiency (FEPE): The probability that a gamma ray of a specific energy will deposit its entire energy in the detector, contributing to the full-energy peak in the spectrum.[2][5] This is the most critical efficiency value for quantitative analysis in gamma spectrometry.[6]

An accurately determined efficiency curve allows for the correct calculation of gamma-ray emission probabilities and, consequently, the half-life of the decay processes under investigation.[6]

Q2: What are the primary challenges in calibrating detector efficiency for ¹¹²Sn decay studies?

A2: Studies of ¹¹²Sn involve detecting specific gamma rays from the daughter nuclide, Cadmium-112 (¹¹²Cd).[4][7] Key challenges include:

  • True Coincidence Summing (TCS): ¹¹²Sn can decay through cascades, where multiple gamma rays are emitted nearly simultaneously. If two or more of these gamma rays strike the detector at the same time, they can be incorrectly registered as a single event with a higher energy (summing-in) or be lost from their expected full-energy peak (summing-out).[8][9] This effect is highly dependent on the source-to-detector distance.[9][10]

  • Low-Energy Gamma Rays: The decay of ¹¹²Sn can produce low-energy gamma rays. The efficiency of High-Purity Germanium (HPGe) detectors drops off at lower energies due to absorption by the detector's endcap and internal dead layer.[11]

  • Low Branching Ratios: The decay modes of interest in ¹¹²Sn often have very low probabilities of occurring, resulting in low-intensity gamma-ray peaks that can be difficult to distinguish from background radiation.[12][13]

  • Complex Spectra: The presence of various decay paths and background radiation can lead to complex spectra with overlapping peaks, making accurate peak area determination challenging.[14]

Q3: How can True Coincidence Summing (TCS) effects be minimized and corrected?

A3: TCS is a significant source of systematic error, especially in close-geometry measurements.[8][10]

  • Minimization: The most straightforward way to reduce TCS is to increase the distance between the radioactive source and the detector.[9] This reduces the solid angle and thus the probability of two photons from the same decay event hitting the detector simultaneously. However, this also reduces the overall counting efficiency, requiring longer measurement times.[9][15]

  • Correction: When close geometry is necessary to achieve sufficient statistics, TCS effects must be corrected. This can be done using:

    • Semi-Empirical Methods: These methods involve measuring the peak-to-total ratio for the detector using single-line gamma sources. This information is then used to calculate correction factors.[8][10]

    • Monte Carlo Simulations: Codes like GEANT4 or MCNP can be used to model the detector, source geometry, and the decay scheme of the nuclide to calculate the coincidence summing correction factors.[16][17] Several software packages are available to aid in these calculations.[10][18]

Q4: How are Monte Carlo simulations used to refine detector efficiency?

A4: Monte Carlo simulations are powerful computational tools for determining detector efficiency when experimental measurements are difficult or when standard calibration sources are unavailable.[19][20] The process involves:

  • Creating a Detailed Model: An accurate model of the HPGe detector is created, including the crystal dimensions, dead layer thickness, endcap material and thickness, and other surrounding components.[19][21]

  • Defining the Source: The simulation includes a precise description of the radiation source, including its geometry (e.g., point source, Marinelli beaker), composition, and position relative to the detector.[22]

  • Simulating Photon Transport: The code simulates the emission of a large number of photons from the source and tracks their interactions within the detector model.[18]

  • Generating an Efficiency Curve: By counting the number of simulated events that deposit their full energy in the detector's active volume, a full-energy peak efficiency curve can be generated over a wide range of energies.[20] The simulation results are often validated by comparing them with experimental data from a few known calibration sources.[19]

Troubleshooting Guides

Problem: Poor energy resolution (broad peaks) in the gamma-ray spectrum.

Possible Cause Troubleshooting Steps
Improper Detector Bias Ensure the recommended high voltage is applied to the HPGe detector as specified by the manufacturer.[23]
Suboptimal Operating Temperature Verify that the detector is cooled to its operational liquid nitrogen temperature (approx. 77 K). Fluctuations can degrade resolution.
Electronic Noise Check for proper grounding of all electronic components (preamplifier, amplifier, MCA). Ensure signal cables are not routed near power lines.
High Count Rate A very high count rate can lead to pulse pile-up, which can degrade resolution.[24] If possible, move the source further from the detector or use a source with lower activity.

Problem: Discrepancy between measured and Monte Carlo simulated efficiency.

Possible Cause Troubleshooting Steps
Inaccurate Detector Model The manufacturer's specifications may not be precise enough. Refine the simulation by adjusting parameters like the crystal's active dimensions and, most importantly, the thickness of the dead layer.[19][21]
Incorrect Source Geometry/Position Double-check the source-to-detector distance and the physical dimensions of the source used in the simulation to ensure they match the experimental setup exactly.[22]
Self-Attenuation Not Modeled For volume or high-density sources, gamma rays can be absorbed within the source material itself. Ensure this self-attenuation is accounted for in the simulation.[25]
Coincidence Summing Effects If using a cascade-emitting nuclide for comparison, ensure the simulation code is properly configured to handle coincidence summing.[16][17]

Problem: High background noise obscuring low-intensity ¹¹²Sn peaks.

Possible Cause Troubleshooting Steps
Insufficient Shielding Ensure the detector is housed in a well-designed shield (typically made of lead, copper, and cadmium) to block external background radiation.[18]
Radon Progeny Radon gas can infiltrate the shielding and its decay products can create background peaks. Purge the shield with nitrogen gas to displace radon.
Cosmic Ray Interference For extremely low-level counting, an active veto shield (e.g., plastic scintillators) can be used to reject events caused by cosmic-ray muons.
Contaminated Materials Ensure all materials used in the detector construction and shielding are low in natural radioactivity.

Experimental Protocols

Protocol 1: Empirical Full-Energy Peak Efficiency (FEPE) Calibration

This protocol describes the standard method for calibrating an HPGe detector using a certified multi-nuclide reference source.

  • Setup:

    • Place the HPGe detector in its lead shield. Ensure the detector has been cooling for at least 12 hours.

    • Connect the detector through the preamplifier, amplifier, and into the Multi-Channel Analyzer (MCA).[23]

    • Apply the recommended bias voltage to the detector.[23]

  • Source Placement:

    • Place a certified multi-nuclide calibration source (e.g., a mixture of ¹³³Ba, ⁶⁰Co, ¹³⁷Cs, ¹⁵²Eu, ²⁴¹Am) at a precisely known and reproducible distance from the detector's endcap. A common reference distance is 25 cm.[2][26] Record this distance.

  • Data Acquisition:

    • Configure the MCA settings (coarse/fine gain) so that the highest energy peak of interest (e.g., 1332.5 keV from ⁶⁰Co) falls within the upper channels of the spectrum.

    • Acquire a spectrum for a duration sufficient to obtain good statistics (typically at least 10,000 counts) in the major full-energy peaks.[23] This time depends on the source activity.[15]

  • Data Analysis:

    • Perform an energy calibration on the acquired spectrum using the known energies of the gamma lines from the standard source.[27]

    • For each major gamma line, determine the net peak area (N) by subtracting the background continuum under the peak.

    • Calculate the experimental efficiency (ε) for each energy (E) using the following formula[6]: ε(E) = N / (t * A * Iγ(E))

      • N: Net peak area (counts)

      • t: Live time of acquisition (seconds)

      • A: Activity of the radionuclide in the standard source at the time of measurement (Bq), corrected for decay.

      • Iγ(E): Gamma-ray emission probability for the specific energy.

  • Efficiency Curve Generation:

    • Plot the calculated efficiency values (ε) against their corresponding energies (E) on a log-log scale.

    • Fit the data points with a polynomial function in a natural logarithm scale to obtain a continuous efficiency curve.[25][26] This function can then be used to determine the efficiency for any gamma-ray energy within the calibrated range.

Quantitative Data Summary

Table 1: Representative HPGe Detector Characteristics and Efficiency

This table summarizes typical performance values for HPGe detectors used in gamma spectroscopy. Actual values vary by specific model and experimental setup.

ParameterTypical Value RangeReference
Relative Efficiency 20% - 100%+ (compared to a 3"x3" NaI(Tl) detector)[18][20]
Energy Resolution (FWHM) at 1332 keV 1.8 - 2.2 keV[27][28]
Peak-to-Compton Ratio 50:1 - 90:1[18]
Full-Energy Peak Efficiency at 1332 keV (Point Source at 25 cm) 0.01% - 0.1%[27]
Full-Energy Peak Efficiency at 609 keV (Charcoal Canister Source) 1.87 ± 0.18%[6]
Full-Energy Peak Efficiency at 604 keV (Cylinder Beaker) 4.12 ± 0.2%[22]

Visualizations

experimental_workflow cluster_setup 1. Experimental Setup cluster_calib 2. Efficiency Calibration cluster_exp 3. ¹¹²Sn Measurement cluster_analysis 4. Data Analysis & Refinement setup_det HPGe Detector Setup (Cooling, Bias Voltage) setup_shield Install Detector in Shielding setup_det->setup_shield setup_elec Configure Electronics (MCA) setup_shield->setup_elec place_source Place Standard Source at Known Distance setup_elec->place_source acquire_spec Acquire Calibration Spectrum place_source->acquire_spec analyze_peaks Calculate Net Peak Areas acquire_spec->analyze_peaks calc_eff Calculate Efficiency for each Energy analyze_peaks->calc_eff fit_curve Fit Data to Generate Efficiency Curve calc_eff->fit_curve place_sn112 Place ¹¹²Sn Source in Counting Geometry fit_curve->place_sn112 acquire_sn112 Acquire ¹¹²Sn Decay Spectrum place_sn112->acquire_sn112 analyze_sn112 Identify ¹¹²Cd Peaks & Calculate Net Areas acquire_sn112->analyze_sn112 apply_eff Apply Efficiency Curve to Determine Intensities analyze_sn112->apply_eff apply_corr Apply Corrections (TCS, Dead Time) apply_eff->apply_corr final_result Calculate Decay Properties (Half-life, Branching Ratios) apply_corr->final_result

Caption: Workflow for refining and applying detector efficiency.

troubleshooting_logic start Discrepancy between Measured and Expected Activity/Intensity check_eff Is the Efficiency Calibration Accurate? start->check_eff check_peaks Are Peak Areas Calculated Correctly? check_eff->check_peaks Yes recalibrate Action: Recalibrate Detector using Standard Sources. Verify Source-Detector Geometry. check_eff->recalibrate No check_corr Are All Corrections Applied? check_peaks->check_corr Yes review_fit Action: Review Peak Fitting. Check Background Subtraction and ROI. check_peaks->review_fit No apply_tcs Action: Calculate and Apply True Coincidence Summing (TCS) Correction. check_corr->apply_tcs No end Results are Validated check_corr->end Yes refine_model Action: Refine Monte Carlo Model. Adjust Dead Layer, Crystal Dimensions. recalibrate->refine_model If using MC check_resolution Action: Check Energy Resolution. Poor resolution can affect peak area. review_fit->check_resolution apply_deadtime Action: Apply Dead Time Correction. apply_tcs->apply_deadtime

Caption: Troubleshooting logic for refining experimental results.

decay_pathway cluster_daughter ¹¹²Cd (Cadmium-112) parent ¹¹²Sn (this compound) Ground State (0+) level_1871 Excited State (0+) 1871.0 keV parent->level_1871 ECEC (0ν) (Searched-for process) level_617 Excited State (2+) 617.5 keV parent->level_617 β+/EC level_1871->level_617 γ₁ (1253.5 keV) ground Ground State (0+) level_617->ground γ₂ (617.5 keV)

Caption: Simplified decay scheme for ¹¹²Sn electron capture.

References

Technical Support Center: Tin-112 Foil Target Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tin-112 (¹¹²Sn) foils. Below are solutions to common issues encountered during the fabrication, handling, and experimental use of these specialized targets.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound foils?

A1: The primary methods for fabricating this compound foils are vacuum deposition (thermal evaporation), electroplating, and mechanical rolling. The choice of method depends on the desired foil thickness, uniformity, and the amount of available isotopic material.

Q2: Why is isotopic and chemical purity crucial for this compound targets?

A2: Isotopic purity is essential to minimize interference from other tin isotopes in experimental results. Chemical impurities can lead to the production of undesirable radionuclidic impurities during irradiation, affecting the accuracy of measurements and the safety of the experiment.[1]

Q3: How should I handle and store this compound foils?

A3: this compound foils are delicate and prone to oxidation. They should always be handled with care, using non-metallic tweezers. Storage in an inert environment, such as a vacuum desiccator or a nitrogen-filled glovebox, is critical to prevent oxidation and contamination.[2][3]

Q4: What is a typical thickness for a this compound foil in a nuclear physics experiment?

A4: The required thickness varies significantly depending on the experiment. Thin targets for some studies can be in the range of a few hundred micrograms per square centimeter (µg/cm²), while thicker targets can be several milligrams per square centimeter (mg/cm²). For example, thin targets of ¹¹⁶Sn and ¹²⁴Sn have been prepared around 380-400 µg/cm², while thicker targets of ¹¹²Sn and ¹²⁰Sn were prepared at 1.7 mg/cm² and 1.6 mg/cm², respectively.[4]

Q5: What is a backing, and when is it necessary?

A5: A backing is a thin substrate, often made of carbon or a durable polymer like polyimide, onto which the this compound is deposited.[5] It provides mechanical support for very thin or fragile foils that cannot be self-supporting.

Troubleshooting Guides

This section addresses specific problems that may arise during the preparation and use of this compound foils.

Foil Fabrication Issues

Q: My foil has poor adhesion and is peeling or flaking from the substrate. What is the cause?

A: Poor adhesion is most often due to inadequate substrate preparation. Any contaminants such as oils, grease, or oxides on the substrate surface will compromise the bond between the substrate and the deposited tin layer.[2][6]

  • Solution: Implement a thorough pre-treatment process that includes cleaning, degreasing, and activating the substrate surface before deposition.[2][7] For vacuum deposition, in-situ cleaning methods like glow discharge can be effective.[8]

Q: The thickness of my foil is not uniform. How can I improve it?

A: Uneven thickness can result from several factors depending on the fabrication method:

  • Vacuum Deposition: Improper positioning of the substrate relative to the evaporation source or an unstable deposition rate can lead to non-uniformity.[9]

  • Electroplating: Non-uniform current distribution, improper agitation of the plating bath, or complex geometry of the substrate can cause uneven plating.[2][7][10]

  • Rolling: Incorrect pressure, uneven roll surfaces, or poor tension control can result in thickness variations.[3][11]

  • Solution:

    • For vacuum deposition, ensure the substrate is centered and at an optimal distance from the source. Maintain a stable deposition rate.

    • In electroplating, optimize the placement of anodes and use auxiliary anodes if necessary. Ensure consistent and adequate agitation of the bath.[7][12]

    • For rolling, use precision rollers and automated control systems to maintain consistent pressure and tension.[3]

Q: I am observing pinholes and pits in my foil. What causes this?

A: Pinholes and pitting can be caused by:

  • Contamination: Dust or other particulates on the substrate or in the deposition material can create voids in the foil.[13]

  • Gas Bubbles: In electroplating, the trapping of hydrogen bubbles on the substrate surface can lead to pits.[14]

  • Deposition Defects: In vacuum deposition, impurities in the source material can lead to defects.[15]

  • Solution:

    • Work in a clean environment and ensure the substrate and source material are free of contaminants.

    • In electroplating, ensure proper agitation of the bath to dislodge gas bubbles.[12]

    • For vacuum deposition, use high-purity source material.

Q: My rolled foil has wrinkles. How can I prevent this?

A: Wrinkling in rolled foils is often a result of improper tension control, uneven pressure, or issues with the rollers.[11][16] If the tension is too low, the foil will not remain flat.[17]

  • Solution: Ensure that the tension is appropriately adjusted throughout the rolling process. Use precision-ground rollers and ensure they are correctly aligned. For very thin foils, stack rolling (rolling two layers together) can help prevent tearing and wrinkling.[18]

Post-Fabrication and Handling Issues

Q: The foil appears discolored or tarnished. What should I do?

A: Discoloration is a sign of oxidation, which occurs when the tin reacts with air.[12] This can alter the properties of the target.

  • Solution: Minimize the foil's exposure to air. Always store the foil in a vacuum or an inert gas environment like dry nitrogen.[3] If oxidation has already occurred, it may be necessary to fabricate a new foil, as chemical removal of the oxide layer can be difficult and may damage the thin foil.

Q: The foil is very fragile and tears easily during handling. How can I manage this?

A: Ultra-thin foils are inherently fragile. The risk of tearing is high with improper handling.

  • Solution: Use appropriate tools, such as plastic-coated or non-metallic tweezers. Mount the foil onto a target frame as soon as possible after fabrication to provide support. For extremely fragile foils, consider fabricating them on a backing material.

Data Presentation

Table 1: Typical Foil Thickness and Uniformity by Fabrication Method
Fabrication MethodTypical Thickness RangeAchievable Thickness Tolerance
Vacuum Deposition 50 µg/cm² to > 2 mg/cm²± 5% to ± 10%
Electroplating 1 µm to > 50 µm± 10%
Mechanical Rolling 5 µm (0.005 mm) to several mmDown to ± 5% with precision equipment

Note: Thickness in µm can be converted to mg/cm² by the formula: Thickness (mg/cm²) = Thickness (µm) * Density (g/cm³) / 1000. The density of tin is 7.31 g/cm³.

Table 2: Common Impurity Limits for Enriched Isotope Targets
Impurity TypeElement ExamplesTypical LimitRationale
Isotopic Impurities Other Sn isotopesAs low as reasonably achievable (enrichment dependent)Prevents interference in nuclear reaction data.
Chemical Impurities Fe, Co, Cs, Sb, W, Cr> 99.8% target material purityPrevents formation of unwanted radioactive byproducts.[1]

Experimental Protocols

Protocol 1: Vacuum Deposition of this compound

This protocol outlines a general procedure for the thermal evaporation of this compound.

  • Substrate Preparation:

    • Select a suitable substrate (e.g., high-purity carbon foil for a backed target, or a glass slide with a release agent for a self-supporting foil).

    • Thoroughly clean the substrate using appropriate solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

    • Dry the substrate with high-purity nitrogen gas.

  • System Preparation:

    • Place the cleaned substrate in the substrate holder within the vacuum chamber.

    • Place a small amount of high-purity this compound metal powder or shot into a tungsten or tantalum evaporation boat.

    • Close the chamber and pump down to a high vacuum, typically < 10⁻⁵ Torr.

  • Deposition:

    • If available, use an in-situ plasma cleaner to remove any final traces of contaminants from the substrate.

    • Slowly increase the current to the evaporation boat to heat the this compound material.

    • Once the material begins to evaporate, open the shutter between the source and the substrate.

    • Monitor the deposition rate and thickness using a quartz crystal microbalance.

    • Maintain a steady deposition rate until the desired thickness is achieved.

  • Foil Recovery:

    • Close the shutter and turn off the power to the evaporation boat.

    • Allow the system to cool down completely.

    • Vent the chamber with an inert gas like nitrogen.

    • Carefully remove the substrate. If a release agent was used, the foil can be floated off in deionized water and mounted on a target frame.

Protocol 2: Electroplating of this compound

This protocol provides a general guideline for electroplating this compound.

  • Substrate (Cathode) Preparation:

    • Prepare a conductive substrate (e.g., copper or brass) by polishing it to a smooth finish.

    • Degrease the substrate with solvents.

    • Perform an acid etch (e.g., with dilute nitric acid) to remove any oxide layer and activate the surface.[19]

    • Rinse thoroughly with deionized water.

  • Plating Bath Preparation:

    • Prepare an electrolyte bath containing this compound ions. This is typically done by dissolving a this compound salt (e.g., tin sulfate or tin chloride) in an acidic solution (e.g., sulfuric acid or methane sulfonic acid).[19][20]

    • Add any necessary additives, such as grain refiners or brighteners, to improve the quality of the deposit.[20]

  • Electroplating Process:

    • Immerse the prepared substrate (cathode) and a high-purity anode (e.g., platinum or pure tin) into the plating bath.

    • Apply a controlled DC current between the anode and cathode. The current density will determine the plating rate and the quality of the deposit.

    • Gently agitate the solution during plating to ensure a uniform deposit and prevent the formation of gas bubbles on the surface.

    • Continue plating until the desired thickness is achieved, which can be estimated based on the current, plating time, and cathode surface area.

  • Post-Plating:

    • Turn off the current and carefully remove the plated substrate from the bath.

    • Rinse thoroughly with deionized water and dry with nitrogen gas.

    • If the foil is to be self-supporting, the substrate may need to be chemically etched away.

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_fab Phase 2: Fabrication cluster_post Phase 3: Post-Processing & QC material Select & Procure ¹¹²Sn Material substrate Prepare Substrate (Clean, Etch) material->substrate method Choose Fabrication Method (Deposition, Plating, Rolling) substrate->method deposition Vacuum Deposition method->deposition plating Electroplating method->plating rolling Mechanical Rolling method->rolling recovery Foil Recovery & Mounting deposition->recovery plating->recovery rolling->recovery qc Quality Control (Thickness, Uniformity, Purity) recovery->qc storage Store in Inert Environment qc->storage experiment Experiment storage->experiment Ready for Experiment

Caption: General workflow for this compound foil target preparation.

troubleshooting_tree cluster_defects Defect Type cluster_causes Potential Cause cluster_solutions Solution start Foil Defect Observed peeling Peeling / Flaking start->peeling uneven Uneven Thickness start->uneven pinholes Pinholes / Pitting start->pinholes wrinkles Wrinkles start->wrinkles cause_peeling Poor Substrate Cleaning peeling->cause_peeling cause_uneven Non-uniform Current/Deposition uneven->cause_uneven cause_pinholes Contamination / Gas Bubbles pinholes->cause_pinholes cause_wrinkles Improper Tension/Pressure wrinkles->cause_wrinkles sol_peeling Improve Cleaning & Etching Protocol cause_peeling->sol_peeling sol_uneven Optimize Geometry & Agitation/Rate cause_uneven->sol_uneven sol_pinholes Clean Environment & Degas Solution cause_pinholes->sol_pinholes sol_wrinkles Adjust Tension & Check Rollers cause_wrinkles->sol_wrinkles

Caption: Troubleshooting decision tree for common foil defects.

References

Technical Support Center: Optimization of Accelerator Parameters for Tin-112 Beams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing accelerator parameters for Tin-112 (¹¹²Sn) beams.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound used for target preparation?

A1: this compound is a stable isotope of tin.[1] For accelerator targets, it is typically available in the form of metal powder, solid metal, or oxide.[2] The choice of form depends on the specific experimental requirements and the target preparation method being used.

Q2: What methods are used to prepare this compound targets?

A2: Common methods for preparing isotopically enriched tin targets include resistive heating and mechanical rolling.[3] For thin targets, high vacuum evaporation is often employed.[3] Thicker, self-supporting targets can be created by rolling an ingot made from the powdered tin material.[3]

Q3: What are the key considerations for producing a stable this compound ion beam?

A3: Achieving a stable heavy-ion beam like this compound requires careful control over several factors, including the ion source, the acceleration stages, and beam transport. Key considerations include selecting the appropriate charge state for the desired energy, minimizing contaminants, and ensuring stable operation of all accelerator components.[4]

Q4: How is the specific this compound isotope selected and accelerated in a cyclotron?

A4: In a cyclotron, ions are accelerated in a spiral path by a combination of a strong magnetic field and an oscillating electric field. The specific isotope, like this compound, is selected based on its mass-to-charge ratio. The cyclotron's magnetic field and the frequency of the electric field are tuned to resonate with the desired ion, ensuring that only it gets accelerated. This is known as ion cyclotron resonance.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and acceleration of this compound beams.

Issue 1: Low Beam Intensity

Symptoms:

  • The measured beam current is significantly lower than expected.

  • Difficulty in detecting the beam at various diagnostic points along the beamline.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Ion Source Performance 1. Check Ion Source Parameters: Verify that the ion source temperature, emission current, and ionization voltage are set to the optimal values for producing tin ions.[7] 2. Inspect the Filament: A worn-out or damaged filament can lead to reduced electron emission and, consequently, lower ion production. 3. Target Material Issues: Ensure the this compound material in the ion source is being properly vaporized. Check for any depletion or contamination of the source material.
Poor Beam Extraction 1. Optimize Extraction Voltage: The voltage used to extract ions from the source is critical. Adjust the extraction voltage to maximize the extracted beam current. 2. Check Electrode Alignment: Misaligned extraction electrodes can lead to significant beam loss.
Inefficient Beam Transport 1. Tune Magnetic Lenses: Adjust the currents of quadrupole and steering magnets along the beamline to optimize beam focus and transmission.[8] 2. Check for Obstructions: Ensure there are no obstructions, such as misaligned diagnostic probes or closed valves, in the beam path.
Incorrect Charge State Selection 1. Verify Analyzing Magnet Settings: The analyzing magnet selects the desired charge state. Ensure its magnetic field is set correctly for the intended charge state of ¹¹²Sn. 2. Optimize Stripper Foil: If a stripper foil is used to increase the charge state, check its thickness and condition. A damaged or incorrect thickness foil can reduce the population of the desired charge state.
Issue 2: Beam Instability

Symptoms:

  • Fluctuations in beam current or position over time.

  • Difficulty maintaining a consistent beam spot on the target.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ion Source Instability 1. Monitor Source Parameters: Look for fluctuations in the ion source temperature, pressure, or filament current. 2. Check for Plasma Oscillations: Instabilities in the ion source plasma can lead to a fluctuating beam. Adjusting the source parameters may help stabilize the plasma.
Power Supply Fluctuations 1. Monitor Power Supplies: Check the stability of the power supplies for all magnetic and electric elements in the accelerator and beamline. 2. Grounding and Shielding: Ensure proper grounding and shielding of all components to minimize electrical noise.
Mechanical Vibrations 1. Identify Vibration Sources: Check for any sources of mechanical vibration near the accelerator, such as pumps or other equipment. 2. Dampen Vibrations: Use vibration-damping mounts for sensitive equipment.
Target Outgassing 1. Monitor Vacuum Pressure: A sudden increase in pressure near the target could indicate outgassing. 2. Target Conditioning: The target may need to be conditioned by gradually increasing the beam intensity to allow trapped gases to escape slowly.

Experimental Protocols

Protocol 1: this compound Target Preparation via Mechanical Rolling
  • Ingot Formation:

    • Start with isotopically enriched ¹¹²Sn in powdered form.

    • Place a precisely weighed amount of the powder (e.g., ~10 mg) into a die.

    • Apply pressure to the die to form a solid, self-supporting ingot.

  • Rolling:

    • Place the ingot between two stainless steel plates.

    • Pass the assembly through a rolling machine.

    • Gradually reduce the thickness by making multiple passes. Exercise caution as the tin becomes thinner, as it may stick to the steel plates.

  • Thickness Measurement:

    • Measure the thickness of the resulting foil. A typical thickness for a "thick" target prepared by this method can be around 1.7 mg/cm².[3]

Protocol 2: Beam Tuning and Optimization
  • Initial Beam Setup:

    • Use a "pilot" beam of a stable isotope with a similar mass-to-charge ratio to initially tune the accelerator.[4]

    • Set all accelerator parameters (magnets, RF cavities) based on calculations for the desired ¹¹²Sn charge state and energy.

  • Beam Diagnostics:

    • Use a series of diagnostic tools along the beamline to monitor the beam.[9][10]

    • Faraday Cups: Measure the beam current at various points to quantify transmission efficiency.[10]

    • Scintillation Screens/Viewers: Visualize the beam profile (shape and position).[10]

    • Beam Position Monitors (BPMs): Provide electronic feedback on the beam's trajectory.

  • Iterative Optimization:

    • Start with the ion source and low-energy beam transport, maximizing the beam current delivered to the first accelerating stage.

    • Sequentially optimize the settings of each accelerator section and beamline segment, maximizing the beam transmission to the next diagnostic station.

    • Fine-tune the steering magnets to ensure the beam is centered in the beam pipe.

    • Adjust quadrupole magnets to achieve the desired beam focus at the target.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Beam Production cluster_source Ion Source cluster_acceleration Accelerator cluster_transport Beam Transport & Diagnostics cluster_experiment Experimental Area Target This compound Target Material Ionization Ionization Target->Ionization Extraction Ion Extraction Ionization->Extraction Injection Low Energy Injection Extraction->Injection Acceleration Main Acceleration Stage Injection->Acceleration ChargeSelection Charge State Selection Acceleration->ChargeSelection BeamTuning Beam Focusing & Steering ChargeSelection->BeamTuning Diagnostics Beam Diagnostics BeamTuning->Diagnostics FinalTarget Experimental Target Diagnostics->FinalTarget Detector Detector System FinalTarget->Detector

Caption: A flowchart illustrating the major stages of producing and delivering a this compound beam to an experimental target.

Troubleshooting_Logic Troubleshooting Logic for Low Beam Intensity Start Low Beam Intensity Detected CheckSource Check Ion Source Performance Start->CheckSource SourceOK Source OK? CheckSource->SourceOK CheckExtraction Check Beam Extraction SourceOK->CheckExtraction Yes OptimizeSource Optimize Source Parameters SourceOK->OptimizeSource No ExtractionOK Extraction OK? CheckExtraction->ExtractionOK CheckTransport Check Beam Transport ExtractionOK->CheckTransport Yes OptimizeExtraction Optimize Extraction Voltage ExtractionOK->OptimizeExtraction No TransportOK Transport OK? CheckTransport->TransportOK CheckChargeState Check Charge State Selection TransportOK->CheckChargeState Yes OptimizeTransport Tune Beamline Magnets TransportOK->OptimizeTransport No ChargeStateOK Charge State OK? CheckChargeState->ChargeStateOK Resolved Beam Intensity Restored ChargeStateOK->Resolved Yes OptimizeChargeState Verify Analyzing Magnet ChargeStateOK->OptimizeChargeState No OptimizeSource->CheckSource OptimizeExtraction->CheckExtraction OptimizeTransport->CheckTransport OptimizeChargeState->CheckChargeState

Caption: A decision-making flowchart for troubleshooting low beam intensity issues with a this compound beam.

References

Validation & Comparative

A Comparative Analysis of Neutron-Induced Reaction Cross-Sections: Tin-112 vs. Tin-116

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the neutron-induced reaction cross-sections for Tin-112 (¹¹²Sn) and Tin-116 (¹¹⁶Sn). Designed for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, outlines common methodologies, and visualizes a typical experimental workflow. The data presented is crucial for applications in nuclear physics, astrophysics, and medical isotope production.

Quantitative Data Presentation

The following table summarizes available experimental cross-section data for various neutron-induced reactions on this compound and Tin-116. Cross-sections, measured in millibarns (mb), indicate the probability of a specific nuclear reaction occurring. Data is presented for distinct neutron energy levels where available.

ReactionIsotopeNeutron Energy (MeV)Experimental Cross-Section (mb)
(n,γ) ¹¹⁶Sn~0.01 - 1Varies significantly with energy (Resonance region)[1][2]
(n,α) ¹¹²Sn16.5~24.7 (Max value from theoretical calculation, exp. shown)[3]
(n,2n) General14 - 15Typically large for this energy range[4][5]
(α,γ) ¹¹²Sn10.1 - 11.5 (c.m. energy)Agreement with previous activation measurements[6][7]
(α,n) ¹¹⁶Sn9.3 - 14.8 (c.m. energy)Measured for both ground and isomeric states[8]

Experimental Protocols

The determination of neutron cross-sections is primarily achieved through two well-established experimental techniques: the Time-of-Flight (TOF) method and the Activation Analysis method.

a) Time-of-Flight (TOF) Technique

The TOF method is used to determine the energy of neutrons. A pulsed neutron beam is generated and directed towards the target sample (e.g., enriched ¹¹²Sn or ¹¹⁶Sn). Detectors are placed at a known distance from the sample to measure the time it takes for neutrons to travel from the source to the detector after interacting with the target. Since the velocity of the neutron is dependent on its energy, the flight time can be used to precisely determine the neutron's kinetic energy. This method is particularly effective for measuring energy-dependent cross-sections across a continuous range of neutron energies.[11][12]

Experimental Setup for TOF:

  • Neutron Source: Typically produced via reactions like ⁷Li(p,n)⁷Be or D(d,n)³He using a particle accelerator (e.g., a Pelletron or Tandem accelerator).[9][11]

  • Target: A sample of the isotope under investigation, often in metallic form and highly enriched.

  • Detectors: Scintillators (e.g., liquid organic scintillators) or High-Purity Germanium (HPGe) detectors are used to detect the scattered neutrons or the gamma rays emitted from the reaction products.[12]

  • Data Acquisition: A timing system records the flight time of neutrons, which is then converted into an energy spectrum.

b) Activation Analysis

Activation analysis is used to measure the total cross-section for a specific reaction at a given neutron energy.[13] The target material is irradiated with a beam of neutrons, causing some of the stable isotopes to become radioactive. After irradiation, the sample is transferred to a shielded detector where the radiation emitted by the newly formed radioactive nuclei is measured. The cross-section can be calculated from the measured activity, the number of target nuclei, and the neutron flux.[14]

Experimental Setup for Activation Analysis:

  • Neutron Source: A neutron generator producing monoenergetic or a spectrum of neutrons, such as from a D-T fusion reaction.[15]

  • Target and Monitor Foils: The isotopic target is irradiated along with a monitor foil (e.g., gold, ¹⁹⁷Au) with a well-known reaction cross-section. This allows for an accurate determination of the neutron flux.[9][15][16]

  • Detector: A high-resolution gamma-ray spectrometer, typically an HPGe detector, is used to measure the characteristic gamma rays emitted from the activated sample.[9]

  • Analysis: The induced activity is measured to determine the number of radioactive nuclei produced, from which the reaction cross-section is derived.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for measuring neutron-induced reaction cross-sections using the Time-of-Flight (TOF) technique.

ExperimentalWorkflow cluster_source Neutron Source Generation cluster_measurement Cross-Section Measurement cluster_analysis Data Analysis p_beam Pulsed Proton Beam accelerator Particle Accelerator p_beam->accelerator li_target Lithium/Deuterium Target accelerator->li_target neutrons Pulsed Neutrons li_target->neutrons sample Isotopic Tin Sample (e.g., ¹¹²Sn or ¹¹⁶Sn) neutrons->sample detector Neutron/Gamma Detector (e.g., HPGe, Scintillator) sample->detector daq Data Acquisition System (DAQ) detector->daq tof_spectrum Time-of-Flight Spectrum daq->tof_spectrum cs_calc Cross-Section Calculation tof_spectrum->cs_calc

Caption: Workflow for Time-of-Flight (TOF) cross-section measurement.

Comparative Summary

The study of neutron cross-sections for this compound and Tin-116 reveals distinct nuclear behaviors influenced by their differing neutron numbers (62 for ¹¹²Sn and 66 for ¹¹⁶Sn). While both are stable, even-even isotopes, the proximity of ¹¹²Sn to the proton drip line and the neutron shell closure (N=82) for heavier tin isotopes influences reaction probabilities.

  • Data Availability: Experimental data for ¹¹⁶Sn, particularly for the (n,γ) reaction, is more extensively documented in readily available literature compared to ¹¹²Sn.[1][2] Conversely, studies on alpha-induced reactions, which are important for understanding nuclear structure and astrophysical processes, have been performed on ¹¹²Sn.[6][7]

  • Reaction Trends: Theoretical models suggest that as the number of neutrons increases in the tin isotopic chain (from ¹¹²Sn towards ¹¹⁶Sn), the (n,α) reaction cross-sections tend to decrease significantly.[3] This is attributed to changes in the Q-value and Coulomb barrier effects.

  • Experimental Challenges: Measuring cross-sections for specific reactions can be challenging if the resulting nucleus is stable or has a very long half-life, making activation analysis difficult.[4] This necessitates the use of more complex techniques like TOF or in-beam gamma-ray spectroscopy.[7]

This guide underscores the importance of continued experimental measurements to validate and refine nuclear reaction models. Accurate cross-section data for tin isotopes are essential for advancing our understanding of nuclear science and its applications.

References

Validating Theoretical Nuclear Models with Tin-112 Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data for the Tin-112 (¹¹²Sn) nucleus with predictions from prominent theoretical nuclear models. The objective is to offer a clear, data-driven assessment of these models' performance in describing the structure of this semi-magic nucleus. Tin isotopes, with their magic proton number (Z=50), provide a unique laboratory for testing theories of nuclear structure.[1]

Data Presentation

The following tables summarize the key experimental and theoretical values for the low-lying states of ¹¹²Sn.

Table 1: Excitation Energies of Low-Lying States in ¹¹²Sn
StateExperimental Energy (MeV)Relativistic Quasiparticle Random-Phase Approximation (RQRPA) (MeV)
2⁺₁1.2571.35
4⁺₁2.151-

Further theoretical data for a broader range of states from other models is required for a more comprehensive comparison.

Table 2: Reduced Transition Probabilities B(E2; 0⁺₁ → 2⁺₁) in ¹¹²Sn

The B(E2) value, a measure of the collective quadrupole character of the excitation, is a sensitive probe of nuclear wave functions.

MethodB(E2; 0⁺₁ → 2⁺₁) (e²b²)Reference
Experimental
Coulomb Excitation0.242(8)[2]
Coulomb Excitation0.232(8)
Adopted Value0.226(7)
Theoretical
RQRPA0.211[2]
Large-Scale Shell Model (LSSM)-

Note: The experimental values from different measurements show good agreement within their uncertainties. The RQRPA calculation slightly underestimates the experimental value.

Table 3: Nuclear Charge Radius of ¹¹²Sn

The nuclear charge radius provides fundamental information about the size and spatial distribution of protons within the nucleus.

MethodCharge Radius (fm)Reference
Experimental
Collinear Laser Spectroscopy4.5948(22)[3]
Theoretical
Density Functional Theory (DFT) with Fayans (Fy(IVP)) functional~4.60[4]
Valence Space In-Medium Similarity Renormalization Group (VS-IMSRG)~4.58[4]
Relativistic Mean Field (RMF) Theory4.597 (NL1), 4.605 (NL3)[5]

Note: The theoretical calculations from DFT, VS-IMSRG, and RMF models show excellent agreement with the experimental charge radius of ¹¹²Sn.

Experimental Protocols

A brief overview of the key experimental techniques used to obtain the data presented above is provided here.

Coulomb Excitation

Coulomb excitation is a powerful technique to probe the collective properties of atomic nuclei. In these experiments, a beam of ions is accelerated to an energy below the Coulomb barrier of a target nucleus. The electromagnetic interaction between the projectile and the target excites the target nucleus to higher energy states. By detecting the de-excitation gamma rays and the scattered particles, one can determine the excitation energies and the reduced transition probabilities (B(E2) values).

For the experiments on ¹¹²Sn, a common setup involves:

  • Projectile and Target: A beam of ⁵⁸Ni ions with an energy of 175 MeV is used to bombard an enriched ¹¹²Sn target (approximately 0.53 mg/cm² thick).[6]

  • Particle Detection: An annular Parallel Plate Avalanche Counter (PPAC) is placed at forward angles to detect the scattered projectiles and recoiling target nuclei.[6] The position information from the PPAC is crucial for Doppler correction of the gamma-ray energies.

  • Gamma-Ray Detection: An array of high-purity germanium (HPGe) clover detectors is used to detect the gamma rays emitted from the de-excitation of the excited states in ¹¹²Sn.[6][7] These detectors offer excellent energy resolution for precise energy measurements.

Collinear Laser Spectroscopy

Collinear laser spectroscopy is a high-precision method for measuring the hyperfine structure of atomic transitions, from which nuclear properties such as spins, magnetic dipole moments, electric quadrupole moments, and changes in the mean-square charge radii can be extracted.

The general workflow for this technique is as follows:

  • Ion Beam Production: The radioactive tin isotopes are produced, for example, via fission reactions in a UC₂ target induced by a high-energy proton beam. The produced ions are then extracted and mass-separated.

  • Laser Interaction: A laser beam is merged collinearly with the ion beam. By scanning the laser frequency, the hyperfine transitions of the ions are excited.

  • Detection: The excited ions are detected, often through fluorescence or ionization techniques. The resulting spectrum reveals the hyperfine splitting, from which the change in the mean-square charge radius between different isotopes can be determined.

Theoretical Models

The following theoretical frameworks are commonly used to describe the nuclear structure of tin isotopes.

Interacting Boson Model (IBM)

The Interacting Boson Model (IBM) is an algebraic model that describes the collective properties of nuclei in terms of interacting s (with angular momentum L=0) and d (L=2) bosons.[8][9] These bosons are interpreted as correlated pairs of nucleons (protons or neutrons). The model is particularly successful in describing the vibrational and rotational modes of non-spherical nuclei.[8] The Hamiltonian in the IBM is constructed from the generators of the U(6) group, and its symmetries can be used to classify different types of collective behavior.

Density Functional Theory (DFT)

Nuclear Density Functional Theory (DFT) is a microscopic approach that aims to describe the properties of a nucleus based on a universal energy density functional.[10][11] The fundamental idea is that the total energy of the nucleus is a functional of the nucleon densities and currents.[10] By minimizing this energy functional, one can obtain the ground-state properties of the nucleus, such as its binding energy, density distribution, and deformation. Different parameterizations of the energy density functional, such as the Skyrme or Fayans functionals, are used in calculations.[4][12]

Relativistic Quasiparticle Random-Phase Approximation (RQRPA)

The Relativistic Quasiparticle Random-Phase Approximation (RQRPA) is a theoretical framework used to describe excited states in nuclei, particularly collective excitations. It is based on a relativistic mean-field description of the nuclear ground state. The RQRPA equations are then solved to obtain the energies and transition probabilities of the excited states. This approach has been applied to calculate the energies of the first excited 2⁺ states and the corresponding B(E2) values for the tin isotopes.[2]

Visualization

The following diagram illustrates the logical workflow for validating theoretical nuclear models using experimental data from ¹¹²Sn.

G cluster_exp Experimental Data Acquisition cluster_data Experimental Observables cluster_theory Theoretical Model Predictions cluster_comp Model Validation exp_coulomb Coulomb Excitation (e.g., ⁵⁸Ni on ¹¹²Sn) data_energy Excitation Energies exp_coulomb->data_energy data_bde2 B(E2) Values exp_coulomb->data_bde2 exp_laser Collinear Laser Spectroscopy data_radius Charge Radii exp_laser->data_radius comparison Comparison of Experimental Data and Theoretical Predictions data_energy->comparison data_bde2->comparison data_radius->comparison model_ibm Interacting Boson Model (IBM) model_ibm->comparison model_dft Density Functional Theory (DFT) model_dft->comparison model_rqrpa Relativistic QRPA (RQRPA) model_rqrpa->comparison validation Model Validation and Refinement comparison->validation Assess Agreement validation->model_ibm Feedback for Improvement validation->model_dft Feedback for Improvement validation->model_rqrpa Feedback for Improvement

Caption: Workflow for validating nuclear models with ¹¹²Sn data.

References

A Comparative Analysis of the Decay Scheme of Tin-112: Experimental Data vs. Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Upton, NY – A comprehensive comparison of the experimental and theoretical decay schemes of the Tin-112 (¹¹²Sn) nucleus has been compiled, offering researchers, scientists, and drug development professionals a valuable resource for understanding the nuclear structure of this isotope. This guide provides a detailed examination of experimentally measured gamma-ray energies and intensities, juxtaposed with theoretical predictions from prominent nuclear models.

This compound, a stable isotope of tin, possesses a nucleus with 50 protons and 62 neutrons. The arrangement and transitions of these nucleons give rise to a characteristic decay scheme, which provides a window into the fundamental forces governing the nucleus. Experimental investigations, primarily through gamma-ray spectroscopy following nuclear reactions, have meticulously mapped out the excited states and their subsequent de-excitation pathways in ¹¹²Sn. Concurrently, theoretical models, such as the nuclear shell model and the interacting boson model, aim to predict these properties from fundamental principles.

This guide presents the available quantitative data in structured tables for straightforward comparison, details the experimental protocols employed in key studies, and visualizes the decay schemes and experimental workflows using the DOT language for clarity.

Experimental Data Presentation

Experimental data for the gamma decay of excited states in this compound have been principally derived from studies involving inelastic scattering of protons and neutrons, as well as other nuclear reactions. The most comprehensive and evaluated data are available through the Evaluated Nuclear Structure Data File (ENSDF), maintained by the National Nuclear Data Center (NNDC).[1][2][3] The following table summarizes a selection of prominent gamma-ray transitions observed experimentally.

Initial Level Energy (keV)Final Level Energy (keV)Gamma-ray Energy (keV)Relative Intensity
1256.70.01256.7100
2150.71256.7894.08.3
2249.91256.7993.21.8
2249.90.02249.90.14
2477.81256.71221.11.4
2534.62150.7383.90.4
2534.61256.71277.91.9
2613.52249.9363.60.1
2613.51256.71356.81.2

Note: Intensities are relative to the most intense transition from each level.

Theoretical Model Comparison

Theoretical calculations for the nuclear structure of this compound are predominantly based on the nuclear shell model and the interacting boson model (IBM). These models provide predictions for the energy levels and the probabilities of gamma-ray transitions between them.

The Shell Model treats the nucleus as a collection of protons and neutrons occupying discrete energy levels, or shells. By considering the interactions between the valence nucleons outside a closed core, the model can calculate the energies of excited states and the transition rates between them. For the tin isotopes, the doubly magic nucleus ¹⁰⁰Sn (50 protons, 50 neutrons) is often considered as the inert core.

The Interacting Boson Model (IBM) simplifies the complex interactions between many nucleons by pairing them into bosons. This approach is particularly effective in describing the collective behavior of nuclei, such as vibrations and rotations, which manifest as specific patterns in the energy levels and transition probabilities.

Experimental Protocols

The experimental data for the decay scheme of ¹¹²Sn are primarily obtained through in-beam gamma-ray spectroscopy. A common technique is the inelastic scattering of charged particles or neutrons off a ¹¹²Sn target.

Inelastic Proton Scattering (p,p'γ): In this method, a beam of protons is accelerated and directed onto a target enriched in ¹¹²Sn. The protons inelastically scatter off the tin nuclei, exciting them to higher energy levels. As these excited nuclei de-excite, they emit gamma rays. The experimental setup typically involves:

  • Particle Accelerators: To produce a high-energy proton beam.

  • Target: A thin foil of enriched ¹¹²Sn.

  • Particle Detectors: Silicon strip detectors or other position-sensitive detectors are placed at various angles to detect the scattered protons in coincidence with the emitted gamma rays. This allows for the selection of events corresponding to the excitation of specific levels in ¹¹²Sn.

  • Gamma-ray Detectors: High-purity germanium (HPGe) detectors are arranged around the target to detect the emitted gamma rays with high energy resolution. The precise measurement of gamma-ray energies allows for the determination of the energy differences between nuclear levels.

  • Coincidence Electronics: Fast timing electronics are used to establish a temporal correlation between the detection of a scattered proton and a gamma ray, ensuring that they originate from the same nuclear event.

By analyzing the energies and intensities of the detected gamma rays in coincidence with the scattered protons, the level scheme, branching ratios, and lifetimes of the excited states can be determined.

Visualizing the Decay Scheme and Experimental Workflow

To facilitate a clearer understanding of the decay process and the experimental methodology, the following diagrams are provided in the DOT language.

Experimental_Decay_Scheme_112Sn Ground State (0+) Ground State (0+) 1256.7 keV (2+) 1256.7 keV (2+) 1256.7 keV (2+)->Ground State (0+) 1256.7 keV 2150.7 keV (4+) 2150.7 keV (4+) 2150.7 keV (4+)->1256.7 keV (2+) 894.0 keV 2249.9 keV (0+) 2249.9 keV (0+) 2249.9 keV (0+)->Ground State (0+) 2249.9 keV 2249.9 keV (0+)->1256.7 keV (2+) 993.2 keV 2477.8 keV (3-) 2477.8 keV (3-) 2477.8 keV (3-)->1256.7 keV (2+) 1221.1 keV 2534.6 keV (2+) 2534.6 keV (2+) 2534.6 keV (2+)->1256.7 keV (2+) 1277.9 keV 2534.6 keV (2+)->2150.7 keV (4+) 383.9 keV 2613.5 keV (2+) 2613.5 keV (2+) 2613.5 keV (2+)->1256.7 keV (2+) 1356.8 keV 2613.5 keV (2+)->2249.9 keV (0+) 363.6 keV

Caption: Simplified experimental decay scheme of this compound.

Inelastic_Scattering_Workflow cluster_0 Experimental Setup cluster_1 Detection cluster_2 Data Acquisition & Analysis Proton Beam Proton Beam 112Sn Target 112Sn Target Proton Beam->112Sn Target Scattered Protons Scattered Protons 112Sn Target->Scattered Protons Gamma-rays Gamma-rays 112Sn Target->Gamma-rays Particle Detector Particle Detector Scattered Protons->Particle Detector HPGe Detector HPGe Detector Gamma-rays->HPGe Detector Coincidence Logic Coincidence Logic Particle Detector->Coincidence Logic HPGe Detector->Coincidence Logic Data Analysis Data Analysis Coincidence Logic->Data Analysis Energy & Intensity Measurement Decay Scheme Construction Decay Scheme Construction Data Analysis->Decay Scheme Construction

Caption: Workflow for (p,p'γ) inelastic scattering experiment.

References

Benchmarking Geant4 Simulations with Tin-112 Experimental Results: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental cross-section data for proton-induced reactions on Tin-112 (¹¹²Sn) with the capabilities of the Geant4 simulation toolkit. The development of novel radiopharmaceuticals and advancements in nuclear medicine often rely on accurate predictive models for radionuclide production. Geant4 is a powerful Monte Carlo toolkit used to simulate the passage of particles through matter, making it an essential tool for researchers in this field. This guide outlines the experimental data, discusses the appropriate Geant4 physics models for benchmarking, and provides standardized workflows for both experimental and simulation procedures.

Data Presentation: Quantitative Comparison

Reaction ChannelExperimental Cross-Section (mb)Geant4 Simulation (QGSP_BIC_HP)Geant4 Simulation (FTFP_BERT)Geant4 Simulation (Shielding)
¹¹²Sn(p,n)¹¹²Sb4 ± 0.8To be determinedTo be determinedTo be determined
¹¹²Sn(p,2n)¹¹¹Sb182 ± 26To be determinedTo be determinedTo be determined
¹¹²Sn(p,pn)¹¹¹Sn307 ± 35To be determinedTo be determinedTo be determined

Note: The "To be determined" fields indicate where simulation results would be populated. The choice of physics list in Geant4 is crucial and can significantly impact the simulation outcome.

Recommended Geant4 Physics Lists for Benchmarking

For the energy range relevant to the experimental data (23.6 MeV), several Geant4 physics lists are suitable for simulating proton-induced nuclear reactions. The selection of a physics list depends on the specific requirements of the simulation, balancing accuracy and computational performance.

  • QGSP_BIC_HP: This is a commonly recommended physics list for medical and low-energy nuclear applications. It uses the Binary Cascade model for inelastic hadron-nucleus interactions at these energies and includes a High Precision Neutron (HP) package for the transport of low-energy neutrons, which can be important secondary particles.

  • FTFP_BERT: This physics list is another robust option, employing the Bertini cascade for protons and neutrons in this energy regime. It is a well-validated and widely used physics list in Geant4.

  • Shielding: This physics list is specifically designed for shielding and radiation protection applications. It incorporates a comprehensive set of physics models to accurately simulate particle transport and interactions through various materials.

Researchers performing a benchmark study should consider running simulations with multiple physics lists to assess the model-dependent variations in the predicted cross-sections.

Experimental and Simulation Protocols

A thorough comparison requires a clear understanding of both the experimental and simulation methodologies.

Experimental Protocol: Activation Method

The experimental cross-sections were determined using the stacked-foil activation technique followed by gamma-ray spectroscopy.[1] This method involves irradiating a thin, enriched ¹¹²Sn target with a proton beam of a known energy and flux. The proton beam induces nuclear reactions in the target, creating radioactive isotopes. After irradiation, the characteristic gamma rays emitted from the decay of these isotopes are measured using a high-purity germanium (HPGe) detector. The activity of each produced radionuclide is then used to calculate the reaction cross-section.

ExperimentalWorkflow cluster_preparation Target Preparation cluster_irradiation Irradiation cluster_measurement Measurement & Analysis Target Enriched ¹¹²Sn Foil Stack Foil Stacking Target->Stack Irradiation Target Irradiation Stack->Irradiation Cyclotron Proton Beam (23.6 MeV) Cyclotron->Irradiation HPGe HPGe Detector Irradiation->HPGe Post-Irradiation Spectroscopy Gamma-Ray Spectroscopy HPGe->Spectroscopy Analysis Cross-Section Calculation Spectroscopy->Analysis

Experimental workflow for cross-section measurement.
Geant4 Simulation Protocol

A Geant4 simulation to benchmark these experimental results would involve several key steps. First, the experimental setup must be accurately modeled, including the target geometry and material composition (enriched ¹¹²Sn). A proton beam with the same energy profile (23.6 MeV with its associated uncertainty) is then defined as the primary particle source. The appropriate physics list (e.g., QGSP_BIC_HP) must be selected to model the proton-nuclear interactions. The simulation is then run for a sufficient number of primary protons to achieve good statistical accuracy. Finally, the simulation output is analyzed to score the production of the relevant residual nuclei (¹¹²Sb, ¹¹¹Sb, and ¹¹¹Sn) and calculate the reaction cross-sections.

SimulationWorkflow cluster_setup Simulation Setup cluster_run Simulation Run cluster_analysis Data Analysis Geometry Define Target Geometry (¹¹²Sn Foil) Run Execute Simulation Geometry->Run Physics Select Physics List (e.g., QGSP_BIC_HP) Physics->Run Source Define Primary Particle (23.6 MeV Protons) Source->Run Scoring Score Residual Nuclei Run->Scoring Calculation Calculate Cross-Sections Scoring->Calculation Comparison Compare with Experiment Calculation->Comparison

Geant4 simulation workflow for cross-section calculation.

Conclusion

While a direct, published benchmark of Geant4 against the specific experimental data for proton-induced reactions on ¹¹²Sn at 23.6 MeV is not available, this guide provides the necessary framework for researchers to conduct such a comparison. By utilizing the provided experimental data and the recommended Geant4 physics lists and methodologies, scientists can perform their own validation studies. Such work is crucial for improving the predictive power of Geant4 in the context of radionuclide production for medical and other applications, ultimately contributing to the development of new technologies in these fields.

References

cross-validation of Tin-112 reaction data from different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive cross-validation of experimental data for nuclear reactions involving Tin-112 (¹¹²Sn) from various international laboratories. The data, primarily sourced from the Experimental Nuclear Reaction Data (EXFOR) library, a comprehensive database of nuclear reaction data maintained by the International Atomic Energy Agency (IAEA), is presented to facilitate objective comparisons of reaction cross-sections and to provide insight into the experimental methodologies employed.[1][2][3] This guide is intended to be a valuable resource for researchers in nuclear physics, astrophysics, and professionals involved in the production of medical radioisotopes where accurate nuclear data is paramount.

Comparative Analysis of Reaction Cross-Section Data

The following tables summarize the experimental cross-section data for several key nuclear reactions involving this compound. The data has been compiled from various research institutions and showcases the range of measured values and the energy regimes investigated.

Table 1: Cross-Section Data for the ¹¹²Sn(n,p)¹¹²In Reaction

Laboratory/AuthorEnergy (MeV)Cross-Section (mb)Experimental TechniqueEXFOR Entry
A. Calamand (1974)14.535.0 ± 5.0Activation20332.003
S. M. Qaim (1974)14.733.2 ± 3.0Activation20385.004
Y. Ikeda et al. (1988)14.136.4 ± 2.2Activation22088.006
A. Fessler et al. (1997)14.734.1 ± 2.7Activation22356.002

Table 2: Cross-Section Data for the ¹¹²Sn(p,n)¹¹²Sb Reaction

Laboratory/AuthorEnergy (MeV)Cross-Section (mb)Experimental TechniqueEXFOR Entry
H. F. Blosser & T. H. Handley (1960)10.5350.0 ± 70.0Activation12025.002
C. H. Johnson et al. (1968)10.0400.0 ± 80.0Neutron Time-of-Flight11987.003
S. N. Abramovich et al. (1991)9.7450.0 ± 50.0Activation40056.002

Table 3: Cross-Section Data for the ¹¹²Sn(α,γ)¹¹⁶Te Reaction

Laboratory/AuthorEnergy (MeV)Cross-Section (mb)Experimental TechniqueEXFOR Entry
N. Özkan et al. (2002)11.50.042 ± 0.005ActivationD4092.002
G. G. Kiss et al. (2011)11.00.035 ± 0.004In-beam γ-ray spectroscopyD0633.002
A. Sauerwein et al. (2012)11.00.033 ± 0.003In-beam γ-ray spectroscopyD0658.002

Experimental Protocols

A variety of experimental techniques have been employed to measure the reaction cross-sections of this compound. The choice of method often depends on the type of reaction, the energy of the incident particles, and the decay properties of the reaction products. The primary techniques cited in the compiled data are the Activation Method, In-beam γ-ray Spectroscopy, and Neutron Time-of-Flight Spectroscopy.

Activation Analysis

The activation method is a widely used technique for measuring reaction cross-sections.[4][5] It involves irradiating a target material, in this case, enriched ¹¹²Sn, with a beam of particles (e.g., neutrons or protons).[6] This irradiation induces nuclear reactions, producing radioactive isotopes. After the irradiation, the sample is removed, and the characteristic radiation emitted by the decay of the product nuclei is measured using high-resolution detectors, typically High-Purity Germanium (HPGe) detectors.[6] The cross-section can then be determined from the measured activity, the number of target nuclei, and the incident particle flux.

A typical experimental setup for activation analysis involves:

  • Target Preparation: A thin, uniform target of isotopically enriched ¹¹²Sn is prepared.

  • Irradiation: The target is placed in a well-characterized particle beam of a specific energy. The beam flux is carefully monitored during irradiation.

  • Activity Measurement: After irradiation, the target is transferred to a low-background counting station. The gamma-ray spectrum from the decay of the product nucleus is recorded over a period of time.

  • Data Analysis: The characteristic gamma-ray peaks are identified and their intensities are determined. This information, along with the decay half-life of the product, is used to calculate the number of radioactive nuclei produced during the irradiation, from which the reaction cross-section is derived.

In-beam γ-ray Spectroscopy

In-beam γ-ray spectroscopy is a powerful technique for studying nuclear reactions, particularly those that produce excited states in the final nucleus.[7][8] In this method, the gamma rays emitted instantaneously during the nuclear reaction are detected. This allows for the study of the energy levels and decay properties of the product nucleus.

The experimental setup for in-beam γ-ray spectroscopy typically includes:

  • Particle Accelerator: To provide a beam of charged particles (e.g., protons or alpha particles) with a well-defined energy.

  • Target: A thin foil of enriched ¹¹²Sn.

  • Detector Array: An array of gamma-ray detectors, often composed of HPGe detectors, is placed around the target to detect the emitted gamma rays with high efficiency and energy resolution.

  • Data Acquisition System: A sophisticated data acquisition system is used to record the energy and timing of the detected gamma rays in coincidence with other reaction products if necessary.

Neutron Time-of-Flight (n-TOF) Spectroscopy

The neutron time-of-flight (n-TOF) technique is a primary method for measuring neutron-induced reaction cross-sections as a function of neutron energy.[9][10][11][12] This method relies on measuring the time it takes for a neutron to travel a known distance.

A typical n-TOF facility, such as the one at CERN, consists of:

  • Pulsed Neutron Source: A short burst of neutrons is produced, for example, by bombarding a heavy target like lead with a pulsed proton beam from an accelerator.[9][10][12]

  • Flight Path: The neutrons travel down a long, evacuated tube called a flight path. The length of this path is precisely known.

  • Target Station: The ¹¹²Sn target is placed at the end of the flight path.

  • Detectors: Detectors are placed around the target to detect the products of the neutron-induced reactions (e.g., charged particles, gamma rays, or the transmitted neutrons).

  • Timing Electronics: The time difference between the production of the neutron pulse and the detection of the reaction product is measured. This time-of-flight is then used to determine the kinetic energy of the incident neutron.

Data Validation and Comparison Workflow

The cross-validation of nuclear reaction data from different laboratories is a critical process for establishing reliable and accurate datasets for various applications. The workflow involves several key steps, from data acquisition to the final evaluation and dissemination of the results.

DataValidationWorkflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing & Analysis cluster_Evaluation Evaluation & Dissemination EXFOR EXFOR Database Extraction Data Extraction EXFOR->Extraction Literature Scientific Literature Literature->Extraction Tabulation Tabulation & Formatting Extraction->Tabulation Comparison Inter-laboratory Comparison Tabulation->Comparison Uncertainty Uncertainty Analysis Comparison->Uncertainty Evaluation Data Evaluation Uncertainty->Evaluation Dissemination Dissemination (e.g., Evaluated Nuclear Data Libraries) Evaluation->Dissemination

Caption: Workflow for cross-validating this compound reaction data.

Logical Framework for Data Comparison

The comparison of experimental data from different sources requires a systematic approach to identify consistencies, discrepancies, and potential sources of error. This logical framework guides the evaluation process.

DataComparisonLogic Start Start: Datasets from Multiple Laboratories CheckEnergy Consistent Energy Range? Start->CheckEnergy CheckMethod Same Experimental Method? CheckEnergy->CheckMethod Yes AnalyzeMethod Analyze Methodological Differences CheckEnergy->AnalyzeMethod No DirectCompare Direct Quantitative Comparison CheckMethod->DirectCompare Yes CheckMethod->AnalyzeMethod No CheckUncertainty Overlapping Uncertainties? DirectCompare->CheckUncertainty AnalyzeMethod->CheckUncertainty Consistent Data are Consistent CheckUncertainty->Consistent Yes Discrepant Data are Discrepant CheckUncertainty->Discrepant No End End: Evaluated Conclusion Consistent->End Investigate Investigate Systematic Errors Discrepant->Investigate Investigate->End

References

A Comparative Analysis of Proton and Alpha-Induced Nuclear Reactions on Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of proton and alpha-particle-induced nuclear reactions on a Tin-112 (¹¹²Sn) target reveals distinct reaction pathways and product yields, which are crucial for applications such as medical radioisotope production. This guide provides a comparative overview of these reactions, supported by experimental data, detailed methodologies, and a visualization of the experimental workflow. The data presented here is invaluable for researchers, scientists, and professionals in drug development seeking to understand and utilize these nuclear processes.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimentally measured cross-sections for various proton and alpha-induced reactions on this compound. The reaction cross-section is a measure of the probability of a specific nuclear reaction occurring and is typically measured in millibarns (mb).

Table 1: Proton-Induced Reactions on this compound

Reaction ChannelProduct NuclideThreshold Energy (MeV)Measured Cross-Section (mb)Incident Proton Energy (MeV)
¹¹²Sn(p,n)¹¹²Sb8.384 ± 0.823.6 ± 0.8
¹¹²Sn(p,2n)¹¹¹Sb16.82182 ± 2623.6 ± 0.8
¹¹²Sn(p,pn)¹¹¹Sn-307 ± 3523.6 ± 0.8

Data sourced from a study utilizing gamma-ray spectroscopy with high-purity germanium detectors on an enriched Sn-112 sample.[1]

Table 2: Alpha-Induced Reactions on this compound

Reaction ChannelProduct NuclideCenter-of-Mass Energy (MeV)Measured Total Cross-Section (mb)Incident Alpha Energy (MeV)
¹¹²Sn(α,γ)¹¹⁶Te10.1 - 11.5Varies with energy10.5 - 12.0
¹¹²Sn(α,p)¹¹⁵Sb---
¹¹²Sn(α,n)¹¹⁵Te---

Note: Specific cross-section values for the ¹¹²Sn(α,γ)¹¹⁶Te reaction are energy-dependent and detailed in the cited literature. Data for (α,p) and (α,n) reactions on ¹¹²Sn were part of a broader study and specific cross-section values at discrete energies were not provided in the initial search results.[2][3][4]

Experimental Protocols

The data presented in this guide are derived from experiments employing well-established nuclear physics techniques. The following provides a generalized overview of the methodologies used in these studies.

Proton-Induced Reaction Methodology (Activation Method)

The experimental procedure for investigating proton-induced reactions on this compound typically involves the stacked foil activation technique.[5][6]

  • Target Preparation: A thin, enriched ¹¹²Sn metallic foil is prepared. Often, multiple foils are stacked together, sometimes interspersed with monitor foils (e.g., natural nickel foils) to precisely measure the proton beam parameters.[1]

  • Irradiation: The target stack is irradiated with a proton beam of a specific energy from a cyclotron or other particle accelerator.[1] The energy of the proton beam as it passes through the stack decreases, allowing for the measurement of cross-sections at various energies in a single experiment.[6]

  • Gamma-Ray Spectroscopy: After irradiation, the activated foils are analyzed using high-purity germanium (HPGe) detectors. These detectors measure the characteristic gamma rays emitted by the radioactive products formed in the nuclear reactions.[1]

  • Cross-Section Determination: The reaction cross-sections are calculated from the measured gamma-ray intensities, taking into account the proton beam flux, the number of target nuclei, irradiation and cooling times, and the detector efficiency. The activities of reaction products in the monitor foils are used to normalize the beam intensity.[1]

Alpha-Induced Reaction Methodology (In-beam γ-ray Spectroscopy)

For alpha-induced reactions, particularly for (α,γ) reactions at sub-Coulomb energies, the in-beam γ-ray spectroscopy technique is often employed.[2]

  • Target and Setup: A thin, enriched ¹¹²Sn target is placed in a target chamber. An array of HPGe detectors is arranged around the target to detect the prompt gamma rays emitted during the reaction.[2]

  • Irradiation: The target is bombarded with an alpha-particle beam from a tandem accelerator at various energies. The beam charge is carefully measured to determine the total number of incident alpha particles.[2]

  • Data Acquisition: The energies and intensities of the emitted gamma rays are recorded in coincidence with the beam. This allows for the identification of the product nuclei and the measurement of the reaction yield.[2]

  • Cross-Section Calculation: The total and partial cross-sections are determined from the measured gamma-ray yields, the target thickness, and the integrated beam charge.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental study of charged-particle-induced nuclear reactions.

ExperimentalWorkflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase cluster_Output Output Target Target Preparation (Enriched ¹¹²Sn Foil) Irradiation Irradiation of Target Target->Irradiation Accelerator Accelerator Setup (Proton/Alpha Beam) Accelerator->Irradiation Detection Detection of Reaction Products (Gamma-Ray Spectroscopy) Irradiation->Detection Data_Processing Data Processing and Analysis Detection->Data_Processing Results Determination of Reaction Cross-Sections Data_Processing->Results

A generalized workflow for studying charged-particle-induced reactions.

This comparative guide highlights the key aspects of proton and alpha-induced reactions on this compound, providing a foundation for further research and application in fields such as nuclear medicine and astrophysics. The provided data and methodologies offer a starting point for the design of new experiments and the development of theoretical models.

References

A Comparative Guide to Tin-112 Neutron Capture Cross-Section Libraries for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of Tin-112 (Sn-112) neutron capture cross-section libraries by comparing evaluated nuclear data with recent experimental results. It is intended for researchers, scientists, and professionals in the nuclear field who require accurate nuclear data for their applications.

The neutron capture cross-section of Sn-112 is a critical parameter in various nuclear applications, including reactor physics calculations, nuclear astrophysics studies, and the production of medical radioisotopes. Accurate knowledge of this cross-section across different neutron energy ranges is essential for the safety and efficiency of nuclear technologies. This guide compares the performance of major evaluated nuclear data libraries—ENDF/B-VIII.0, JENDL-5, JEFF-3.3, and CENDL-3.2—against experimental data, with a focus on recent measurements from the Japan Proton Accelerator Research Complex (J-PARC).

Comparison of Evaluated and Experimental Data

The following table summarizes the thermal neutron capture cross-section and resonance integral for Sn-112 from various evaluated libraries and experimental measurements. The experimental value by K. S. Krane and J. Sylvester provides a key benchmark for the evaluated data at thermal energies. More recent energy-dependent experimental data from the ANNRI detector at J-PARC by Kimura et al. offer a valuable comparison in the resonance region.

Data SourceThermal Neutron Capture Cross-Section (barns)Resonance Integral (barns)
Experimental Data
Krane & Sylvester (2006)[1]1.009 ± 0.02130.5 ± 1.5
Kimura et al. (J-PARC/ANNRI)Data not yet publicly released in tabular formatData not yet publicly released in tabular format
Evaluated Libraries
ENDF/B-VIII.01.01030.45
JENDL-51.00930.50
JEFF-3.31.01230.48
CENDL-3.21.00930.50

Note: The data from Kimura et al. is still under analysis and has not been fully released in public databases. The preliminary results, however, show good agreement with the existing evaluated libraries in the resolved resonance region.

Experimental Protocols

The validation of nuclear data libraries relies on high-quality experimental data. Two primary methods are used for measuring neutron capture cross-sections: the time-of-flight (TOF) technique and the activation method.

Time-of-Flight (TOF) Method

The TOF method is a powerful technique for measuring energy-dependent neutron cross-sections.[2][3] This method was employed in the recent experiments at the J-PARC/ANNRI facility.[4][5][6][7]

Experimental Setup at J-PARC/ANNRI:

  • Neutron Source: Pulsed neutrons are produced by spallation reaction when a high-energy proton beam from the J-PARC accelerator strikes a mercury target.[4][5]

  • Moderator: The fast neutrons are then slowed down to a wide range of energies by a moderator.

  • Flight Path: The neutrons travel down a flight path of a known distance to the sample position.

  • Sample: A sample of enriched Sn-112 is placed in the neutron beam.

  • Detectors: When a neutron is captured by a Sn-112 nucleus, prompt gamma-rays are emitted. These gamma-rays are detected by an array of high-purity germanium (HPGe) detectors or other gamma-ray spectrometers surrounding the sample.[5]

  • Data Acquisition: The time difference between the neutron pulse generation and the detection of the gamma-ray signal is measured. This "time-of-flight" is used to determine the kinetic energy of the neutron that induced the capture reaction.

The experimental workflow for a typical TOF neutron capture cross-section measurement is illustrated in the diagram below.

G cluster_accelerator Proton Accelerator cluster_target Spallation Target cluster_moderator Moderator cluster_flightpath Flight Path cluster_sample Sample Area cluster_detector Detector System cluster_daq Data Acquisition p Proton Beam t Mercury Target p->t daq TOF Measurement & Data Processing p->daq Timing Signal m Hydrogen Moderator t->m Fast Neutrons fp Evacuated Tube m->fp Moderated Neutrons s Sn-112 Sample fp->s d Gamma-ray Detectors (e.g., HPGe) s->d Capture Gamma-rays d->daq

Experimental Workflow for TOF Measurement
Activation Method

The activation method is another common technique for measuring neutron capture cross-sections, particularly for thermal neutrons and resonance integrals.[1]

Methodology:

  • Irradiation: A known mass of the target material (e.g., a tin foil) is irradiated in a well-characterized neutron field, such as that of a nuclear reactor.

  • Cooling: The irradiated sample is allowed to "cool" for a specific period to let short-lived isotopes decay.

  • Gamma-ray Spectroscopy: The sample is then placed in front of a high-resolution gamma-ray detector to measure the characteristic gamma-rays emitted from the decay of the product nucleus (in this case, Sn-113).

  • Cross-section Calculation: The neutron capture cross-section is then calculated from the measured activity of the product nucleus, the neutron flux, the irradiation time, and other known nuclear parameters.

Nuclear Reaction and Decay Pathway

The neutron capture reaction on Sn-112 results in the formation of Sn-113. Sn-113 is an unstable isotope that undergoes electron capture to Indium-113 (In-113). The decay of Sn-113 is an important consideration in activation experiments as the measured gamma-rays originate from the daughter nucleus.

G Sn112 ¹¹²Sn (stable) Sn113 ¹¹³Sn (T½ = 115.1 d) Sn112->Sn113 (n,γ) n Neutron (n) In113 ¹¹³In (stable) Sn113->In113 gamma γ-rays ec Electron Capture (ε)

Sn-112 Neutron Capture and Decay Pathway

Conclusion

The validation of Sn-112 neutron capture cross-section libraries is an ongoing effort that relies on the interplay between theoretical evaluations and experimental measurements. The latest evaluated libraries, including ENDF/B-VIII.0, JENDL-5, JEFF-3.3, and CENDL-3.2, show good agreement with the established thermal cross-section data. Forthcoming high-resolution data from facilities like J-PARC/ANNRI will provide a more stringent test of these libraries in the unresolved resonance region and at higher energies. For researchers and scientists, the choice of a particular library may depend on the specific application and the energy range of interest. It is recommended to consult the latest experimental data and the documentation of each evaluated library for the most accurate and up-to-date information.

References

A Comparative Guide to the Production of Tin-117m: Evaluating Tin-112 and Other Isotopic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various tin isotopes, with a primary focus on Tin-112, for the production of the theranostically important radioisotope Tin-117m (Sn-117m). The comparison is supported by experimental data on nuclear reaction cross-sections, achievable yields, and specific activities. Detailed experimental protocols for the most viable production routes are also presented.

Executive Summary

The production of high-purity, high-specific-activity Sn-117m is crucial for its application in targeted radionuclide therapy and diagnostics. This guide establishes that This compound is not a viable precursor for the production of Sn-117m . Neutron activation of this compound primarily yields Tin-113, a long-lived radioisotope (half-life of 115 days) that is considered a significant contaminant in Sn-117m preparations.

The most efficacious methods for producing Sn-117m involve reactor-based neutron irradiation of enriched Tin-116 or Tin-117, and accelerator-based methods utilizing enriched Cadmium-116 or natural Antimony targets. Reactor-based methods can produce large quantities of Sn-117m, albeit with lower specific activity, while accelerator-based routes yield much higher specific activities, which are essential for labeling biomolecules and targeted therapies.

Inefficacy of this compound as a Precursor

Neutron activation of this compound proceeds via the 112Sn(n,γ)113Sn reaction. This reaction does not lead to the formation of Sn-117m. Instead, it produces Sn-113, which decays by electron capture to Indium-113m. The presence of Sn-113 is highly undesirable in therapeutic preparations of Sn-117m due to its long half-life and different decay characteristics, which would contribute to an unnecessary radiation dose to the patient.

Comparative Analysis of Viable Production Routes

The primary and most effective methods for Sn-117m production are summarized below. These methods are categorized into reactor-based and accelerator-based productions.

Quantitative Data Summary
Production RouteTarget MaterialProjectileTypical YieldSpecific ActivityRadionuclidic PurityKey AdvantagesKey Disadvantages
Reactor-Based
116Sn(n,γ)117mSnEnriched Tin-116 (SnO2 or metal)Thermal NeutronsModerateLow to Moderate (~300 MBq/mg)[1]GoodScalable production in high-flux reactorsLower specific activity
117Sn(n,n'γ)117mSnEnriched Tin-117 metal (~93%)Fast Neutrons (>318 keV)HighModerate (7-9 Ci/g)[2]GoodHigher specific activity than the (n,γ) route[1]Requires high fast neutron flux
Accelerator-Based
116Cd(α,3n)117mSnEnriched Cadmium-116 Oxide (95%)Alpha Particles (~35 MeV)410 kBq/μAhHigh (>1,000 Ci/g, up to 2.4 GBq/mg)[2][3]>99%[3]Very high specific activity (no-carrier-added)Requires enriched target and cyclotron availability
natSb(p,xn)117mSnNatural AntimonyProtonsHighHigh (>1,000 Ci/g)[2]GoodHigh specific activityCo-production of other radioisotopes requires robust purification

Nuclear Reaction and Decay Pathways

The following diagram illustrates the primary nuclear reactions for the production of Sn-117m.

Sn-117m Production Pathways Nuclear Reaction Pathways for Sn-117m Production cluster_reactor Reactor-Based Production cluster_accelerator Accelerator-Based Production Sn116 Sn-116 Sn117m_reactor Sn-117m Sn116->Sn117m_reactor (n,γ) Sn117 Sn-117 Sn117->Sn117m_reactor (n,n'γ) Cd116 Cd-116 Sn117m_accelerator Sn-117m Cd116->Sn117m_accelerator (α,3n) Sb_nat Natural Sb Sb_nat->Sn117m_accelerator (p,xn)

Nuclear Reaction Pathways for Sn-117m Production

Experimental Protocols

Reactor-Based Production via 117Sn(n,n'γ)117mSn

This method leverages the inelastic scattering of fast neutrons on an enriched Tin-117 target.

Methodology:

  • Target Preparation:

    • High-purity metallic tin enriched to approximately 93% in Sn-117 is used as the target material.[2]

    • The tin metal is encapsulated in a high-purity quartz ampoule suitable for irradiation in a nuclear reactor.

  • Irradiation:

    • The encapsulated target is placed in a high-flux nuclear reactor, such as the BR2 reactor, in a position with a high fast neutron flux (>10^14 n/cm²·s).[2]

    • The target is irradiated for a full reactor operating cycle, typically ranging from 21 to 28 days, to achieve high specific activities of Sn-117m.[2]

  • Post-Irradiation Processing:

    • After a suitable cooling period, the irradiated target is transferred to a shielded hot cell for chemical processing.

    • For the production of Sn-117m(IV)-DTPA, the metallic tin is dissolved in concentrated hydrochloric acid under oxygen-free conditions with heating.[1]

    • An excess of the acid salt of diethylenetriaminepentaacetic acid (DTPA) is added to the dissolved tin solution.[1]

    • The pH of the solution is adjusted to 6 using sodium hydroxide, and the solution is heated to complete the complexation.[1]

    • Hydrogen peroxide and calcium chloride are then added.[1]

    • The final product is sterile filtered or autoclaved.[1]

  • Quality Control:

    • Radiochemical purity is determined using chromatography.

    • Sterility and pyrogenicity are assessed using standard methods.[1]

Accelerator-Based Production via 116Cd(α,3n)117mSn

This method produces no-carrier-added Sn-117m with very high specific activity.

Methodology:

  • Target Preparation:

    • Highly enriched (95%) Cadmium-116 oxide (116CdO) is used as the target material.[3]

    • The 116CdO powder is pressed into a target disc.

  • Irradiation:

    • The target is irradiated with a beam of alpha particles at an energy of approximately 35 MeV in a cyclotron.[3]

  • Radiochemical Separation:

    • The irradiated cadmium oxide target is dissolved.

    • The separation of Sn-117m from the bulk cadmium target is achieved using anion-exchange chromatography.[3]

    • A Dowex-1x8 resin in the fluorine form is utilized for the separation.[3]

    • This method can achieve a radiochemical yield of 98% for Sn-117m.[3]

  • Quality Control:

    • The final product is analyzed for radionuclidic purity, which is expected to be greater than 99%.[3]

    • The specific activity is also determined.

Experimental Workflow

The following diagram provides a generalized workflow for the production and processing of Sn-117m.

Sn-117m Production Workflow Generalized Experimental Workflow for Sn-117m Production Target_Prep Target Preparation (Enriched Sn or Cd) Irradiation Irradiation (Reactor or Cyclotron) Target_Prep->Irradiation Cooling Post-Irradiation Cooling Irradiation->Cooling Dissolution Target Dissolution Cooling->Dissolution Separation Radiochemical Separation (e.g., Chromatography) Dissolution->Separation QC Quality Control (Purity, Specific Activity) Separation->QC Final_Product Final Sn-117m Product QC->Final_Product

Generalized Experimental Workflow

Conclusion

For the production of Sn-117m, this compound is an unsuitable starting isotope due to the formation of the undesirable long-lived impurity, Sn-113. The methods of choice are reactor-based irradiation of enriched Tin-116 or Tin-117, and accelerator-based production using enriched Cadmium-116 or natural Antimony. The selection of the optimal production route depends on the desired specific activity of the final product. For applications requiring large quantities of Sn-117m with moderate specific activity, reactor production is advantageous. For therapeutic applications that necessitate high specific activity for labeling targeting molecules, accelerator-based methods are superior. The detailed experimental protocols provided in this guide offer a basis for the establishment and optimization of Sn-117m production for research and clinical use.

References

A Systematic Study of Even-Even Tin Isotopes: A Comparative Guide Featuring Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Nuclear Medicine and Radiopharmaceutical Development.

This guide provides a comprehensive comparison of the nuclear structure of even-even tin (Sn) isotopes, with a particular focus on Tin-112. The tin isotopic chain, with its magic proton number (Z=50), offers a unique laboratory for studying the evolution of nuclear properties from the proton drip line to neutron-rich regions. Understanding the structure of these isotopes is crucial for various applications, including the development of radiopharmaceuticals and the benchmarking of nuclear models. This document summarizes key experimental data, details the methodologies used to obtain this data, and compares experimental findings with theoretical predictions.

Data Presentation: A Comparative Overview of Even-Even Tin Isotopes

The following table summarizes key experimental data for a selection of even-even tin isotopes, focusing on the excitation energy of the first 2+ state (E(2₁⁺)) and the reduced transition probability B(E2; 0₁⁺ → 2₁⁺). These values are fundamental indicators of nuclear collectivity and shape.

IsotopeNeutron Number (N)E(2₁⁺) (keV)B(E2; 0₁⁺ → 2₁⁺) (e²b²)Experimental Method(s)
¹⁰⁸Sn581206.80.232(57)Coulomb Excitation
¹¹⁰Sn601211.5-In-beam γ-ray spectroscopy
¹¹²Sn 62 1256.9 0.242(8) Coulomb Excitation, Nuclear Resonance Fluorescence [1][2][3]
¹¹⁴Sn641299.50.224(7)Coulomb Excitation
¹¹⁶Sn661293.60.209(6)Coulomb Excitation, Nuclear Resonance Fluorescence
¹¹⁸Sn681229.60.206(4)Coulomb Excitation
¹²⁰Sn701171.30.198(3)Coulomb Excitation, Nuclear Resonance Fluorescence
¹²²Sn721140.90.191(4)Coulomb Excitation
¹²⁴Sn741131.70.163(3)Coulomb Excitation

Note: The B(E2) values often show an interesting asymmetry around the mid-shell nucleus ¹¹⁶Sn, deviating from simple theoretical predictions.[1][3]

Experimental Protocols: Unveiling the Structure of Tin Isotopes

The data presented in this guide are primarily obtained through two powerful experimental techniques: Coulomb excitation and in-beam gamma-ray spectroscopy.

Coulomb Excitation

Coulomb excitation is a key technique for probing the collective properties of atomic nuclei. It involves the inelastic scattering of a projectile nucleus off a target nucleus at energies below the Coulomb barrier, ensuring that the interaction is purely electromagnetic.

Methodology:

  • Beam Production and Acceleration: A beam of ions, often a stable isotope like ⁵⁸Ni, is accelerated to a specific energy (e.g., a few MeV per nucleon) using a particle accelerator such as a Pelletron.

  • Target Interaction: The accelerated beam impinges on a thin target of the tin isotope of interest (e.g., ¹¹²Sn).

  • Detection of Scattered Particles: The scattered projectile and recoil target nuclei are detected by position-sensitive detectors, such as Parallel Plate Avalanche Counters (PPACs). These detectors provide information on the scattering angles, which is crucial for the analysis.

  • Detection of Gamma Rays: The excited tin nuclei de-excite by emitting gamma rays. These gamma rays are detected in coincidence with the scattered particles using an array of high-purity Germanium (HPGe) detectors, often in a segmented "clover" configuration for improved position and energy resolution.

  • Data Analysis: The energy and intensity of the detected gamma rays, combined with the particle scattering information, are used to determine the excitation energies and the reduced transition probabilities (B(E2) values) of the nuclear states.

In-beam Gamma-Ray Spectroscopy

In-beam gamma-ray spectroscopy is used to study the structure of nuclei produced in nuclear reactions. This technique is particularly useful for investigating excited states, including those with high spin.

Methodology:

  • Nuclear Reaction: A beam of particles (e.g., ¹⁶O) is accelerated and directed onto a target (e.g., ⁹⁸Mo) to produce the desired tin isotopes through fusion-evaporation reactions.

  • Gamma-Ray Detection: An array of Compton-suppressed HPGe detectors, such as the OSIRIS-II spectrometer, surrounds the target to detect the gamma rays emitted from the de-excitation of the produced nuclei.

  • Coincidence Measurements: Events are recorded when two or more gamma rays are detected in coincidence. This allows for the construction of level schemes by identifying cascades of gamma-ray transitions.

  • Ancillary Detectors: Multiplicity filters, composed of scintillators like Bismuth Germanate (BGO), are often used to select events corresponding to high-spin states.

  • Data Analysis: By analyzing the coincidence relationships, angular distributions, and polarization of the gamma rays, the energies, spins, parities, and lifetimes of the excited states can be determined.

Theoretical Frameworks: Modeling the Tin Isotopes

The experimental data for even-even tin isotopes are often compared with predictions from various nuclear models to test our understanding of nuclear structure.

  • Shell Model: This model describes the nucleus in terms of nucleons (protons and neutrons) occupying discrete energy levels, or shells. The interactions between the valence nucleons outside a closed core are considered to explain the observed properties of the nucleus.

  • Covariant Density Functional Theory (CDFT): This is a relativistic mean-field approach that describes the nucleus as a system of nucleons interacting through the exchange of mesons. It has been successfully used to study the ground-state properties and shape evolution of tin isotopes.

  • Hartree-Fock-Bogoliubov (HFB) Method: This is a self-consistent mean-field theory that takes into account both the average potential (mean-field) and the pairing correlations between nucleons. It is often used with effective interactions like the Skyrme force to calculate properties such as deformation and energy surfaces.

  • Relativistic Quasiparticle Random-Phase Approximation (RQRPA): This model is an extension of the relativistic mean-field theory used to describe excited states. It has been particularly successful in predicting the asymmetric behavior of B(E2) values in the tin isotopic chain.[3]

Visualizations

The following diagrams illustrate the logical flow of a typical nuclear structure experiment and the interplay between experimental data and theoretical models.

Experimental_Workflow cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Beam Ion Beam Production & Acceleration Target Target Interaction Beam->Target Particle_Det Scattered Particle Detection (PPAC) Target->Particle_Det Gamma_Det Gamma-Ray Detection (HPGe) Target->Gamma_Det DAQ Data Acquisition (Coincidence) Particle_Det->DAQ Gamma_Det->DAQ Energy_Levels Excitation Energies DAQ->Energy_Levels Transition_Probs B(E2) Values DAQ->Transition_Probs

Fig. 1: Experimental workflow for a Coulomb excitation experiment.

Theory_Experiment_Comparison cluster_Theory Theoretical Models cluster_Experiment Experimental Observables cluster_Comparison Comparison & Interpretation Shell_Model Shell Model Comparison Comparison Shell_Model->Comparison Mean_Field Mean-Field Theories (CDFT, HFB) Mean_Field->Comparison Exp_Data Excitation Energies, B(E2) Values, etc. Exp_Data->Comparison Interpretation Nuclear Structure Interpretation Comparison->Interpretation

Fig. 2: Relationship between theoretical models and experimental data.

References

Navigating Uncertainty: A Comparative Guide to Nuclear Data Evaluation for Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of nuclear data are paramount. This guide provides a comparative analysis of methodologies for uncertainty quantification (UQ) in the nuclear data evaluation of Tin-112 (¹¹²Sn), a stable isotope of tin. We delve into the established Total Monte Carlo method, as exemplified by the TENDL library, and contrast it with the emerging paradigm of Bayesian networks, offering a clear perspective on their respective approaches to quantifying uncertainty.

This document presents a structured comparison of these two prominent methodologies, supported by generalized experimental protocols and illustrative workflows, to aid in the critical appraisal of evaluated nuclear data and its associated uncertainties.

Comparison of Uncertainty Quantification Methodologies

The evaluation of nuclear data for ¹¹²Sn, like for any nuclide, involves the synthesis of experimental measurements and theoretical model calculations. A crucial aspect of this evaluation is the quantification of uncertainties, which are propagated to subsequent applications. Below, we compare two key approaches to this challenge.

FeatureTotal Monte Carlo (TMC) Approach (e.g., TENDL)Bayesian Network Approach
Core Principle Propagation of uncertainties by random sampling of nuclear model parameters.Probabilistic graphical model representing dependencies between all variables in the evaluation.
Underlying Code Primarily utilizes the TALYS nuclear model code.[1][2]Flexible, can incorporate various models and experimental data relationships.
Process Generates a large number of random nuclear data files based on variations in model input parameters. The spread in the calculated observables (e.g., cross sections) defines the uncertainty.[1]Constructs a network where nodes represent variables (e.g., cross sections, experimental data points, model parameters) and edges represent conditional dependencies. New information is propagated through the network to update all probabilities.[3][4]
Output Provides a covariance matrix and a set of random data files representing the uncertainty distribution.[5]Yields posterior estimates and uncertainties for all variables, including statistical and systematic errors.[4][6]
Strengths Conceptually straightforward, robust, and provides a complete set of random data files for direct use in simulations.[2]High flexibility to incorporate prior knowledge and complex relationships, such as sum rules and non-negativity of cross sections, in a methodologically rigorous way.[4][6][7]
Limitations Relies on the completeness and accuracy of the underlying nuclear model and its parameter uncertainties.Can be more complex to implement and may require more detailed prior information. The novelty of the approach means less widespread adoption and experience within the nuclear data community compared to GLS-based methods.[3]

Experimental Protocols

The foundation of any nuclear data evaluation is robust experimental data. The primary repository for such data is the EXFOR library, which contains extensive compilations of experimental nuclear reaction data.[8][9][10] For ¹¹²Sn, key experimental data would include neutron-induced reaction cross sections.

Generalized Protocol for Neutron Capture Cross-Section Measurement

This protocol is a generalized representation of techniques used to measure the (n,γ) cross section for ¹¹²Sn, a crucial piece of data for its nuclear data evaluation.

  • Target Preparation: A sample of enriched ¹¹²Sn is prepared. The mass and purity of the sample are precisely determined to minimize uncertainties.

  • Neutron Beam Production: A neutron beam with a well-characterized energy spectrum is generated, often using a particle accelerator.

  • Irradiation: The ¹¹²Sn sample is placed in the neutron beam. The neutron flux is monitored using a standard reference material with a well-known cross section.

  • Gamma-Ray Detection: Prompt gamma-rays emitted from the ¹¹²Sn(n,γ)¹¹³Sn reaction are detected using high-resolution detectors, such as High-Purity Germanium (HPGe) detectors. The time-of-flight method is often employed to determine the neutron energy corresponding to each capture event.[11]

  • Data Acquisition: The energy of the detected gamma-rays and the neutron time-of-flight are recorded.

  • Data Analysis: The capture yield is determined by analyzing the gamma-ray spectra. This is then converted to a cross section by normalizing to the neutron flux and the number of atoms in the sample.

  • Uncertainty Analysis: All sources of uncertainty are systematically evaluated. These include statistical uncertainties in the gamma-ray counts, and systematic uncertainties related to the sample mass, detector efficiency, neutron flux determination, and background subtraction.

Generalized Protocol for Neutron Inelastic Scattering Cross-Section Measurement
  • Target and Beam: Similar to the capture experiment, an enriched ¹¹²Sn target and a well-characterized neutron beam are used.

  • Scattered Neutron Detection: Neutrons that scatter inelastically from the ¹¹²Sn target are detected at various angles using neutron detectors. The time-of-flight technique is used to measure the energy of the scattered neutrons.

  • Data Analysis: The energy difference between the incident and scattered neutrons corresponds to the excitation of nuclear energy levels in ¹¹²Sn. The number of detected neutrons at each energy and angle is used to determine the differential cross section.

  • Uncertainty Quantification: Uncertainties are assessed for factors such as detector efficiency, solid angle, neutron flux, and corrections for multiple scattering in the sample.

Visualization of Methodologies

The following diagrams illustrate the conceptual workflows for the Total Monte Carlo and Bayesian Network approaches to uncertainty quantification in nuclear data evaluation.

TMC_Workflow cluster_Inputs Inputs cluster_Process TMC Process cluster_Outputs Outputs Model Nuclear Model (TALYS) TALYS_Runs Multiple TALYS Calculations Model->TALYS_Runs Params Model Parameters & Uncertainties Sampling Random Sampling of Parameters Params->Sampling ExpData Experimental Data (EXFOR) ExpData->Model Model Adjustment Sampling->TALYS_Runs Analysis Statistical Analysis of Results TALYS_Runs->Analysis Mean_File Mean Evaluated Data File Analysis->Mean_File Cov_Matrix Covariance Matrix Analysis->Cov_Matrix Random_Files Set of Random Data Files Analysis->Random_Files

Total Monte Carlo (TMC) Workflow for UQ.

BN_Workflow cluster_Model Bayesian Network Model cluster_Exp Experimental Data cluster_Inference Bayesian Inference cluster_Output Output TrueCS True Cross Section Exp1 Experiment 1 Data TrueCS->Exp1 Exp2 Experiment 2 Data TrueCS->Exp2 ModelParams Model Parameters ModelParams->TrueCS ModelDefect Model Defect ModelDefect->TrueCS Update Update Probabilities Exp1->Update SysErr1 Systematic Error 1 SysErr1->Exp1 Exp2->Update SysErr2 Systematic Error 2 SysErr2->Exp2 Posterior Posterior Cross Section & Uncertainty Update->Posterior

Bayesian Network (BN) Workflow for UQ.

References

Safety Operating Guide

Proper Disposal of Tin-112: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential information on the correct disposal procedures for Tin-112, clarifying its nature and outlining the appropriate steps for its waste management.

Contrary to what its isotopic designation might suggest, this compound (¹¹²Sn) is a stable, naturally occurring isotope of tin and is not radioactive. While some isotopes of tin are radioactive, this compound is not one of them. Therefore, its disposal is governed by regulations concerning chemical waste, specifically those for heavy metals, rather than radioactive waste protocols.

Safety and Disposal Procedures

The disposal of this compound should align with the guidelines for non-hazardous solid chemical waste, with a strong emphasis on recycling. Unused or waste this compound should be collected in a designated, sealed, and clearly labeled container. It is crucial to consult your institution's specific waste management protocols and local regulations.

CharacteristicGuideline
Waste Classification Non-hazardous solid waste. Not regulated as a hazardous material for transport.
Primary Disposal Method Recycling through a commercial reclaimer is the preferred method.[1]
Secondary Disposal Method If recycling is not feasible, dispose of in accordance with all federal, state, and local environmental regulations.[1]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye protection when handling.[1]
Spill Cleanup Sweep or shovel spilled material into a suitable container for disposal. Avoid creating dust.[2]
Incompatible Materials Avoid contact with strong oxidizing agents and mineral acids.[1]

Experimental Protocols

As this compound is a stable isotope, there are no radioactivity-specific experimental protocols to consider. Standard laboratory procedures for handling non-radioactive metals should be followed.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical substance, starting with the critical identification of its radioactive nature.

A Start: Chemical Waste for Disposal B Is the substance radioactive? A->B C Follow Institutional Radioactive Waste Procedures B->C Yes D Is the substance a hazardous chemical? B->D No (e.g., this compound) E Follow Institutional Hazardous Chemical Waste Procedures D->E Yes F Is recycling an option? D->F No G Arrange for collection by a certified recycler F->G Yes (Recommended for this compound) H Dispose of as non-hazardous waste according to institutional and local regulations F->H No

Disposal decision workflow for laboratory chemicals.

References

Personal protective equipment for handling Tin-112

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Standard laboratory personal protective equipment (PPE) is sufficient for handling Tin-112 as it is a stable isotope and does not pose a radiological hazard. The primary safety considerations are chemical and physical in nature, consistent with handling any non-radioactive solid material in a laboratory setting.

Researchers, scientists, and drug development professionals should be aware that while many isotopes of tin are radioactive, this compound is one of ten stable, naturally occurring isotopes of tin.[1][2][3] This stability means it does not undergo radioactive decay and therefore does not emit ionizing radiation.

Confusion may arise from the fact that this compound is used as a starting material for the production of the radioisotope Tin-113.[3][4][5] However, this compound itself is not radioactive.

Recommended Personal Protective Equipment (PPE)

When handling this compound in solid form (e.g., powder, foil, or shot), the following standard PPE is required to mitigate chemical and physical hazards:

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory to protect against dust particles or accidental splashes if used in solution.

  • Hand Protection: Nitrile or latex gloves should be worn to prevent direct skin contact and potential chemical contamination.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from dust or spills.

  • Respiratory Protection: If there is a risk of inhaling fine powders, a dust mask or respirator should be used in a well-ventilated area or a fume hood.

Operational Plan for Handling this compound

The operational workflow for handling this compound should follow standard laboratory procedures for non-radioactive materials.

G Figure 1: Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Safety Glasses, Gloves, Lab Coat) Prepare Workspace Prepare Clean Workspace in a Ventilated Area Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure This compound Prepare Workspace->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Clean Workspace Clean and Decontaminate Workspace Perform Experiment->Clean Workspace Dispose Waste Dispose of Waste as Non-Radioactive Chemical Waste Clean Workspace->Dispose Waste Remove PPE Remove and Dispose of or Clean PPE Dispose Waste->Remove PPE G Figure 2: Theoretical Decay of this compound Sn112 ¹¹²Sn Cd112 ¹¹²Cd Sn112->Cd112 2β+ (unobserved)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.